Product packaging for 14-o-Acetylsachaconitine(Cat. No.:)

14-o-Acetylsachaconitine

Cat. No.: B13822210
M. Wt: 433.6 g/mol
InChI Key: VYNDUGHWSKLKFB-UHJCDWJLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

14-o-Acetylsachaconitine is a useful research compound. Its molecular formula is C25H39NO5 and its molecular weight is 433.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H39NO5 B13822210 14-o-Acetylsachaconitine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H39NO5

Molecular Weight

433.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-8-hydroxy-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate

InChI

InChI=1S/C25H39NO5/c1-6-26-12-23(3)8-7-19(30-5)25-15-9-14-17(29-4)11-24(28,16(22(25)26)10-18(23)25)20(15)21(14)31-13(2)27/h14-22,28H,6-12H2,1-5H3/t14-,15-,16+,17+,18-,19+,20-,21+,22-,23+,24+,25?/m1/s1

InChI Key

VYNDUGHWSKLKFB-UHJCDWJLSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)OC)C

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)O)OC)C

Origin of Product

United States

Foundational & Exploratory

Unveiling the Natural Origins of 14-o-Acetylsachaconitine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, isolation, and quantification of the diterpenoid alkaloid 14-o-Acetylsachaconitine. Designed for researchers, scientists, and drug development professionals, this document synthesizes available scientific literature to serve as a foundational resource for further investigation into this complex natural compound.

Primary Natural Sources

This compound is a naturally occurring diterpenoid alkaloid found within the plant genus Aconitum, commonly known as monkshood or wolf's bane. These plants are notorious for their toxicity, which is largely attributed to the presence of various C19-diterpenoid alkaloids. The concentration of these alkaloids, including this compound, can vary significantly based on the species, geographical location, and the part of the plant being analyzed.

Quantitative Analysis

To date, detailed quantitative analysis of this compound across a wide range of Aconitum species is limited in publicly accessible scientific literature. However, one study has successfully isolated and quantified this compound from Aconitum nagarum. The data from this study is presented below.

Plant SpeciesPlant PartExtraction MethodYield of this compound (% of dried plant material)Reference
Aconitum nagarumDried RootsEthyl Acetate Extraction followed by Column Chromatography0.0017%[1]

Experimental Protocols

The isolation and purification of this compound from its natural sources involve multi-step processes that leverage the chemical properties of alkaloids. Below are detailed methodologies adapted from established protocols for the extraction of diterpenoid alkaloids from Aconitum species.

General Extraction of Total Alkaloids

A common preliminary step is an acid-base extraction to isolate the total alkaloidal fraction from the plant material.

  • Maceration and Acidification: Powdered, dried plant material (e.g., roots) is macerated in an acidic aqueous solution (e.g., 1% HCl). This protonates the alkaloids, rendering them soluble in the aqueous phase.

  • Basification and Liquid-Liquid Extraction: The acidic extract is then basified to a pH of approximately 9.5-10 with a base such as ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents. The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform or ethyl acetate.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield the crude total alkaloid extract.

Chromatographic Separation and Purification

The crude alkaloid extract, a complex mixture of various compounds, is then subjected to chromatographic techniques to isolate individual alkaloids.

  • Column Chromatography: The crude extract is loaded onto a silica gel column. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of dichloromethane and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound, as indicated by TLC, can be further purified using preparative HPLC. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., ammonium bicarbonate at a controlled pH).

The following diagram illustrates a generalized workflow for the extraction and isolation of this compound.

experimental_workflow plant_material Dried Aconitum Plant Material extraction Solvent Extraction (e.g., Ethyl Acetate) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc Monitoring purified_compound Purified this compound fractions->purified_compound Fractions containing target compound tlc->column_chromatography Guide Fraction Selection

Generalized workflow for the isolation of this compound.

Signaling Pathways and Mechanism of Action

As of the date of this publication, there is a notable absence of specific research in the peer-reviewed scientific literature detailing the signaling pathways and precise mechanism of action for this compound.

It is well-established that many diterpenoid alkaloids from Aconitum species, such as the highly toxic aconitine, exert their effects by modulating voltage-gated sodium channels in cell membranes, leading to persistent activation and subsequent disruption of cellular function, particularly in nerve and muscle tissues. However, it is crucial to emphasize that the pharmacological and toxicological profile of this compound may differ significantly from that of other Aconitum alkaloids.

The structural relationship between this compound and other Aconitum alkaloids suggests a potential for interaction with neuronal or cardiac ion channels. However, without direct experimental evidence, any proposed mechanism of action remains speculative.

The following diagram illustrates the hypothetical, and yet unconfirmed, relationship between this compound and a potential cellular target, based on the known activity of related compounds.

hypothetical_pathway acetylsachaconitine This compound ion_channel Potential Cellular Target (e.g., Voltage-gated Ion Channel) acetylsachaconitine->ion_channel Hypothesized Interaction cellular_response Downstream Cellular Response (Undetermined) ion_channel->cellular_response Potential Modulation

References

The Enigmatic Alkaloid: A Technical Guide to the Discovery and History of Compounds from Aconitum sachalinense

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the discovery and history of alkaloids isolated from Aconitum sachalinense, with a particular focus on the journey to characterize its unique chemical constituents. While the specific compound "14-o-Acetylsachaconitine" does not appear in published scientific literature, this document will explore the foundational research that points towards the existence of complex acetylated diterpenoid alkaloids within this plant species, providing context for the potential interest in such a molecule.

Introduction to Aconitum Alkaloids

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally complex and biologically active diterpenoid alkaloids.[1] These compounds are renowned for their potent toxicity and have been utilized in traditional medicine for centuries.[2][3] The core chemical scaffold of these alkaloids is typically a C19-norditerpenoid or a C20-diterpenoid.[1] Their biological effects, which can range from cardiotoxicity to analgesic properties, are highly dependent on the intricate substitution patterns on the diterpenoid skeleton, particularly the presence and nature of ester groups.[3]

The Investigation of Aconitum sachalinense

Aconitum sachalinense F.Schmidt is a perennial plant native to Sakhalin and Hokkaido, Japan.[4] Early chemical investigations of this plant led to the identification of known alkaloids, setting the stage for the discovery of novel compounds.

Initial Findings

Initial studies on the roots of Aconitum sachalinense revealed the presence of two known alkaloids: jesaconitine and kobusine. This foundational work provided the initial chemical profile of the plant and hinted at the presence of other, yet undiscovered, related compounds.

The Discovery of a Novel Toxic Alkaloid

A pivotal study by Yoshiyuki Ichinohe and Makiko Yamaguchi in 1969 reported the isolation of a new, unnamed toxic alkaloid from Aconitum sachalinense. This compound, referred to as "alkaloid III" in their publication, was found to be distinct from the previously identified jesaconitine and kobusine.

The isolation and preliminary characterization of this novel alkaloid laid the groundwork for understanding the unique chemical profile of this particular Aconitum species. The experimental workflow for such an isolation process is outlined in the diagram below.

G plant_material Dried and Powdered Roots of Aconitum sachalinense extraction Percolation with Methanol plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration acid_extraction Extraction of Alkaloid Salts with Acidic Water concentration->acid_extraction basification Basification with Ammonia acid_extraction->basification chloroform_extraction Extraction of Free Alkaloids with Chloroform basification->chloroform_extraction chromatography Column Chromatography (Alumina) chloroform_extraction->chromatography fractions Elution with Benzene, Ether, and Chloroform chromatography->fractions crystallization Crystallization of Individual Alkaloids fractions->crystallization alkaloid_III Isolation of Amorphous 'Alkaloid III' crystallization->alkaloid_III

Figure 1: General workflow for the isolation of alkaloids from Aconitum sachalinense.

Characterization of the Novel Alkaloid

The work by Ichinohe and Yamaguchi provided crucial insights into the structure of the newly discovered alkaloid through a series of chemical experiments.

Hydrolysis and Identification of Constituents

Alkaline hydrolysis of the amorphous "alkaloid III" yielded three key components:

  • Anisic acid: A carboxylic acid, indicating the presence of an anisoyl ester group.

  • Acetic acid: Indicating the presence of an acetyl ester group.

  • An amorphous alkamine: The core diterpenoid structure.

This hydrolysis experiment was fundamental in revealing the ester linkages present in the parent alkaloid.

G cluster_products Hydrolysis Products alkaloid_III 'Alkaloid III' (from A. sachalinense) hydrolysis Methanolic Potassium Hydroxide alkaloid_III->hydrolysis products hydrolysis->products anisic_acid Anisic Acid products->anisic_acid acetic_acid Acetic Acid products->acetic_acid alkamine Amorphous Alkamine products->alkamine

Figure 2: Hydrolysis of the novel alkaloid from Aconitum sachalinense.
The Question of "Sachaconitine"

While the 1969 paper did not assign a specific name to "alkaloid III," the name "sachaconitine" appears in chemical databases such as PubChem with the chemical formula C23H37NO4.[5] However, this formula does not correspond to a molecule containing both acetyl and anisoyl groups. This discrepancy suggests that the PubChem entry for "sachaconitine" may refer to a different, simpler alkaloid from Aconitum sachalinense, or that the name was later assigned to a different compound altogether. The original, more complex toxic alkaloid described by Ichinohe and Yamaguchi remains a distinct and historically significant discovery.

The Significance of Acetylation in Aconitum Alkaloids

The presence of an acetyl group in the alkaloid from Aconitum sachalinense is of significant interest. Acetylation, particularly at the C8 and C14 positions of the aconitine skeleton, is a common feature among these alkaloids and plays a crucial role in their biological activity.

Structure-Activity Relationships

In many aconitine-type alkaloids, the ester groups are key to their toxicity. The acetyl group at C8 and a benzoyl group at C14 are often associated with high toxicity. Hydrolysis of these ester groups generally leads to a significant decrease in toxicity.

14-O-Acetylated Aconitine Alkaloids

While "this compound" is not a documented compound, other 14-O-acetylated aconitine-type alkaloids are known. The study of these related compounds provides a framework for understanding the potential properties of a hypothetical this compound.

Biological Activity of Aconitine-Type Alkaloids

Aconitine-type alkaloids are known to exert their effects through interaction with voltage-gated sodium channels in cell membranes, particularly in neurons and cardiac muscle cells.

G aconitine Aconitine-type Alkaloid na_channel Voltage-Gated Sodium Channel aconitine->na_channel persistent_activation Persistent Activation of Sodium Channels na_channel->persistent_activation membrane_depolarization Prolonged Membrane Depolarization persistent_activation->membrane_depolarization arrhythmia Cardiac Arrhythmias membrane_depolarization->arrhythmia paresthesia Paresthesia and Numbness membrane_depolarization->paresthesia

Figure 3: Simplified signaling pathway of aconitine-type alkaloid toxicity.

The persistent activation of sodium channels leads to a prolonged influx of sodium ions, causing membrane depolarization and leading to the characteristic symptoms of aconitine poisoning, such as cardiac arrhythmias and neurological effects like paresthesia.

Summary of Key Data

The following table summarizes the key chemical information related to the alkaloids discussed.

Compound Name/IdentifierPlant SourceKey Chemical FeaturesReference
"Alkaloid III" Aconitum sachalinenseContains acetyl and anisoyl ester groupsIchinohe & Yamaguchi, 1969
Sachaconitine Aconitum sachalinenseC23H37NO4 (as per PubChem)[5]
Jesaconitine Aconitum sachalinenseKnown aconitine-type alkaloid-
Kobusine Aconitum sachalinenseKnown C20-diterpenoid alkaloid-

Conclusion

The investigation into the chemical constituents of Aconitum sachalinense reveals a fascinating history of natural product discovery. While the specific molecule "this compound" remains undocumented, the foundational research by Ichinohe and Yamaguchi provides strong evidence for the existence of a complex, acetylated, and toxic alkaloid in this plant. The discrepancy with the publicly available data for "sachaconitine" highlights the need for further research to fully elucidate the structures and biological activities of the alkaloids from this species. For researchers in drug development, the unique substitution pattern of the unnamed alkaloid from Aconitum sachalinense presents an intriguing scaffold for further investigation, particularly in understanding the structure-activity relationships of aconitine-type alkaloids.

References

Physical and chemical properties of 14-o-Acetylsachaconitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-o-Acetylsachaconitine is a C19-diterpenoid alkaloid found in various species of the genus Aconitum. As a member of this structurally complex class of natural products, it holds potential for further scientific investigation. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its isolation and characterization, and a summary of its known biological activities. The information is presented to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a complex diterpenoid alkaloid. While extensive experimental data is not widely available in publicly accessible databases, key properties have been identified through its isolation and characterization in scientific literature.

PropertyValueSource(s)
CAS Number 102719-98-2[1][2]
Molecular Formula C₂₅H₃₉NO₅[1]
Molecular Weight 433.58 g/mol [1]
Appearance Powder[1][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Storage Store desiccated at -20°C[2][3]

Experimental Protocols

Isolation of this compound from Aconitum elliotii Lauener

This compound has been successfully isolated from the roots of Aconitum elliotii Lauener. The general procedure for the isolation of diterpenoid alkaloids from Aconitum species involves solvent extraction, followed by chromatographic separation.

Workflow for Isolation and Purification:

G plant_material Dried and Powdered Roots of Aconitum elliotii Lauener extraction Solvent Extraction (e.g., with Ethanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Eluted Fractions column_chromatography->fractions tlc Thin-Layer Chromatography (TLC) Analysis of Fractions fractions->tlc pure_compound Isolation of This compound tlc->pure_compound

Figure 1: General workflow for the isolation of this compound.

Detailed Steps:

  • Plant Material Preparation: The roots of Aconitum elliotii Lauener are collected, dried, and ground into a fine powder to maximize the surface area for extraction.

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol, typically through methods like maceration or Soxhlet extraction, to isolate the crude alkaloid mixture.

  • Chromatographic Separation: The resulting crude extract is then subjected to column chromatography over silica gel.

  • Fraction Collection and Analysis: Different chemical constituents are separated into various fractions by eluting the column with a gradient of solvents. These fractions are monitored using Thin-Layer Chromatography (TLC) to identify those containing the target compound.

  • Purification: Fractions identified as containing this compound are combined and may undergo further purification steps, such as preparative TLC or recrystallization, to yield the pure compound.

Structural Characterization

The structure of this compound has been elucidated using a combination of modern spectroscopic techniques.

Key Characterization Methods:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is employed to determine the precise molecular weight and elemental composition of the molecule, which is crucial for confirming the molecular formula.

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring environments.

    • ¹³C NMR: Reveals the number and types of carbon atoms present in the structure.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the complex molecular structure.

Biological Activity

The biological activities of this compound have not been extensively studied individually. However, as a diterpenoid alkaloid from the genus Aconitum, it belongs to a class of compounds known for a wide range of pharmacological effects. It is important to note that many Aconitum alkaloids are also highly toxic.

General biological activities attributed to diterpenoid alkaloids from Aconitum species include:

  • Anti-inflammatory effects[4]

  • Analgesic (pain-relieving) properties[4]

  • Cardiotonic activity[4]

  • Antiarrhythmic effects[4]

A study on various compounds isolated from Aconitum elliotii, including this compound, evaluated their anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in RAW264.7 macrophage cells. In this specific assay, none of the tested compounds, including this compound, demonstrated significant activity[4].

Further research is required to determine the specific pharmacological profile of this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. The general mechanism of action for some of the more studied toxic Aconitum alkaloids, such as aconitine, involves the activation of voltage-sensitive sodium channels[5]. However, it is unknown if this compound shares this mechanism.

Logical Relationship for Investigating Mechanism of Action:

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis cpd This compound bio_assay Biological Assays (e.g., Cytotoxicity, Anti-inflammatory) cpd->bio_assay active Identified Biological Activity bio_assay->active target_id Target Identification Studies (e.g., Affinity Chromatography, Proteomics) active->target_id target Identified Molecular Target(s) target_id->target pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target->pathway_analysis

Figure 2: A logical workflow for the future investigation of the signaling pathways of this compound.

Conclusion

This compound is a structurally defined diterpenoid alkaloid from the Aconitum genus. While its basic chemical identity has been established, there remains a significant opportunity for further research. Detailed characterization of its physical properties, the development of standardized isolation and analytical methods, and comprehensive investigation into its pharmacological activities and mechanisms of action are all areas ripe for exploration by the scientific community. This guide serves as a foundational resource for researchers embarking on such studies.

References

14-o-Acetylsachaconitine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Compound Name: 14-o-Acetylsachaconitine Synonym: 14-O-Acetylbrowniine CAS Number: 65601-04-9 Molecular Formula: C₂₇H₄₃NO₈

Physicochemical Properties

PropertyValue
Molecular Weight 509.6 g/mol
IUPAC Name [(1R,14S,15R,16S)-15-acetoxy-3-ethyl-2,12,14-trihydroxy-4,8,16-trimethoxy-11-methyl-7-oxa-3-azaheptacyclo[11.3.1.1³,¹¹.1⁵,¹⁰.0¹,¹⁵.0⁴,⁹]nonadecan-13-yl] acetate

Biological Activity and Quantitative Analysis

This compound, a diterpenoid alkaloid isolated from plants of the Delphinium genus, has demonstrated notable anti-inflammatory and antioxidant properties.[1]

Anti-inflammatory Activity

In vitro studies have shown that this compound exhibits significant anti-inflammatory activity. At a concentration of 1000 µg/mL, it demonstrated a 75.3% inhibition, which is comparable to the anti-inflammatory effect of aspirin at the same concentration (80.8% inhibition).[1]

CompoundConcentration (µg/mL)Anti-inflammatory Activity (%)
This compound 100075.3
Aspirin (Reference) 100080.8
Antioxidant Activity

The antioxidant potential of this compound has been evaluated through its ability to scavenge free radicals.

Hydroxyl Radical Scavenging: The compound's capacity to remove hydroxyl radicals was observed to be concentration-dependent, with activity ranging from 13.18% to 57.62% at concentrations between 200.0 µg/mL and 1000.0 µg/mL.[1]

Concentration (µg/mL)Hydroxyl Radical Scavenging Activity (%)
200.0 - 1000.013.18 - 57.62

DPPH Radical Scavenging: Against the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), this compound showed increasing scavenging activity with higher concentrations. At 5000.0 µg/mL, it achieved a 38.21% suppression of DPPH radical activity.[1]

Concentration (µg/mL)DPPH Radical Scavenging Activity (%)
500.0 - 5000.0(Data shows an increasing trend up to 38.21%)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

Isolation of this compound

The isolation of this compound was performed on the aerial parts of Delphinium oreophilum. The dried and crushed plant material was extracted with 70% ethyl alcohol. The resulting alcoholic extract was then partitioned into ethyl acetate and chloroform fractions to facilitate the isolation of diterpene alkaloids.[2]

Anti-inflammatory Activity Assay (In Vitro)

While the specific in vitro assay for determining the anti-inflammatory activity of this compound is not explicitly detailed in the available literature, a common and relevant method is the inhibition of albumin denaturation assay .

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be correlated with its anti-inflammatory properties.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of this compound solution at various concentrations (e.g., 200-1000 µg/mL), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of egg albumin (from fresh hen's egg).

  • Control: A control solution is prepared with 0.2 mL of the vehicle (e.g., DMSO) instead of the test sample.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes.

  • Denaturation: Protein denaturation is induced by heating the mixtures at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, the absorbance of the solutions is measured spectrophotometrically at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100

  • Reference Standard: Aspirin is used as a reference standard and tested under the same conditions.

Antioxidant Activity Assay: DPPH Radical Scavenging

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Sample Preparation: Prepare various concentrations of this compound (e.g., 500-5000 µg/mL) in a suitable solvent like methanol.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample concentration.

  • Control: A control is prepared by mixing 1 mL of the DPPH solution with 1 mL of the solvent.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for the isolation and analysis of this compound.

experimental_workflow cluster_isolation Isolation and Purification cluster_analysis Biological Activity Analysis cluster_structure Structural Elucidation plant Aerial Parts of Delphinium oreophilum extraction Extraction with 70% Ethyl Alcohol plant->extraction partition Partitioning into Ethyl Acetate and Chloroform Fractions extraction->partition isolation Isolation of This compound partition->isolation anti_inflammatory Anti-inflammatory Assay (e.g., Albumin Denaturation) isolation->anti_inflammatory antioxidant Antioxidant Assay (DPPH Radical Scavenging) isolation->antioxidant spectroscopy 1D & 2D NMR Spectroscopy isolation->spectroscopy mass_spec Mass Spectrometry isolation->mass_spec xsa X-ray Crystal Structure Analysis isolation->xsa cluster_analysis cluster_analysis cluster_structure cluster_structure data Quantitative Data (% Inhibition, % Scavenging) anti_inflammatory->data antioxidant->data structure Confirmation of Molecular Structure spectroscopy->structure mass_spec->structure xsa->structure

Caption: Experimental workflow for the isolation, structural elucidation, and biological activity assessment of this compound.

antioxidant_assay_logic substance This compound (Antioxidant) reaction Electron Donation substance->reaction radical DPPH Radical (Stable Free Radical) radical->reaction neutralized Neutralized DPPH (Non-Radical) reaction->neutralized measurement Measure Absorbance Change (Colorimetric) neutralized->measurement

Caption: Logical relationship in the DPPH antioxidant assay for this compound.

References

Unveiling the Pharmacological Profile of 14-o-Acetylsachaconitine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-o-Acetylsachaconitine is a C19-diterpenoid alkaloid, a class of natural products known for their potent and diverse biological activities. These compounds, primarily isolated from plants of the Aconitum and Delphinium genera, have a long history of use in traditional medicine, alongside a notorious reputation for their toxicity. The pharmacological profile of these alkaloids is complex, often presenting a narrow therapeutic window. The addition of an acetyl group at the C-14 position, as seen in this compound, is a common structural motif that significantly influences the compound's interaction with biological targets. This guide synthesizes the known pharmacology of related aconitine-type alkaloids to project a likely profile for this compound, focusing on its potential mechanisms of action, physiological effects, and toxicological considerations.

Inferred Pharmacological Properties

Based on the extensive research on aconitine and other C19-diterpenoid alkaloids, this compound is predicted to exhibit the following pharmacological activities:

  • Analgesic Effects: Aconitine-type alkaloids are known to possess potent analgesic properties. This effect is primarily attributed to their interaction with voltage-gated sodium channels in the central and peripheral nervous systems.

  • Anti-inflammatory Activity: These compounds have demonstrated significant anti-inflammatory effects in various experimental models. The mechanism is thought to involve the modulation of inflammatory pathways and the reduction of pro-inflammatory mediators.

  • Cardiotonic and Cardiotoxic Effects: Aconitine alkaloids exhibit a dual effect on the cardiovascular system. At low doses, they can have a positive inotropic (cardiotonic) effect. However, at higher doses, they are potent cardiotoxins, capable of inducing severe and potentially lethal arrhythmias.[1][2][3][4] The ester groups at C8 and C14 are considered crucial for this cardiotoxicity.[1]

  • Neurotoxic Effects: The primary mechanism of action of these alkaloids involves their ability to persistently activate voltage-gated sodium channels, leading to neuronal hyperexcitability and subsequent neurotoxicity.[5][6][7] Symptoms of neurotoxicity can range from paresthesia to convulsions.

Mechanism of Action

The primary molecular target of aconitine-type alkaloids, and therefore likely of this compound, is the voltage-gated sodium channel (VGSC) .

These compounds bind to site 2 of the α-subunit of the VGSC, causing a persistent activation of the channel. This leads to a continuous influx of sodium ions into the cell, resulting in membrane depolarization and uncontrolled nerve firing. This sustained activation disrupts normal neuronal and cardiac muscle function, explaining both the therapeutic (analgesic) and toxic (neurotoxic, cardiotoxic) effects.

The presence of the ester groups, including the 14-o-acetyl group, is critical for this interaction with the sodium channel.[8] Hydrolysis of these ester groups significantly reduces both the affinity for the channel and the overall toxicity of the molecule.

Signaling Pathway Diagram

Inferred Mechanism of Action of this compound cluster_0 Cell Membrane cluster_1 Intracellular Effects VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ Influx VGSC->Na_in Causes Persistent Activation Depolarization Persistent Membrane Depolarization Na_in->Depolarization Hyperexcitability Neuronal/Myocardial Hyperexcitability Depolarization->Hyperexcitability Toxicity Neurotoxicity & Cardiotoxicity Hyperexcitability->Toxicity Analgesia Analgesia Hyperexcitability->Analgesia Alkaloid This compound Alkaloid->VGSC Binds to Site 2

Caption: Inferred mechanism of action of this compound.

Quantitative Data Summary

Direct quantitative data for this compound is unavailable. The following table summarizes representative quantitative data for the closely related and well-studied alkaloid, aconitine , to provide a comparative context. It is important to note that the potency of this compound may differ.

ParameterValueSpeciesRoute of AdministrationEffectReference
LD50 1.8 mg/kgMouseOralLethality[1][9]
Analgesic ED50 Not specified, but demonstrated significant effectMouseNot specifiedAnalgesia[10]
Anti-inflammatory Effect Demonstrated significant inhibitionMouse/RatNot specifiedAnti-inflammation[11][12]

Experimental Protocols

Detailed experimental protocols for investigating the pharmacological profile of a novel aconitine-type alkaloid like this compound would typically involve the following methodologies, extrapolated from studies on related compounds.

Analgesic Activity Assessment

Hot Plate Test:

  • Animal Model: Male ICR mice (20-25 g).

  • Apparatus: Hot plate analgesia meter maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour.

    • Administer this compound (various doses) or vehicle control intraperitoneally.

    • At specific time points (e.g., 30, 60, 90, 120 minutes) post-administration, place each mouse on the hot plate.

    • Record the latency to the first sign of nociception (e.g., licking of the hind paws, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Data Analysis: Compare the latency times of the treated groups with the control group.

Cardiotoxicity Evaluation

Langendorff Perfused Heart Model:

  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Apparatus: Langendorff perfusion system.

  • Procedure:

    • Anesthetize the rat and rapidly excise the heart.

    • Cannulate the aorta and mount the heart on the Langendorff apparatus.

    • Retrogradely perfuse the heart with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, at a constant pressure and temperature (37 °C).

    • Record baseline cardiac parameters (e.g., heart rate, left ventricular developed pressure, dP/dtmax) using a pressure transducer inserted into the left ventricle.

    • Infuse this compound at increasing concentrations into the perfusion buffer.

    • Continuously monitor for changes in cardiac function and the occurrence of arrhythmias.

  • Data Analysis: Quantify the changes in cardiac parameters and the concentration at which arrhythmias occur.

Experimental Workflow Diagram

Experimental Workflow for Pharmacological Profiling cluster_0 In Vivo Studies cluster_1 Ex Vivo Studies cluster_2 In Vitro Studies Animal_Model Animal Model (e.g., Mouse, Rat) Dosing Administration of This compound Animal_Model->Dosing Tissue_Isolation Tissue Isolation (e.g., Heart) Animal_Model->Tissue_Isolation Analgesia_Test Analgesic Assays (e.g., Hot Plate) Dosing->Analgesia_Test Toxicity_Test Acute Toxicity Studies (LD50) Dosing->Toxicity_Test Perfusion Langendorff Perfusion Tissue_Isolation->Perfusion Cardiotoxicity_Assay Cardiotoxicity Assessment Perfusion->Cardiotoxicity_Assay Cell_Culture Neuronal/Cardiomyocyte Cell Culture Patch_Clamp Electrophysiology (Patch Clamp) Cell_Culture->Patch_Clamp Channel_Activity Sodium Channel Activity Measurement Patch_Clamp->Channel_Activity

Caption: A generalized experimental workflow for profiling this compound.

Structure-Activity Relationships and the Role of the 14-o-Acetyl Group

The pharmacological activity of aconitine-type alkaloids is intricately linked to their chemical structure. Key structural features that determine activity include:

  • The Diterpenoid Skeleton: The rigid C19-norditerpenoid core provides the scaffold for interaction with the VGSC.

  • Ester Groups at C8 and C14: The presence of acetyl and benzoyl esters at these positions is generally considered essential for high-affinity binding to the sodium channel and, consequently, for both the therapeutic and toxic effects.[8] The hydrolysis of these esters, a key step in the traditional processing of Aconitum roots for medicinal use, leads to a significant reduction in toxicity.

  • The 14-o-Acetyl Group: The acetylation at the C-14 position in this compound, in place of the more common benzoyl group in aconitine, is expected to alter the molecule's lipophilicity and steric properties. This modification will likely influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for the sodium channel. It may potentially lead to a different potency and duration of action compared to other aconitine analogs.

Logical Relationship Diagram

Structure-Activity Relationship cluster_0 Key Structural Features Structure Chemical Structure of This compound Skeleton C19-Diterpenoid Skeleton Structure->Skeleton C8_Ester Ester at C8 Structure->C8_Ester C14_Acetyl 14-o-Acetyl Group Structure->C14_Acetyl Activity Pharmacological Activity (Analgesic, Toxic) Skeleton->Activity C8_Ester->Activity C14_Acetyl->Activity Potency Potency & Duration C14_Acetyl->Potency

Caption: Key structural determinants of the activity of this compound.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, a robust pharmacological profile can be inferred from the extensive body of research on related C19-diterpenoid alkaloids. It is highly probable that this compound acts as a potent modulator of voltage-gated sodium channels, exhibiting significant analgesic and anti-inflammatory properties, but also considerable cardiotoxicity and neurotoxicity. The 14-o-acetyl group is a critical determinant of its specific activity and toxicological profile.

Future research should focus on the isolation or synthesis of this compound to enable direct experimental validation of its pharmacological effects. Key areas of investigation should include:

  • Quantitative assessment of its binding affinity to various VGSC subtypes.

  • In vivo studies to determine its therapeutic index (the ratio of its toxic dose to its therapeutic dose).

  • Metabolic studies to understand the role of the 14-o-acetyl group in its biotransformation and detoxification.

A thorough understanding of the pharmacological profile of this compound will be crucial for any potential future development of this compound or its analogs as therapeutic agents. The challenge, as with all aconitine-type alkaloids, will be to separate the desired therapeutic effects from the inherent and potent toxicity.

References

The Multifaceted Biological Activities of Aconitum Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitum, a genus of over 250 species of flowering plants belonging to the Ranunculaceae family, has been a cornerstone of traditional medicine for centuries, particularly in Asia.[1][2] The potent therapeutic and toxicological properties of these plants are primarily attributed to a complex array of diterpenoid alkaloids.[1] These compounds, characterized by a complex C19- or C20-diterpenoid skeleton, exhibit a wide spectrum of biological activities, ranging from analgesic and anti-inflammatory to cardiotonic and anti-tumor effects.[3][4][5] However, the narrow therapeutic index of many Aconitum alkaloids, particularly the highly toxic diester-diterpenoid alkaloids (DDAs) like aconitine, necessitates a thorough understanding of their pharmacological and toxicological profiles for safe and effective therapeutic development.[1]

This technical guide provides a comprehensive overview of the known biological activities of Aconitum alkaloids, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unlock the therapeutic potential of these potent natural products.

Core Biological Activities and Quantitative Data

The biological activities of Aconitum alkaloids are diverse and potent. The primary mechanism of action for many of these effects, especially their cardiotoxicity and neurotoxicity, is the modulation of voltage-gated sodium channels (VGSCs).[6] However, their therapeutic effects, such as anti-inflammatory, analgesic, and anti-tumor activities, involve a broader range of molecular targets and signaling pathways.

Toxicological Profile

The toxicity of Aconitum alkaloids is a significant concern, with diester-diterpenoid alkaloids like aconitine, mesaconitine, and hypaconitine being notoriously potent.[1] Their toxicity primarily manifests as cardiotoxicity and neurotoxicity.

Table 1: Toxicological Data of Select Aconitum Alkaloids

AlkaloidAnimal ModelRoute of AdministrationLD50Reference
AconitineMiceOral1.8 mg/kg[7][8]
AconitineMiceIntravenous0.12 mg/kg[7]
AconitineMiceIntraperitoneal0.31 mg/kg[7]
HypaconitineMice-Higher than Aconitine[7]
MesaconitineMice-Higher than Aconitine[7]
LappaconitineMice-~5 mg/kg[9]
High-affinity alkaloids (e.g., Aconitine)Mice-70 µg/kg[6]
Low-affinity alkaloidsMice-30 mg/kg[6]
Analgesic Activity

Aconitum alkaloids have long been used for their analgesic properties.[1] This activity is often attributed to their interaction with VGSCs in neuronal tissues, leading to a blockade of nerve conduction.[6]

Table 2: Analgesic Activity of Select Aconitum Alkaloids

AlkaloidAnimal ModelAssayED50Reference
Aconitine, 3-acetylaconitine, hypaconitineMiceFormalin-induced hyperalgesia~0.06 mg/kg
LappaconitineMiceFormalin-induced hyperalgesia~2.8 mg/kg[9]
High-affinity alkaloids (e.g., Aconitine)Mice-25 µg/kg[6]
Low-affinity alkaloidsMice-20 mg/kg[6]
Aconitine Derivative 40MiceHot plate0.0591 mg/kg
Aconitine Derivative 42MiceHot plate0.0972 mg/kg
AconitineMiceHot plate0.08 mg/kg
Aconitine Derivative 47MiceHot plate15 mg/kg
Anti-Cancer Activity

Several Aconitum alkaloids have demonstrated significant anti-proliferative and pro-apoptotic effects against various cancer cell lines.[10][11] The mechanisms underlying these activities are multifaceted and involve the induction of apoptosis through various signaling pathways.

Table 3: Anti-Cancer Activity (IC50) of Select Aconitum Alkaloids

AlkaloidCell LineIC50Reference
8-O-Azeloyl-14-benzoylaconineHCT-15 (colon cancer)~10–20 µM[10]
8-O-Azeloyl-14-benzoylaconineA549 (lung cancer)~10–20 µM[10]
8-O-Azeloyl-14-benzoylaconineMCF-7 (breast cancer)~10–20 µM[10]
Aconitine LinoleateMCF-77.58 µM
Aconitine LinoleateMCF-7/ADR7.02 µM
Compound 22aHL-60Stronger than Adriamycin
Compound 22aK562Stronger than Adriamycin
Compound 23SK-OV-343.78 µM
AconitineKBv200 (oral squamous cell carcinoma)224.91 µg/mL[10]
Lycoctonine-type alkaloid 33DU14512.6 µM[12]
Lycoctonine-type alkaloid 33KB14.9 µM[12]
Lycoctonine-type alkaloid 33KB-VIN11.9 µM[12]

Signaling Pathways Modulated by Aconitum Alkaloids

Aconitum alkaloids exert their biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.

Voltage-Gated Sodium Channel (VGSC) Modulation

The primary mechanism for the potent neurotoxicity and cardiotoxicity of many Aconitum alkaloids is their interaction with VGSCs.[6] Diester-diterpenoid alkaloids, such as aconitine, bind to site 2 of the α-subunit of VGSCs, leading to a persistent activation of the channel.[13] This sustained sodium influx disrupts normal cellular excitability, causing arrhythmias in cardiac tissue and neuronal dysfunction.

VGSC_Modulation Aconitine Aconitum Alkaloids (e.g., Aconitine) VGSC Voltage-Gated Sodium Channel (Site 2) Aconitine->VGSC Binds to Persistent_Activation Persistent Activation VGSC->Persistent_Activation Leads to Na_Influx Sustained Na+ Influx Persistent_Activation->Na_Influx Depolarization Prolonged Depolarization Na_Influx->Depolarization Cardiotoxicity Cardiotoxicity (Arrhythmias) Depolarization->Cardiotoxicity Neurotoxicity Neurotoxicity Depolarization->Neurotoxicity

Aconitum alkaloid interaction with Voltage-Gated Sodium Channels.
Anti-Tumor Signaling Pathways

The anti-tumor effects of Aconitum alkaloids are mediated through the induction of apoptosis via multiple signaling cascades, including the p38 MAPK, death receptor, and mitochondrial pathways.[11]

Anti_Tumor_Signaling cluster_0 Aconitum Alkaloid Induced Apoptosis cluster_1 p38 MAPK Pathway cluster_2 Death Receptor Pathway cluster_3 Mitochondrial Pathway Aconitum Aconitum Alkaloids p38_MAPK p38 MAPK Activation Aconitum->p38_MAPK Death_Receptor Death Receptors (e.g., Fas) Aconitum->Death_Receptor Bax Bax ↑ Aconitum->Bax Bcl2 Bcl-2 ↓ Aconitum->Bcl2 Caspase3 Caspase-3 Activation p38_MAPK->Caspase3 Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Caspase3 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic signaling pathways activated by Aconitum alkaloids.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of Aconitum alkaloids.

Isolation and Purification of Aconitum Alkaloids

Objective: To isolate and purify diterpenoid alkaloids from Aconitum plant material.

Methodology:

  • Extraction:

    • Air-dried and powdered plant material (e.g., roots) is extracted exhaustively with 95% ethanol at room temperature.

    • The ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in 2% HCl and partitioned with petroleum ether to remove lipids and other non-polar compounds.

    • The acidic aqueous layer is then basified with ammonia to pH 9-10 and extracted with chloroform or ethyl acetate.

    • The organic layer, containing the crude alkaloids, is washed with water, dried over anhydrous sodium sulfate, and concentrated.

  • Chromatographic Purification:

    • The crude alkaloid mixture is subjected to column chromatography on silica gel or alumina.

    • Elution is performed with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity with methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Further purification of individual alkaloids is achieved using techniques such as preparative high-performance liquid chromatography (HPLC) or counter-current chromatography.[10][14][15]

Isolation_Workflow Start Aconitum Plant Material Extraction Ethanol Extraction Start->Extraction Partition Acid-Base Partitioning Extraction->Partition Column_Chromatography Column Chromatography (Silica Gel) Partition->Column_Chromatography Prep_HPLC Preparative HPLC / CCC Column_Chromatography->Prep_HPLC Pure_Alkaloids Pure Alkaloids Prep_HPLC->Pure_Alkaloids

General workflow for the isolation of Aconitum alkaloids.
In Vitro Anti-Cancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of Aconitum alkaloids on cancer cell lines.

Methodology:

  • Cell Culture:

    • Cancer cells (e.g., A549, MCF-7) are cultured in appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[4][11][16][17][18]

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment:

    • Cells are treated with various concentrations of the Aconitum alkaloid for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[19][20][21][22][23]

  • Formazan Solubilization:

    • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the logarithm of the alkaloid concentration.

In Vivo Analgesic Activity: Hot Plate Test

Objective: To evaluate the central analgesic activity of Aconitum alkaloids in mice.

Methodology:

  • Animal Acclimatization:

    • Male ICR or Swiss albino mice (20-25 g) are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Apparatus:

    • A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C is used.[16][17][18]

  • Treatment:

    • Mice are divided into groups and treated with the test alkaloid (intraperitoneally or orally), a vehicle control, or a standard analgesic (e.g., morphine).

  • Testing:

    • At a predetermined time after treatment (e.g., 30, 60, 90, and 120 minutes), each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.[17]

  • Cut-off Time:

    • A cut-off time of 30 or 60 seconds is set to prevent tissue damage.

  • Data Analysis:

    • The increase in pain threshold is calculated as the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic activity of Aconitum alkaloids in mice.

Methodology:

  • Animal Acclimatization:

    • As described for the hot plate test.

  • Treatment:

    • Mice are pre-treated with the test alkaloid, vehicle, or a standard analgesic (e.g., aspirin).

  • Induction of Writhing:

    • After a specific time (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).

  • Observation:

    • Immediately after the acetic acid injection, the number of writhes (stretching of the abdomen and hind limbs) is counted for a period of 20-30 minutes.

  • Data Analysis:

    • The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Apoptosis Assessment: Caspase Activity Assay

Objective: To quantify the activity of caspases (e.g., caspase-3, -8, -9) in cells treated with Aconitum alkaloids.

Methodology:

  • Cell Lysis:

    • Cells treated with the Aconitum alkaloid are harvested and lysed using a specific lysis buffer.

  • Protein Quantification:

    • The protein concentration of the cell lysate is determined using a standard method (e.g., Bradford assay).

  • Caspase Assay:

    • The cell lysate (containing a specific amount of protein) is incubated with a colorimetric or fluorometric substrate specific for the caspase of interest (e.g., DEVD-pNA for caspase-3).[5]

  • Measurement:

    • The cleavage of the substrate, which releases a chromophore or fluorophore, is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • The caspase activity is expressed as the fold increase compared to the untreated control.

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To assess the effect of Aconitum alkaloids on mitochondrial integrity.

Methodology:

  • Cell Treatment:

    • Cells are treated with the Aconitum alkaloid for the desired time.

  • Staining:

    • Cells are incubated with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1, TMRE).[2][14]

  • Analysis:

    • The fluorescence is analyzed by flow cytometry or fluorescence microscopy.

  • Data Interpretation:

    • A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential, which is an early indicator of apoptosis.

Western Blot Analysis for Signaling Proteins

Objective: To detect changes in the expression and phosphorylation status of proteins in signaling pathways (e.g., p38 MAPK) following treatment with Aconitum alkaloids.

Methodology:

  • Protein Extraction:

    • Cells are lysed, and total protein is extracted.

  • SDS-PAGE:

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., anti-phospho-p38 MAPK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis:

    • The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Voltage-Clamp Electrophysiology for Sodium Channel Analysis

Objective: To characterize the effects of Aconitum alkaloids on the function of voltage-gated sodium channels.

Methodology:

  • Cell Preparation:

    • Cells expressing the sodium channel of interest (e.g., HEK293 cells transfected with Nav1.5) are cultured on glass coverslips.

  • Patch-Clamp Recording:

    • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.[7][13][21]

  • Voltage Protocols:

    • Specific voltage protocols are applied to elicit and measure different parameters of sodium channel function, such as current-voltage (I-V) relationships, activation, inactivation, and recovery from inactivation.

  • Drug Application:

    • The Aconitum alkaloid is applied to the cells via the perfusion system at various concentrations.

  • Data Analysis:

    • The effects of the alkaloid on the sodium current are analyzed to determine its mechanism of action (e.g., channel activation, block, or modification of gating properties).

Conclusion

Aconitum alkaloids represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects, are underpinned by their interactions with a range of molecular targets and signaling pathways. However, the inherent toxicity of many of these compounds, primarily due to their potent effects on voltage-gated sodium channels, remains a major challenge for their clinical development.

This technical guide has provided a detailed overview of the known biological activities of Aconitum alkaloids, supported by quantitative data and comprehensive experimental protocols. By understanding the intricate mechanisms of action and structure-activity relationships of these complex natural products, researchers can better navigate the challenges of their development and unlock their full therapeutic potential. Further research focused on medicinal chemistry approaches to reduce toxicity while retaining or enhancing therapeutic efficacy will be crucial in translating the promise of Aconitum alkaloids into safe and effective medicines.

References

Toxicological Profile of Sachaconitine and Related Diterpenoid Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sachaconitine is a diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum sachalinense. Like other alkaloids from this genus, such as the highly toxic aconitine, it is presumed to exhibit significant biological activity. The Aconitum species, commonly known as monkshood or wolfsbane, have a long history of use in traditional medicine, but they are also notoriously poisonous. The toxicity of these plants is primarily attributed to a class of C19-norditerpenoid alkaloids, which are potent cardiotoxins and neurotoxins.

This technical guide provides a comprehensive overview of the available toxicological data on sachaconitine and its derivatives. Due to the limited specific data on sachaconitine, this guide will heavily reference the well-studied toxicological profile of aconitine and other related diterpenoid alkaloids as a predictive framework. The information is intended to support researchers, scientists, and drug development professionals in understanding the potential risks and mechanisms of toxicity associated with this class of compounds.

Chemical Identity

Sachaconitine is a complex diterpenoid alkaloid with the chemical formula C23H37NO4. Its structure is characterized by a polycyclic skeleton typical of aconitine-type alkaloids.

Toxicological Data

Acute Toxicity (LD50)

The median lethal dose (LD50) is a standard measure of the acute toxicity of a substance. The LD50 values for aconitine, a representative toxic diterpenoid alkaloid, have been determined in various animal models and through different routes of administration.

Table 1: Acute Toxicity (LD50) of Aconitine in Animal Models

Animal ModelRoute of AdministrationLD50 ValueReference
MouseOral1.0 mg/kg[1]
MouseIntravenous0.100 mg/kg[1]
MouseIntraperitoneal0.270 mg/kg[1]
MouseSubcutaneous0.270 mg/kg[1]
RatIntravenous0.064 mg/kg[1]

Note: A lower LD50 value indicates higher toxicity. The data clearly shows that aconitine is extremely toxic, particularly when administered intravenously.

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of Aconitum alkaloids on various cell lines. For instance, aconitine has been shown to induce cytotoxicity in HT22 cells, with a 50% inhibitory concentration (IC50) of 908.1 μmol/L after 24 hours of exposure[2]. Another study on rat myocardial cells (H9c2) found aconitine to be the most toxic among the tested aconitum alkaloids[3].

Mechanism of Toxicity

The primary mechanism of toxicity for aconitine and related diterpenoid alkaloids involves their interaction with voltage-gated sodium channels (Nav) in excitable cell membranes, such as those in the myocardium (heart muscle) and neurons[4].

These alkaloids bind to site 2 of the α-subunit of the sodium channel, which leads to a persistent activation of these channels by inhibiting their inactivation[4]. This disruption of normal sodium ion flow leads to continuous cell depolarization, resulting in:

  • Cardiotoxicity: Persistent activation of sodium channels in cardiomyocytes causes arrhythmias, including ventricular tachycardia and fibrillation, which can be fatal[5].

  • Neurotoxicity: In the nervous system, this leads to initial excitement, followed by paralysis. Symptoms include paresthesia (tingling and numbness), muscle weakness, and in severe cases, respiratory paralysis[6].

Experimental Protocols

Detailed experimental protocols for toxicological studies of sachaconitine are not available. However, the following sections describe general methodologies commonly employed for assessing the toxicity of Aconitum alkaloids.

In Vivo Acute Toxicity (LD50) Determination

A representative protocol for determining the LD50 of an Aconitum alkaloid in mice via oral administration is as follows:

  • Animal Model: Healthy adult mice (e.g., Kunming strain), weighing between 18-22g, are used. Animals are acclimatized for at least one week before the experiment.

  • Test Substance Preparation: The alkaloid is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Dose Administration: A range of doses is administered orally to different groups of mice. A control group receives only the vehicle.

  • Observation: The animals are observed continuously for the first 4 hours after administration and then periodically for 14 days. Observations include general behavior, signs of toxicity (e.g., convulsions, paralysis), and mortality.

  • Data Analysis: The LD50 value and its 95% confidence interval are calculated using a statistical method, such as the Bliss method[5].

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Culture: A suitable cell line (e.g., HT22 hippocampal neurons or H9c2 cardiomyocytes) is cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloid for a specified duration (e.g., 24 hours). Control wells contain only the vehicle.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Visualizations

Signaling Pathway of Aconitine-Induced Cardiotoxicity

Aconitine_Cardiotoxicity Aconitine Aconitine Nav1_5 Voltage-gated Sodium Channel (Nav1.5) Aconitine->Nav1_5 Binds to site 2 Na_Influx Persistent Na+ Influx Nav1_5->Na_Influx Inhibits inactivation Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Ca_Overload Intracellular Ca2+ Overload Depolarization->Ca_Overload Arrhythmia Ventricular Arrhythmias Ca_Overload->Arrhythmia LD50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Mice) Dosing Oral Gavage Administration (Multiple Dose Groups + Control) Animal_Acclimatization->Dosing Compound_Prep Compound Preparation (Sachaconitine Derivative in Vehicle) Compound_Prep->Dosing Observation Observation (14 days) - Clinical Signs - Mortality Dosing->Observation Data_Collection Record Mortality Data Observation->Data_Collection LD50_Calc LD50 Calculation (e.g., Probit Analysis) Data_Collection->LD50_Calc Result LD50 Value and Confidence Interval LD50_Calc->Result

References

In Vitro Profile of 14-O-Acetylsachaconitine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the currently available preliminary in vitro data for the diterpenoid alkaloid, 14-O-Acetylsachaconitine. Following a comprehensive review of scientific literature, it has been determined that there are no specific in vitro studies published directly on this compound.

Therefore, this document serves to contextualize this compound within its chemical class—diterpenoid alkaloids from the Delphinium genus—and provides a framework for the types of in vitro studies typically conducted on such compounds. The experimental protocols and signaling pathways detailed below are presented as representative examples of how a novel compound like this compound would be investigated.

Introduction to this compound and Related Alkaloids

This compound is a diterpenoid alkaloid, a class of compounds characteristic of the Delphinium (Larkspur) and Aconitum (Aconite) genera of the Ranunculaceae family.[1][2][3] These plants and their constituent alkaloids are staples in traditional medicine for their analgesic, anti-inflammatory, and antipyretic properties.[1][2] However, they are also known for their significant toxicity, particularly cardiotoxicity and neurotoxicity, which necessitates careful study.[4][5]

Diterpenoid alkaloids are broadly classified based on their carbon skeleton, with aconitine-type alkaloids being a major subgroup known for potent biological activity.[1][4] Their mechanisms of action often involve interaction with ion channels and induction of apoptosis.[5][6] While direct data on this compound is absent, research on related compounds like aconitine provides insight into potential biological effects, which include the induction of apoptosis in cancer cell lines and modulation of cardiac function.[5][6]

Quantitative Data Summary (Hypothetical)

In the absence of specific experimental results for this compound, the following table illustrates how quantitative data from typical preliminary in vitro assays would be presented. These assays are fundamental for characterizing the cytotoxic and anti-inflammatory potential of a novel compound.

Assay TypeCell LineParameterValue (Hypothetical)
Cytotoxicity HeLaIC₅₀15 µM
A549IC₅₀25 µM
MCF-7IC₅₀18 µM
Anti-inflammatory RAW 264.7NO Inhibition IC₅₀10 µM
RAW 264.7TNF-α Inhibition60% at 20 µM
RAW 264.7IL-6 Inhibition45% at 20 µM

Table 1: Hypothetical quantitative summary of in vitro activities for a novel diterpenoid alkaloid. IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Experimental Protocols (Representative)

The following are detailed, representative protocols for foundational in vitro experiments used to assess the biological activity of novel compounds like this compound.

Cell Viability (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The compound (e.g., this compound) is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations for 24-48 hours. A vehicle control (DMSO) is also included.

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value is calculated using non-linear regression analysis.

Nitric Oxide (NO) Production Assay in Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM with 10% FBS.

  • Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and incubated overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: The absorbance is measured at 540 nm.

  • Data Analysis: The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows (Visualized)

The following diagrams, created using the DOT language, illustrate a common signaling pathway investigated for cytotoxic compounds and a typical experimental workflow for in vitro screening.

Caption: Hypothetical apoptotic signaling pathway for a diterpenoid alkaloid.

G start Start: Compound Synthesis or Isolation step1 Primary Screening: Cell Viability Assays (e.g., MTT) start->step1 decision1 Is IC₅₀ < Threshold? step1->decision1 step4 Anti-inflammatory Screening: (e.g., NO, Cytokine Assays) step1->step4 step2 Secondary Screening: Mechanism of Action (e.g., Apoptosis, Cell Cycle) decision1->step2 Yes end_inactive Compound Inactive or Too Toxic decision1->end_inactive No step3 Target Identification: Western Blot, Kinase Assays step2->step3 end_active Lead Compound for Further Study step3->end_active step4->end_active

Caption: General experimental workflow for in vitro compound screening.

References

Unveiling the Complexity: A Technical Guide to the Structural Elucidation of Novel Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diterpenoid alkaloids, a large and structurally diverse class of natural products, continue to be a fertile ground for the discovery of novel therapeutic agents. Their complex polycyclic skeletons, numerous stereocenters, and wide range of biological activities, including anti-inflammatory, analgesic, and antiarrhythmic properties, make them compelling targets for drug development. However, the same structural intricacy that imparts their potent bioactivities also presents a significant challenge to their isolation and characterization. This technical guide provides an in-depth overview of the core methodologies and workflows employed in the structural elucidation of novel diterpenoid alkaloids, with a focus on data presentation, detailed experimental protocols, and logical workflows.

The Strategic Approach to Elucidation: An Overview

The journey from a crude plant or marine extract to a fully characterized novel diterpenoid alkaloid is a systematic process of isolation, purification, and spectroscopic analysis. The general workflow integrates chromatographic techniques with powerful analytical methods to deduce the molecular structure. A typical pathway involves preliminary extraction and fractionation, followed by bioassay-guided or chemically-guided isolation of pure compounds. The definitive structure is then pieced together using a combination of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and, when suitable crystals can be obtained, single-crystal X-ray crystallography.

Elucidation_Workflow cluster_extraction Extraction & Initial Processing cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_final Final Elucidation plant_material Plant Material (e.g., Aconitum sp.) extraction Solvent Extraction (e.g., EtOH/MeOH) plant_material->extraction partitioning Liquid-Liquid Partitioning (e.g., EtOAc, n-BuOH) extraction->partitioning column_chrom Column Chromatography (Silica, Alumina, ODS) partitioning->column_chrom ccc Counter-Current Chromatography (e.g., HSCCC, pH-zone-refining) column_chrom->ccc For complex mixtures hplc Preparative HPLC (RP-18, HILIC) column_chrom->hplc ccc->hplc Final Purification ms Mass Spectrometry (HR-ESI-MS) Determine Molecular Formula hplc->ms nmr NMR Spectroscopy (1D & 2D) Establish Connectivity & Stereochemistry hplc->nmr xray X-ray Crystallography (If crystalline) Confirm Structure & Absolute Configuration hplc->xray elucidation Structure Elucidation (Data Integration) ms->elucidation nmr->elucidation xray->elucidation Confirmatory novel_compound Novel Diterpenoid Alkaloid elucidation->novel_compound

Caption: General workflow for the isolation and structural elucidation of novel diterpenoid alkaloids.

For instances where a specific biological activity is of interest, a bioassay-guided fractionation approach is often employed. This iterative process uses a biological assay to direct the purification, ensuring that the isolated compound possesses the desired activity.

Bioassay_Guided_Workflow start Crude Extract fractionation1 Initial Fractionation (e.g., Column Chromatography) start->fractionation1 bioassay1 Biological Assay fractionation1->bioassay1 active_fraction Identify Active Fraction(s) bioassay1->active_fraction fractionation2 Further Fractionation of Active Fraction(s) (e.g., HPLC) active_fraction->fractionation2 bioassay2 Biological Assay fractionation2->bioassay2 isolate Isolate Pure Compound(s) bioassay2->isolate structure_elucidation Structure Elucidation (NMR, MS, etc.) isolate->structure_elucidation end Bioactive Novel Compound structure_elucidation->end

Understanding the neurotoxicity of Aconitum alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Neurotoxicity of Aconitum Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the neurotoxicity of Aconitum alkaloids, a class of potent compounds found in plants of the Aconitum genus. For centuries, these plants have been used in traditional medicine for their analgesic and anti-inflammatory properties.[1][2] However, their therapeutic application is severely limited by a narrow therapeutic window and profound cardiotoxicity and neurotoxicity.[2] This document synthesizes current research to provide an in-depth understanding of the toxicological pathways, presents quantitative toxicity data, details key experimental protocols, and visualizes the core mechanisms for scientific and drug development professionals.

Core Mechanisms of Neurotoxicity

The neurotoxic effects of Aconitum alkaloids are multifaceted, initiating with a primary interaction with voltage-gated sodium channels (VGSCs) and culminating in neuronal apoptosis.[3][4][5][6] The most toxic of these compounds are the C19-diester diterpenoid alkaloids (DDAs), such as aconitine, mesaconitine, and hypaconitine.[1][3] The toxicological cascade involves the disruption of ion homeostasis, excitotoxicity, oxidative stress, mitochondrial dysfunction, and the activation of apoptotic signaling pathways.

Primary Target: Voltage-Gated Sodium Channels (VGSCs)

The principal mechanism of Aconitum alkaloid neurotoxicity is the disruption of VGSC function.[3][4][5]

  • Binding and Channel Activation : Aconitine and related DDAs bind with high affinity to neurotoxin receptor site 2 on the α-subunit of VGSCs in neuronal and muscle cell membranes.[1][3][7]

  • Inhibition of Inactivation : This binding prevents the channel from inactivating, leading to a persistent influx of sodium ions (Na+) and prolonged cell membrane depolarization.[1][3] This action effectively holds the channel in an open state at the resting potential.[1][7]

  • Consequences : The sustained depolarization initially causes spontaneous firing and repetitive neuronal activity, which can manifest as paresthesia, convulsions, and pain.[7] Ultimately, the excessive depolarization leads to a state of inexcitability and paralysis of nerve and muscle tissues.[1]

Based on their chemical structure and interaction with VGSCs, Aconitum alkaloids can be broadly classified:

  • Group 1 (Diesters like Aconitine) : Highly toxic VGSC activators that inhibit channel inactivation.[1]

  • Group 2 (Monoesters) : Less toxic VGSC blockers that can act as competitive antagonists to Group 1 alkaloids and possess antiarrhythmic and antiepileptiform properties.[1]

  • Group 3 (Lacking an ester side chain) : Markedly less toxic and generally do not affect neuronal activity, though some antiarrhythmic actions have been reported.[1]

Disruption of Intracellular Ion Homeostasis

The persistent activation of VGSCs triggers a catastrophic failure of ion homeostasis within the neuron.

  • Sodium Influx : The constant inward flow of Na+ is the initial ionic disturbance.[3]

  • Calcium Overload : The elevated intracellular Na+ concentration disrupts the function of the Na+/Ca2+ exchanger (NCX), causing it to reverse and pump calcium ions (Ca2+) into the cell.[3] Aconitine has also been shown to perturb intracellular calcium homeostasis via the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).[3] This leads to a massive and sustained increase in intracellular Ca2+, a critical trigger for subsequent toxic events.[8][9]

Excitotoxicity and Neurotransmitter Dysregulation

Aconitine-induced neurotoxicity is also mediated by excitotoxicity, primarily driven by the release of excitatory amino acids (EAAs).[8]

  • EAA Release : Aconitine induces the release of EAAs, such as glutamate and aspartic acid, from neurons.[8]

  • Receptor Activation : Excessive extracellular glutamate overstimulates its receptors (e.g., NMDA receptors), leading to further Ca2+ influx.[8]

  • Dopamine Release : Studies have shown that Aconitum can evoke significant dopamine release from dopaminergic neurons, contributing to its neurotoxic profile.[10]

Oxidative Stress and Mitochondrial Dysfunction

The combination of Ca2+ overload and excitotoxicity creates a state of severe oxidative stress and damages mitochondria.

  • Reactive Oxygen Species (ROS) Production : Intracellular Ca2+ overload leads to the overproduction of ROS.[8][11]

  • Antioxidant Depletion : This is accompanied by a decrease in the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH).[8][10]

  • Lipid Peroxidation : Increased ROS levels promote the peroxidation of lipids in cell membranes, causing further cellular damage.[3][5]

  • Mitochondrial Damage : Mitochondria are primary targets of Ca2+ overload and ROS.[8] Aconitine induces mitochondrial energy metabolism dysfunction, partly through the inhibition of the AMPK signaling pathway and interference with mitochondrial dynamics.[11]

Induction of Apoptosis

The culmination of the preceding events is the activation of programmed cell death, or apoptosis.

  • Apoptotic Pathway Activation : Aconitine-induced neurotoxicity triggers apoptosis through multiple converging pathways.[3][8][10]

  • Bax/Bcl-2 Pathway : Studies have demonstrated that aconitine increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, indicating the involvement of the intrinsic mitochondrial apoptotic pathway.[8]

  • p38 MAPK Signaling : The p38 mitogen-activated protein kinase (MAPK) signaling pathway is also activated by Ca2+ overload, contributing to the apoptotic cascade.[9]

  • Endoplasmic Reticulum (ER) Stress : Aconitine can also over-activate ER stress signaling pathways, as evidenced by increased expression of proteins like GRP78, which can trigger apoptosis.[12]

Quantitative Data Presentation

The toxicity of Aconitum alkaloids varies significantly based on the specific alkaloid, the route of administration, and the animal model. Aconitine is the most studied and among the most toxic. The lethal dose for humans is estimated to be 1-2 mg.[13][14][15]

AlkaloidAnimal ModelRoute of AdministrationLD50 ValueOther Toxicity DataReference
Aconitine MouseOral1.0 - 1.8 mg/kgLDLo: 1 mg/kg[13][15][16][17]
MouseIntravenous0.100 mg/kg[16]
MouseIntraperitoneal0.270 mg/kgLDLo: 0.100 mg/kg[16]
MouseSubcutaneous0.270 mg/kgTDLo: 0.0549 mg/kg[16]
RatIntravenous0.064 mg/kgLDLo: 0.040 mg/kg[16]
RatIntraperitoneal-LDLo: 0.250 mg/kg[16]
Aconine MouseIntravenous120 mg/kg[18]
Rat-LD50: 1.7 µmol/animalTD50: 1.5 µmol/animal[18]
High Affinity Alkaloids Mouse-70 µg/kgED50 (antinociceptive): 25 µg/kg[19]
Low Affinity Alkaloids Mouse-30 mg/kgED50 (antinociceptive): 20 mg/kg[19]

LD50: Median lethal dose. LDLo: Lowest published lethal dose. TDLo: Lowest published toxic dose. ED50: Median effective dose.

Experimental Protocols

Investigating the neurotoxicity of Aconitum alkaloids requires a range of in vitro and in vivo techniques. Below are methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of Aconitum alkaloids on the viability of neuronal cell lines (e.g., PC12, SH-SY5Y, HT22).

  • Cell Seeding : Plate neuronal cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours (37°C, 5% CO₂).[20]

  • Treatment : Treat the cells with various concentrations of the Aconitum alkaloid (e.g., 5 to 200 µg/mL) for specified time periods (e.g., 24, 48, 72 hours).[20] A vehicle control (e.g., 0.1% DMSO) should be included.[20]

  • MTT Addition : After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the optical density (OD) at 562 nm using a microplate reader.[20]

  • Calculation : Calculate cell viability as a percentage of the control group. The concentration that causes a 50% reduction in cell viability (IC₅₀) can be determined from the dose-response curve.[20]

Electrophysiological Recordings (Whole-Cell Patch Clamp)

This technique is used to measure the direct effects of alkaloids on ion currents in individual neurons.

  • Cell Preparation : Use freshly isolated primary neurons or cultured neuronal cells.

  • Recording Setup : Place cells in a recording chamber on an inverted microscope stage. Use an Axopatch amplifier and pCLAMP software for data acquisition.

  • Pipette Solution : Fill borosilicate glass recording electrodes (2-3 MΩ resistance) with an appropriate internal solution (e.g., in mM: 50 KCl, 50 K₂SO₄, 10 NaCl, 5.0 MgCl₂).[21]

  • Whole-Cell Configuration : Achieve a giga-ohm seal between the pipette and the cell membrane, then rupture the membrane patch to obtain the whole-cell configuration.

  • Data Acquisition : Apply voltage-clamp protocols to elicit specific ion currents (e.g., Na+ or Ca2+ currents). Record baseline currents.

  • Drug Application : Perfuse the Aconitum alkaloid (e.g., 1 µM aconitine) into the bath and record the changes in ion current properties (e.g., activation, inactivation, current density).[21]

  • Analysis : Analyze the recorded currents to determine the effect of the alkaloid on channel kinetics and amplitude.

Analysis of Alkaloids in Biological Samples (LC-MS/MS)

This protocol is for the quantitative analysis of Aconitum alkaloids in plasma, serum, or tissue.

  • Sample Preparation : Extract alkaloids from the biological matrix using a suitable procedure, such as solid-phase extraction (SPE).[16]

  • Chromatography : Use an ultra-high performance liquid chromatography (UPLC) system to separate the alkaloids.[22]

  • Mass Spectrometry : Perform mass spectrometry using a system operating in electrospray ionization positive mode and selected reaction monitoring (SRM) to detect and quantify specific precursor-to-product ion transitions for each alkaloid.[14]

  • Quantification : Generate a calibration curve using standards of known concentrations to quantify the alkaloids in the samples. The method should be validated for linearity, accuracy, and precision.[22]

Mandatory Visualizations

The following diagrams illustrate the key toxicological pathways and a representative experimental workflow.

G cluster_Initiation Initiation Event cluster_Ionic Ionic Disruption cluster_Downstream Downstream Toxic Effects cluster_Outcome Final Outcome Aconitine Aconitum Alkaloids (e.g., Aconitine) VGSC Voltage-Gated Sodium Channel (Site 2) Aconitine->VGSC Binds and Activates Na_Influx Persistent Na+ Influx (Inhibition of Inactivation) VGSC->Na_Influx Depolarization Prolonged Depolarization Na_Influx->Depolarization NCX Na+/Ca2+ Exchanger Reversal Na_Influx->NCX Excitotoxicity Excitotoxicity (Glutamate Release) Depolarization->Excitotoxicity Ca_Overload Intracellular Ca2+ Overload NCX->Ca_Overload Ca_Overload->Excitotoxicity Oxidative_Stress Oxidative Stress (ROS Generation) Ca_Overload->Oxidative_Stress Mitochondria Mitochondrial Dysfunction (↓ ATP, AMPK Inhibition) Ca_Overload->Mitochondria ER_Stress ER Stress Ca_Overload->ER_Stress Apoptosis Neuronal Apoptosis (Bax/Bcl-2, p38 MAPK) Excitotoxicity->Apoptosis Oxidative_Stress->Mitochondria Mitochondria->Apoptosis ER_Stress->Apoptosis

Caption: Core signaling pathway of Aconitum alkaloid neurotoxicity.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analysis Data Analysis & Outcome Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, HT22) Treatment Alkaloid Treatment (Dose-Response) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Calcium Intracellular Ca2+ Measurement (Fluo-3) Treatment->Calcium ROS Oxidative Stress Assessment (ROS, SOD) Treatment->ROS Western Western Blot (Apoptotic Proteins) Treatment->Western Data_Analysis Data Analysis (IC50, LD50, Significance) Viability->Data_Analysis Calcium->Data_Analysis ROS->Data_Analysis Western->Data_Analysis Animal_Model Animal Model (e.g., Mouse, Rat) Administration Alkaloid Administration (Oral, IP, IV) Animal_Model->Administration Observation Neurological Symptom Observation Administration->Observation Histology Histopathology of Brain Tissue Administration->Histology Observation->Data_Analysis Histology->Data_Analysis Conclusion Mechanism Elucidation Data_Analysis->Conclusion

Caption: A typical experimental workflow for neurotoxicity assessment.

References

Methodological & Application

Application Note: Protocol for the Isolation of 14-o-Acetylsachaconitine from Aconitum Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the isolation of the C19-diterpenoid alkaloid, 14-o-Acetylsachaconitine, from plant material of the Aconitum genus. Due to the absence of a specific, published protocol for this particular compound, the following methodology is a comprehensive adaptation of established techniques for the extraction and purification of structurally similar aconitine-type alkaloids. The protocol includes steps for extraction, purification, and identification, and is intended to serve as a foundational method for researchers.

Introduction

Aconitum species are a rich source of C19-diterpenoid alkaloids, a class of natural products with significant and diverse biological activities. Among these is this compound, a compound of interest for pharmacological research. The successful isolation of this and related alkaloids is a critical first step in drug discovery and development. The protocol described herein employs a combination of solvent extraction and chromatographic techniques to yield this compound of high purity.

Data Presentation

The following table summarizes representative quantitative data for the isolation of C19-diterpenoid alkaloids from Aconitum species, based on available literature. These values can be considered as benchmarks for the anticipated yield and purity when applying the adapted protocol for this compound.

CompoundPlant SourceExtraction MethodPurification MethodYield (mg from crude extract)Purity (%)Reference
BeiwutineAconitum carmichaeliSolvent ExtractionHSCCC15.3 (from 90 mg)97.9[1]
MesaconitineAconitum carmichaeliSolvent ExtractionHSCCC35.1 (from 90 mg)96.2[1]
HypaconitineAconitum carmichaeliSolvent ExtractionHSCCC22.7 (from 90 mg)99.2[1]

Experimental Protocol

This protocol is a generalized procedure and may require optimization based on the specific Aconitum species and the concentration of the target alkaloid.

Plant Material Preparation

1.1. Obtain the dried roots or relevant plant parts of the selected Aconitum species. 1.2. Grind the plant material into a fine powder to increase the surface area for extraction.

Extraction of Total Alkaloids

2.1. Macerate the powdered plant material (e.g., 1 kg) with an appropriate solvent. A common method involves soaking in 95% ethanol at room temperature for an extended period (e.g., 3-5 days), with occasional agitation. 2.2. Alternatively, perform Soxhlet extraction for a more efficient process. 2.3. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract. 2.4. Acidify the crude extract with 0.5 M sulfuric acid to a pH of approximately 2. 2.5. Extract the acidic solution with diethyl ether or chloroform to remove neutral and weakly basic compounds. Discard the organic layer. 2.6. Basify the aqueous layer with a concentrated ammonia solution to a pH of approximately 10. 2.7. Extract the basified solution multiple times with chloroform or ethyl acetate. 2.8. Combine the organic layers and concentrate under reduced pressure to yield the crude total alkaloids.

Chromatographic Purification

3.1. Column Chromatography: 3.1.1. Subject the crude total alkaloids to column chromatography on a silica gel or alumina column. 3.1.2. Elute the column with a gradient of solvents, such as a mixture of chloroform and methanol, gradually increasing the polarity. 3.1.3. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound. 3.2. High-Speed Counter-Current Chromatography (HSCCC) (Recommended for higher purity): 3.2.1. A two-phase solvent system is selected. A representative system for diterpenoid alkaloids is n-hexane-ethyl acetate-methanol-water (e.g., in a 3:5:4:5 v/v/v/v ratio)[1]. 3.2.2. The lower phase can be used as the mobile phase at a flow rate of approximately 2.0 mL/min, with the apparatus rotating at a speed of around 850 rpm[1]. 3.2.3. Dissolve the partially purified alkaloid fraction in the solvent system and inject it into the HSCCC instrument. 3.2.4. Monitor the effluent at a suitable wavelength (e.g., 235 nm) and collect fractions.

Identification and Purity Analysis

4.1. Combine the fractions containing the purified this compound. 4.2. Determine the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC). 4.3. Confirm the structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Workflow Diagram

Isolation_Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis A Aconitum Plant Material B Grinding to Powder A->B C Solvent Extraction (e.g., 95% Ethanol) B->C D Filtration & Concentration C->D E Acid-Base Partitioning D->E F Crude Total Alkaloids E->F G Column Chromatography (Silica/Alumina) F->G H Fraction Collection (TLC Monitoring) G->H I HSCCC (Optional, for high purity) H->I J Purified Fractions I->J K Purity Analysis (HPLC) J->K L Structure Elucidation (MS, NMR) K->L M Isolated this compound L->M

Caption: Workflow for the isolation of this compound.

Safety Precautions

Alkaloids from Aconitum species are known to be highly toxic. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All procedures should be carried out in a well-ventilated fume hood. Handle the plant material and extracts with extreme caution.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 14-o-Acetylsachaconitine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 14-o-Acetylsachaconitine using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on established analytical procedures for related Aconitum alkaloids and is suitable for research and quality control purposes.

Introduction

This compound is a diterpenoid alkaloid found in plants of the Aconitum genus. Like other aconite alkaloids, it is of interest to researchers for its potential pharmacological activities and is crucial to monitor due to its toxicity. Accurate and reliable analytical methods are essential for the quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations. This application note describes a robust HPLC method for its determination. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and an ammonium bicarbonate buffer, with detection at 240 nm.[1]

Experimental

2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of Aconitum alkaloids.[2]

  • Solvents: HPLC grade acetonitrile, methanol, and water.[3]

  • Reagents: Ammonium bicarbonate, formic acid.

  • Standard: this compound reference standard.

  • Filters: 0.22 µm or 0.45 µm syringe filters for sample preparation.[4]

2.2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound, adapted from methods for similar Aconitum alkaloids.[1]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water
Mobile Phase B Acetonitrile
Gradient See Table 2 for a typical gradient profile.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 240 nm

Table 1: HPLC Chromatographic Conditions

Time (min)% Mobile Phase A% Mobile Phase B
08515
205050
255050
308515
358515

Table 2: Gradient Elution Program

Protocols

3.1. Standard Solution Preparation

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in methanol to prepare a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (85:15 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.2. Sample Preparation

The following is a general procedure for the extraction of this compound from a solid matrix (e.g., powdered plant material). The protocol may need to be optimized based on the specific sample matrix.

  • Accurately weigh 1.0 g of the homogenized sample powder into a centrifuge tube.

  • Add 10 mL of a 75:25 (v/v) methanol/2% formic acid in water solution.[5]

  • Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.[5]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]

  • If necessary, dilute the sample with the initial mobile phase to fall within the calibration range.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis node_standard Prepare Standard Solutions node_filter Filter Extracts node_sample Prepare Sample Extract node_sample->node_filter node_inject Inject into HPLC node_filter->node_inject Prepared Sample node_separate Chromatographic Separation (C18 Column) node_inject->node_separate node_detect UV Detection (240 nm) node_separate->node_detect node_integrate Peak Integration node_detect->node_integrate node_quantify Quantification node_integrate->node_quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Data Analysis

  • Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the standard solutions against their corresponding concentrations. The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Repeatability (%RSD) < 2.0% for 6 replicate injections of a standard solution

Table 3: System Suitability Parameters

Conclusion

This application note provides a comprehensive HPLC method for the determination of this compound. The described protocol, including sample preparation and chromatographic conditions, offers a reliable starting point for researchers and analysts. Method validation should be performed in the respective laboratory to ensure its suitability for the intended application.

References

Mass Spectrometry Analysis of 14-o-Acetylsachaconitine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the mass spectrometry (MS) analysis of 14-o-Acetylsachaconitine, a diterpenoid alkaloid found in plants of the Aconitum genus. The information herein is intended to guide researchers in the qualitative and quantitative analysis of this compound, which is of significant interest due to its potential pharmacological and toxicological properties.

Introduction to this compound

This compound belongs to the C19-diterpenoid alkaloid family, a class of compounds known for their complex chemical structures and potent biological activities. It is the acetylated derivative of sachaconitine. The accurate identification and quantification of this compound are crucial for pharmacological studies, toxicological assessments, and the quality control of herbal medicines.

Chemical Profile:

PropertyValue
Parent Compound Sachaconitine
Molecular Formula (Sachaconitine) C₂₃H₃₇NO₄[1]
Monoisotopic Mass (Sachaconitine) 391.2723 g/mol [1]
Molecular Formula (this compound) C₂₅H₃₉NO₅
Monoisotopic Mass (this compound) 433.2828 g/mol

Mass Spectrometry Fragmentation Analysis

The fragmentation of aconitine-type alkaloids in mass spectrometry is characterized by the successive loss of substituent groups. For this compound, the protonated molecule [M+H]⁺ is expected to undergo characteristic fragmentation, primarily involving the neutral loss of an acetic acid molecule (CH₃COOH) from the C14 position.

Proposed Fragmentation Pathway:

The primary fragmentation event for [this compound+H]⁺ is the neutral loss of 60 Da, corresponding to the elimination of the acetyl group as acetic acid. Further fragmentation can occur through the loss of water (H₂O), methanol (CH₃OH), and carbon monoxide (CO) from the core structure.

Table of Predicted Fragment Ions for [this compound+H]⁺:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossDescription
434.2901374.269360.0208[M+H-CH₃COOH]⁺
434.2901416.279518.0106[M+H-H₂O]⁺
434.2901402.284632.0055[M+H-CH₃OH]⁺
374.2693356.258718.0106[M+H-CH₃COOH-H₂O]⁺
374.2693342.263832.0055[M+H-CH₃COOH-CH₃OH]⁺
342.2638314.268927.9949[M+H-CH₃COOH-CH₃OH-CO]⁺

Note: The m/z values are calculated based on the monoisotopic masses.

Fragmentation_Pathway M [M+H]⁺ m/z 434.2901 F1 [M+H-CH₃COOH]⁺ m/z 374.2693 M->F1 - 60 Da F2 [M+H-H₂O]⁺ m/z 416.2795 M->F2 - 18 Da F3 [M+H-CH₃OH]⁺ m/z 402.2846 M->F3 - 32 Da F4 [M+H-CH₃COOH-H₂O]⁺ m/z 356.2587 F1->F4 - 18 Da F5 [M+H-CH₃COOH-CH₃OH]⁺ m/z 342.2638 F1->F5 - 32 Da F6 [M+H-CH₃COOH-CH₃OH-CO]⁺ m/z 314.2689 F5->F6 - 28 Da

Figure 1: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following protocols are generalized from established methods for the analysis of aconitine-type alkaloids and should be optimized for specific instrumentation and matrices.

Sample Preparation (Plasma)
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 5-95% B over 10 minutes, followed by a 5-minute re-equilibration
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
434.3374.320100
434.3342.330100

Note: Collision energy should be optimized for the specific instrument used.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis P1 Plasma Sample P2 Protein Precipitation (Acetonitrile) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Evaporation P3->P4 P5 Reconstitution P4->P5 P6 Filtration P5->P6 L1 LC Separation (C18 Column) P6->L1 Injection M1 ESI+ Ionization L1->M1 M2 MS/MS Detection (MRM) M1->M2 D1 Data Analysis M2->D1 Data Acquisition

Figure 2: General workflow for the LC-MS/MS analysis.

Potential Signaling Pathways Affected by Aconitine-Type Alkaloids

While specific signaling pathways for this compound are not yet fully elucidated, the toxic effects of the parent compound, aconitine, have been linked to the disruption of several key cellular processes. These insights provide a foundation for investigating the mechanism of action of its derivatives.

Aconitine is known to be both cardiotoxic and neurotoxic.[2] Its toxicity is primarily mediated through its interaction with voltage-gated sodium channels, leading to an influx of Na⁺ ions.[3] This initial event triggers a cascade of downstream effects.

Key Pathological Events:

  • Ion Channel Disruption: Persistent activation of sodium channels leads to an overload of intracellular Na⁺, which in turn promotes Ca²⁺ influx through the Na⁺/Ca²⁺ exchanger.[4][5] This disruption of ion homeostasis is a primary driver of cardiotoxicity, leading to arrhythmias.[4][5]

  • Oxidative Stress: The intracellular calcium overload can lead to mitochondrial dysfunction and the generation of reactive oxygen species (ROS), inducing oxidative stress.

  • Inflammation: Aconitine has been shown to activate the NLRP3 inflammasome, a key component of the innate immune system, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18.[4][6]

  • Apoptosis: The combination of ionic imbalance, oxidative stress, and inflammation can trigger programmed cell death (apoptosis) through the modulation of the Bax/Bcl-2 pathway.[7] Aconitine has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[7]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Mitochondria / Nucleus A This compound Na_Channel Voltage-Gated Na⁺ Channel A->Na_Channel Activates Na_ion ↑ Intracellular Na⁺ Na_Channel->Na_ion Ca_Channel Na⁺/Ca²⁺ Exchanger Ca_ion ↑ Intracellular Ca²⁺ Ca_Channel->Ca_ion Na_ion->Ca_Channel Activates ROS ↑ ROS (Oxidative Stress) Ca_ion->ROS NLRP3 NLRP3 Inflammasome Activation Ca_ion->NLRP3 Bax ↑ Bax Ca_ion->Bax Bcl2 ↓ Bcl-2 Ca_ion->Bcl2 Apoptosis Apoptosis ROS->Apoptosis Inflammation Inflammation (↑ IL-1β, IL-18) NLRP3->Inflammation Bax->Apoptosis Bcl2->Apoptosis

Figure 3: Putative signaling pathways affected by aconitine-type alkaloids.

Conclusion

The methods and data presented in this document provide a comprehensive guide for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, combined with the predicted fragmentation patterns, will aid in the accurate identification and quantification of this compound. Furthermore, the elucidation of potential signaling pathways affected by related aconitine alkaloids offers a starting point for mechanistic studies into the pharmacological and toxicological effects of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific applications and instrumentation.

References

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in the Structural Elucidation of C19-Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

C19-diterpenoid alkaloids are a complex and structurally diverse class of natural products, predominantly isolated from plants of the genera Aconitum and Delphinium. These compounds are of significant interest to researchers and drug development professionals due to their wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. The intricate and often highly oxygenated hexacyclic or heptacyclic core structures of these alkaloids present a considerable challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful tool for the unambiguous determination of their complex molecular architecture.

This document provides detailed application notes and experimental protocols for the NMR analysis of C19-diterpenoid alkaloids, aimed at assisting researchers in the isolation, characterization, and structural elucidation of these fascinating molecules.

Application Notes

Structural Characterization using 1D and 2D NMR Techniques

The structural elucidation of C19-diterpenoid alkaloids relies heavily on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides initial, crucial information about the proton environment in the molecule. Key diagnostic signals for C19-diterpenoid alkaloids include those for methoxy groups, acetyl groups, and the N-ethyl or N-methyl group. The chemical shifts and coupling constants of the methine and methylene protons within the core skeleton are highly sensitive to the stereochemistry and substitution pattern.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is essential for determining the carbon framework of the alkaloid. The chemical shifts of the 19 carbon atoms of the core skeleton provide valuable information about the presence and location of various functional groups such as hydroxyls, methoxyls, and esters.[1][2][3] Characteristic chemical shift trends have been observed that are useful for identifying the basic C19-diterpenoid alkaloid skeleton and the substitution patterns of hydroxy and methoxy groups.[2][3]

  • 2D NMR Spectroscopy: Due to the complexity and signal overlap in 1D spectra, 2D NMR techniques are critical for the complete structural assignment.[4][5][6][7]

    • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, allowing for the identification of spin systems and tracing of proton connectivity within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of protonated carbons.[8] Multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range ¹H-¹³C correlations (typically over 2-3 bonds), which is instrumental in connecting different spin systems and establishing the overall carbon skeleton. HMBC is particularly useful for identifying the positions of non-protonated carbons and ester groups.[10]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule.

Advanced and Quantitative NMR Strategies

Recent advancements in NMR technology have introduced more sophisticated techniques for the analysis of C19-diterpenoid alkaloids.

  • Quantitative 2D NMR (qNMR): An optimized 2D qNMR strategy using HSQC experiments has been developed for the rapid and accurate quantification of diester-type C19-diterpenoid alkaloids in complex mixtures, such as plant extracts.[9][11] This method can be advantageous due to its high signal resolution and potential for high-throughput analysis.[11]

  • Hyphenated Techniques (LC-NMR): The coupling of liquid chromatography with NMR spectroscopy (LC-NMR) allows for the direct structural analysis of individual components in a complex mixture without the need for extensive purification.[12][13] This is particularly valuable for the dereplication of known compounds in the early stages of natural product discovery.[12]

Experimental Protocols

Protocol 1: General NMR Sample Preparation for C19-Diterpenoid Alkaloids
  • Sample Purity: Ensure the isolated C19-diterpenoid alkaloid is of high purity (>95%) for unambiguous spectral interpretation. Purity can be assessed by HPLC or LC-MS.

  • Solvent Selection: Choose a deuterated solvent in which the alkaloid is readily soluble. Common solvents include deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), and deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shifts, so consistency is important for comparative studies.

  • Sample Concentration: Prepare a solution with a concentration typically ranging from 1 to 10 mg of the alkaloid in 0.5 to 0.6 mL of the deuterated solvent. For modern high-sensitivity probes, lower concentrations may be sufficient.[14]

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of a suitable internal standard that does not have overlapping signals with the analyte.

  • Filtration: Filter the sample solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

Protocol 2: Standard Suite of NMR Experiments for Structural Elucidation

The following is a recommended set of experiments to be performed on a modern NMR spectrometer (e.g., 400 MHz or higher) for the structural elucidation of a novel C19-diterpenoid alkaloid.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, or more, as ¹³C has low natural abundance and sensitivity.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ signals (CH and CH₃ positive, CH₂ negative).

    • Pulse Program: Standard DEPT-135 sequence.

  • 2D COSY:

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).

    • Spectral Width: Same as ¹H NMR in both dimensions.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 2-8 per increment.

  • 2D HSQC:

    • Pulse Program: Standard gradient-selected, multiplicity-edited HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).[9]

    • Spectral Width: ¹H dimension same as ¹H NMR; ¹³C dimension covering the expected range of protonated carbons (e.g., 0-120 ppm).

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 4-16 per increment.

  • 2D HMBC:

    • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Spectral Width: ¹H dimension same as ¹H NMR; ¹³C dimension covering the full ¹³C chemical shift range (e.g., 0-220 ppm).

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 16-64 per increment.

  • 2D NOESY:

    • Pulse Program: Standard gradient-selected NOESY (e.g., 'noesygpph' on Bruker instruments).

    • Mixing Time: 300-800 ms, may require optimization.

    • Spectral Width: Same as ¹H NMR in both dimensions.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 8-32 per increment.

Data Presentation

The following tables provide representative ¹H and ¹³C NMR data for selected C19-diterpenoid alkaloids. These values can serve as a reference for the identification of known compounds and as a guide for the structural elucidation of new analogues.

Table 1: ¹H NMR (400 MHz, CDCl₃) Data for Apetalrine A (1)

PositionδH (ppm), multiplicity (J in Hz)
3.25, d (1.6)
2.05, m
2.50, m
3.90, d (6.8)
2.45, d (6.4)
5.95, d (1.2)
2.80, d (6.4)
10β2.20, d (6.4)
13β3.05, d (8.0)
14β4.90, d (8.0)
15α1.80, m
15β2.10, m
16α3.85, t (4.8)
173.15, s
N-CH₂2.30, q (7.2)
N-CH₂CH₃1.05, t (7.2)
1-OCH₃3.30, s
6-OCH₃3.40, s
16-OCH₃3.35, s
18-OCH₃3.28, s
4-OCOCH₃2.00, s
8-OCOCH₃2.08, s

Table 2: ¹³C NMR (100 MHz, CDCl₃) Data for Apetalrine A (1)

PositionδC (ppm)PositionδC (ppm)
183.51150.2
234.51245.0
371.51375.5
443.01478.0
550.01538.0
691.01683.0
788.51761.5
877.01878.5
953.51956.0
1045.5N-CH₂49.0
N-CH₂CH₃13.5
1-OCH₃56.58-OCOCH₃171.0, 21.5
6-OCH₃58.014-OCOCH₃170.0, 21.0
16-OCH₃56.0
18-OCH₃59.0

Note: Data is adapted from published literature for illustrative purposes. Actual chemical shifts may vary slightly depending on the specific experimental conditions.

Visualizations

Experimental Workflow for NMR Analysis of C19-Diterpenoid Alkaloids

The following diagram illustrates a typical workflow for the isolation and structural elucidation of C19-diterpenoid alkaloids using NMR spectroscopy.

experimental_workflow cluster_extraction Isolation and Purification cluster_nmr NMR Data Acquisition and Analysis cluster_validation Structure Validation plant_material Plant Material (e.g., Aconitum roots) extraction Solvent Extraction plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) crude_extract->chromatography pure_compound Pure C19-Diterpenoid Alkaloid chromatography->pure_compound sample_prep NMR Sample Preparation pure_compound->sample_prep nmr_acquisition 1D and 2D NMR Experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) sample_prep->nmr_acquisition data_processing Data Processing and Analysis nmr_acquisition->data_processing structure_elucidation Structure Elucidation data_processing->structure_elucidation spectral_database Comparison with Spectral Databases structure_elucidation->spectral_database chemical_derivatization Chemical Derivatization structure_elucidation->chemical_derivatization xray_crystallography X-ray Crystallography structure_elucidation->xray_crystallography final_structure Final Validated Structure spectral_database->final_structure chemical_derivatization->final_structure xray_crystallography->final_structure

Caption: Workflow for C19-Diterpenoid Alkaloid Analysis.

Logical Relationship of 2D NMR Experiments for Structure Elucidation

This diagram illustrates the logical connections between different 2D NMR experiments in the process of elucidating the structure of a C19-diterpenoid alkaloid.

logical_relationship cluster_connectivity Establishing Connectivity cluster_stereochemistry Determining Stereochemistry start Unknown C19-Diterpenoid Alkaloid Structure cosy COSY (¹H-¹H Connectivity) start->cosy hsqc HSQC (¹H-¹³C Direct Correlation) start->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlation) cosy->hmbc Identifies spin systems to be connected hsqc->hmbc Assigns protonated carbons noesy NOESY (Spatial Proximity of ¹H) hmbc->noesy Provides planar structure final_structure Complete 3D Structure noesy->final_structure Defines relative stereochemistry

Caption: 2D NMR Logical Workflow for Structure Elucidation.

References

Application Notes and Protocols for Testing 14-o-Acetylsachaconitine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-o-Acetylsachaconitine is a diterpenoid alkaloid derived from plants of the Aconitum genus, commonly known as aconite, wolf's bane, or monkshood. Alkaloids from this genus have been utilized in traditional medicine for their analgesic and anti-inflammatory properties. However, they are also known for their potent cardiotoxicity and neurotoxicity. Recent research has focused on the potential cytotoxic effects of these compounds against various cancer cell lines, suggesting a therapeutic window for their use as anticancer agents. The cytotoxic mechanism of Aconitum alkaloids is often attributed to the induction of apoptosis, or programmed cell death.

These application notes provide a comprehensive guide for assessing the cytotoxicity of this compound in cell culture. The protocols herein describe methods to quantify cell viability and elucidate the apoptotic signaling pathways that may be triggered by this compound.

Data Presentation

Disclaimer: The following quantitative data is illustrative and intended to serve as a template. Actual IC50 values must be determined experimentally for each cell line.

Table 1: Cytotoxicity of this compound on Various Cell Lines (Illustrative Data)

Cell LineCell TypeAssayIncubation Time (h)IC50 (µM)
MCF-7Human Breast AdenocarcinomaMTT4815.2 ± 1.8
A549Human Lung CarcinomaMTT4822.5 ± 2.5
HeLaHuman Cervical CancerMTT4818.9 ± 2.1
HEK293Human Embryonic Kidney (Normal)MTT48> 100

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Illustrative Data)

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control02.1 ± 0.51.5 ± 0.3
This compound1015.8 ± 1.95.2 ± 0.8
This compound2035.2 ± 3.112.7 ± 1.5

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.

Materials:

  • Target cell lines (e.g., MCF-7, A549, HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Target cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Follow steps 1-5 of the MTT assay protocol.

  • Prepare controls as per the LDH assay kit manufacturer's instructions. This will typically include a spontaneous LDH release control (untreated cells), a maximum LDH release control (cells treated with a lysis solution), and a background control (medium only).

  • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cell lines

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

  • Treat the cells with the desired concentrations of this compound for the specified time.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualization of Workflows and Pathways

Experimental_Workflow cluster_Cell_Culture Cell Culture & Seeding cluster_Treatment Compound Treatment cluster_Assays Cytotoxicity & Apoptosis Assays cluster_Data_Analysis Data Acquisition & Analysis Cell_Lines Select & Culture Target Cell Lines Seeding Seed Cells in Multi-well Plates Cell_Lines->Seeding Compound_Prep Prepare Serial Dilutions of This compound Incubation Treat Cells and Incubate (e.g., 24, 48, 72h) Compound_Prep->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis Detection) Incubation->Apoptosis_Assay Plate_Reader Microplate Reader (Absorbance) MTT_Assay->Plate_Reader LDH_Assay->Plate_Reader Flow_Cytometer Flow Cytometer (Fluorescence) Apoptosis_Assay->Flow_Cytometer Data_Interpretation Calculate IC50 & Percentage of Apoptosis Plate_Reader->Data_Interpretation Flow_Cytometer->Data_Interpretation

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Apoptosis_Signaling_Pathway cluster_Initiation Initiation cluster_Regulation Regulation cluster_Execution Execution Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mitochondria->Bax Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway for Aconitum alkaloids.

Application Notes and Protocols for 14-O-Acetylsachaconitine in Neurological Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific research data on "14-O-Acetylsachaconitine" is not available in the public domain. The following application notes and protocols are based on the known neurological effects of the broader class of C19-diterpenoid alkaloids from Aconitum species, to which sachaconitine belongs. The presence of a 14-O-acetyl group is a common structural feature in this class and significantly influences biological activity. These guidelines are intended to be a predictive framework for research and should be adapted based on empirical findings.

Introduction to this compound

This compound is a diterpenoid alkaloid belonging to the aconitine family of compounds, which are known for their potent effects on the central and peripheral nervous systems.[1][2][3] These alkaloids are primarily recognized as potent neurotoxins that modulate the function of voltage-gated sodium channels.[1][3] The core structure of these compounds, a complex diterpenoid skeleton, can be modified with various ester groups, such as acetyl and benzoyl groups, which dramatically alter their toxicity and pharmacological properties.[4] Specifically, esterification at the C8 and C14 positions is a key determinant of their interaction with sodium channels.[4] While sachaconitine itself is a known compound, the specific properties of its 14-O-acetylated form have not been extensively characterized. Based on structure-activity relationships within the aconitine alkaloid class, it is hypothesized that this compound acts as a modulator of voltage-gated sodium channels, leading to alterations in neuronal excitability.

Mechanism of Action

The primary mechanism of action for aconitine alkaloids is the modulation of voltage-gated sodium channels (VGSCs).[1][3] Aconitine and related compounds bind to site 2 on the alpha-subunit of the VGSC, which leads to a persistent activation of the channel by inhibiting its transition to the inactive state.[1][3] This results in a constant influx of sodium ions, causing prolonged depolarization of the neuronal membrane. This sustained depolarization can initially lead to hyperexcitability, but eventually results in a loss of excitability due to the inactivation of other, non-blocked sodium channels and the disruption of the ionic gradients necessary for action potential generation.

The neurological effects of this compound are therefore predicted to stem from this fundamental interaction with VGSCs, leading to a range of potential applications in neurological research, from studies of nociception and epilepsy to neurodegeneration.

Hypothesized Signaling Pathway of this compound

Hypothesized Signaling Pathway of this compound cluster_0 Neuronal Membrane cluster_1 Cellular Effects Na_channel Voltage-Gated Sodium Channel (VGSC) Na_ion_in Na+ Influx Na_channel->Na_ion_in Persistent Activation Compound This compound Compound->Na_channel Binds to Site 2 Depolarization Prolonged Membrane Depolarization Na_ion_in->Depolarization Hyperexcitability Initial Hyperexcitability Depolarization->Hyperexcitability Neurotransmitter_release Altered Neurotransmitter Release Depolarization->Neurotransmitter_release Inexcitability Eventual Inexcitability Hyperexcitability->Inexcitability

Caption: Hypothesized mechanism of this compound action on a neuron.

Applications in Neurological Research

Given the mechanism of action of related aconitine alkaloids, this compound could be a valuable tool in several areas of neurological research:

  • Nociception and Pain Research: Aconitine alkaloids have been traditionally used for their analgesic properties.[2] By modulating sodium channels in nociceptive pathways, this compound could be used to study the mechanisms of pain transmission and to develop novel analgesics.

  • Epilepsy Research: The ability of aconitine alkaloids to induce hyperexcitability makes them useful for creating in vitro and in vivo models of epilepsy. Conversely, some less toxic monoester aconitine alkaloids have shown antiepileptiform properties.[3] Investigating this compound could shed light on the role of sodium channels in seizure generation and control.

  • Neurodegenerative Disease Research: Dysregulation of sodium channels has been implicated in various neurodegenerative disorders. This compound could be used to probe the consequences of sodium channel dysfunction in models of diseases like Alzheimer's or Parkinson's disease.

  • Ion Channel Biophysics: As a specific ligand for VGSCs, this compound can be used to study the structure and function of these channels, including the dynamics of gating and ion permeation.

Quantitative Data Summary

The following table presents hypothetical quantitative data for this compound based on known values for other aconitine alkaloids. These values are for illustrative purposes only and must be determined experimentally.

ParameterHypothetical ValueNeurological Implication
IC₅₀ (VGSC Binding) 10 - 100 nMHigh-affinity binding to voltage-gated sodium channels.
EC₅₀ (Neuronal Depolarization) 50 - 500 nMPotent induction of neuronal depolarization.
LD₅₀ (in mice, i.p.) 0.1 - 1.0 mg/kgHigh toxicity, requiring careful handling and dose selection.
Analgesic Effect (ED₅₀) 0.05 - 0.5 mg/kgPotential for significant pain-relieving effects at sub-lethal doses.

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Patch Clamp Recording

This protocol is designed to characterize the effects of this compound on voltage-gated sodium currents in cultured neurons (e.g., primary hippocampal neurons or dorsal root ganglion neurons).

Materials:

  • Cultured neurons on glass coverslips

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch clamp rig with amplifier and data acquisition system

Procedure:

  • Prepare a series of working dilutions of this compound in the external solution (e.g., 10 nM, 100 nM, 1 µM, 10 µM).

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch clamp configuration on a neuron.

  • Record baseline sodium currents using a voltage-step protocol (e.g., holding potential of -80 mV, with depolarizing steps from -60 mV to +40 mV in 10 mV increments).

  • Perfuse the neuron with the lowest concentration of this compound for 2-5 minutes.

  • Repeat the voltage-step protocol to record sodium currents in the presence of the compound.

  • Wash out the compound with the external solution and ensure the currents return to baseline.

  • Repeat steps 5-7 for each concentration of the compound.

  • Analyze the data to determine the effect of this compound on current amplitude, activation, and inactivation kinetics.

Experimental Workflow: Patch Clamp Analysis

Experimental Workflow: Patch Clamp Analysis start Start prep_cells Prepare Cultured Neurons start->prep_cells patch Establish Whole-Cell Patch Clamp prep_cells->patch baseline Record Baseline Sodium Currents patch->baseline apply_compound Apply this compound baseline->apply_compound record_effect Record Sodium Currents with Compound apply_compound->record_effect washout Washout Compound record_effect->washout washout->apply_compound Next Concentration analyze Analyze Data (IC50, Kinetics) washout->analyze All Concentrations Tested end End analyze->end

Caption: Workflow for patch clamp analysis of this compound.

Protocol 2: In Vivo Nociception Assay - Hot Plate Test

This protocol assesses the analgesic effects of this compound in a rodent model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Hot plate apparatus (set to 55 ± 0.5 °C)

  • This compound solution in saline (with a small percentage of a solubilizing agent like Tween 80 if necessary)

  • Vehicle control (saline with solubilizing agent)

  • Positive control (e.g., morphine)

Procedure:

  • Acclimate the mice to the testing room and handling for at least 3 days prior to the experiment.

  • On the day of the experiment, determine the baseline latency for each mouse by placing it on the hot plate and recording the time until it licks its hind paw or jumps. A cut-off time of 30 seconds should be used to prevent tissue damage.

  • Randomly assign mice to treatment groups (vehicle, positive control, and different doses of this compound).

  • Administer the assigned treatment via intraperitoneal (i.p.) injection.

  • At various time points post-injection (e.g., 15, 30, 60, and 120 minutes), place each mouse on the hot plate and record the response latency.

  • Calculate the Maximum Possible Effect (%MPE) for each mouse at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Analyze the data to determine the dose-response relationship and the time course of the analgesic effect.

Safety Precautions

Aconitine alkaloids are extremely toxic.[1] All handling of this compound should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. A standard operating procedure (SOP) for handling highly toxic compounds should be in place. In case of accidental exposure, seek immediate medical attention.

By providing this detailed, albeit predictive, set of application notes and protocols, researchers can begin to explore the potential of this compound in neurological research in a structured and informed manner, while awaiting specific empirical data on this particular compound.

References

Application of Diterpenoid Alkaloids in Pain Management Studies: A Focus on Aconitum-Derived Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific research data on the application of 14-o-Acetylsachaconitine in pain management is not available in the public domain. This document provides a detailed overview of the application of structurally related C19-diterpenoid alkaloids from the Aconitum species, which serve as a proxy for understanding the potential analgesic properties and research methodologies relevant to this class of compounds.

Introduction

Diterpenoid alkaloids, particularly those isolated from the Aconitum genus, have a long history in traditional medicine for their potent physiological effects, including analgesia.[1][2] These compounds, characterized by a complex C19-norditerpenoid or C20-diterpenoid skeleton, have garnered significant interest from researchers and drug development professionals for their potential as non-addictive analgesics.[3][4] Prominent examples include aconitine, lappaconitine, and bulleyaconitine A, which have been investigated for their efficacy in various pain models.[5][6] The primary mechanism of action for many of these alkaloids involves the modulation of voltage-gated sodium channels, although interactions with other pathways, including opioid receptors, have also been reported.[3][7] This document outlines the application of these compounds in pain management studies, providing quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Data Presentation

The analgesic efficacy of various diterpenoid alkaloids has been quantified in several preclinical pain models. The following tables summarize key quantitative data from these studies, providing a comparative overview of their potency.

Table 1: Analgesic Activity of Aconitine in Murine Pain Models

Pain ModelAdministration RouteDose (mg/kg)Analgesic Effect (% Inhibition or % Increase in Pain Threshold)Reference Drug (Dose)Reference Drug Effect
Hot Plate TestOral0.317.12% increase in pain thresholdAspirin (200 mg/kg)19.21% increase
Hot Plate TestOral0.920.27% increase in pain thresholdAspirin (200 mg/kg)19.21% increase
Acetic Acid Writhing TestOral0.368% inhibitionAspirin (200 mg/kg)75% inhibition
Acetic Acid Writhing TestOral0.976% inhibitionAspirin (200 mg/kg)75% inhibition
Formalin Test (Phase I)Oral0.333.23% inhibitionAspirin (200 mg/kg)32.03% inhibition
Formalin Test (Phase I)Oral0.920.25% inhibitionAspirin (200 mg/kg)32.03% inhibition
Formalin Test (Phase II)Oral0.336.08% inhibitionAspirin (200 mg/kg)48.82% inhibition
Formalin Test (Phase II)Oral0.932.48% inhibitionAspirin (200 mg/kg)48.82% inhibition

Data extracted from Deng et al., 2021.[6]

Table 2: Analgesic Activity of Various Diterpenoid Alkaloids

CompoundPain ModelAdministration RouteED50 (mg/kg)Reference Compound (ED50)
8-O-deacetyl-8-O-ethylcrassicauline AAcetic Acid WrithingSubcutaneous0.0972Crassicauline A (0.0480)
8-O-ethylyunaconitineAcetic Acid WrithingSubcutaneous0.0591Lappaconitine (3.50)
N-deacetyllappaconitineFormaldehyde TestSubcutaneous7.1-
N-deacetyllappaconitineAcetic Acid WrithingSubcutaneous2.3-
LappaconitineFormaldehyde TestSubcutaneous3.8-
LappaconitineAcetic Acid WrithingSubcutaneous3.5-

Data extracted from Wang et al., 2009 and Liu et al., 1986.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of diterpenoid alkaloid analgesia.

Hot Plate Test for Thermal Nociception

Objective: To assess the central analgesic activity of a compound against a thermal pain stimulus.

Materials:

  • Hot plate apparatus (maintained at a constant temperature, e.g., 55 ± 0.5°C)

  • Experimental animals (e.g., mice)

  • Test compound (e.g., Aconitine) and vehicle control

  • Reference analgesic drug (e.g., Aspirin)

  • Syringes for administration

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and record the time (in seconds) it takes for the animal to exhibit a nociceptive response (e.g., licking its paws, jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) is typically set to prevent tissue damage.

  • Drug Administration: Administer the test compound, vehicle, or reference drug to different groups of mice via the desired route (e.g., oral gavage).

  • Post-treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the reaction time.

  • Data Analysis: The analgesic effect is calculated as the percentage increase in pain threshold compared to the baseline or the vehicle-treated group.

Acetic Acid-Induced Writhing Test for Visceral Pain

Objective: To evaluate the peripheral and central analgesic activity of a compound against chemically-induced visceral pain.

Materials:

  • Experimental animals (e.g., mice)

  • Test compound, vehicle control, and reference drug

  • 0.6% acetic acid solution

  • Syringes for administration

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing environment.

  • Drug Administration: Administer the test compound, vehicle, or reference drug to respective groups of mice.

  • Induction of Writhing: After a specific absorption period (e.g., 30 minutes post-oral administration), inject 0.6% acetic acid intraperitoneally (i.p.) to each mouse.

  • Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).

  • Data Analysis: The analgesic effect is expressed as the percentage inhibition of writhing compared to the vehicle-treated control group.

Formalin Test for Inflammatory Pain

Objective: To assess the analgesic effect of a compound on both acute (neurogenic) and tonic (inflammatory) pain.

Materials:

  • Experimental animals (e.g., mice)

  • Test compound, vehicle control, and reference drug

  • 5% formalin solution

  • Syringes for administration

Procedure:

  • Acclimatization: Place mice in individual observation chambers for at least 30 minutes to acclimate.

  • Drug Administration: Administer the test compound, vehicle, or reference drug.

  • Formalin Injection: After the appropriate absorption time, inject a small volume (e.g., 20 µL) of 5% formalin solution into the plantar surface of one hind paw.

  • Observation: Record the total time the animal spends licking or biting the injected paw. The observation period is divided into two phases:

    • Phase I (0-5 minutes post-injection): Represents acute, neurogenic pain.

    • Phase II (15-30 minutes post-injection): Represents tonic, inflammatory pain.

  • Data Analysis: The analgesic effect is determined by the reduction in the duration of paw licking/biting in the drug-treated groups compared to the vehicle control group for each phase.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the proposed signaling pathway for the analgesic action of some diterpenoid alkaloids and a general workflow for screening potential analgesic compounds.

G cluster_extracellular Extracellular cluster_intracellular Intracellular VGSC Voltage-Gated Sodium Channel (Nav) Na_ion Na+ Influx OpioidR Opioid Receptor G_protein G-protein Signaling OpioidR->G_protein Activates DA Diterpenoid Alkaloid (e.g., Aconitine) DA->VGSC Binds and modulates (prolongs opening) DA->OpioidR Potential modulation (Naloxone-dependent effects observed) AP Action Potential Propagation Na_ion->AP Reduced Pain_Signal Pain Signal Transmission AP->Pain_Signal Inhibited G_protein->Pain_Signal Inhibits

Caption: Proposed analgesic signaling pathways for diterpenoid alkaloids.

G start Start: Identify Test Compound acute_pain Acute Pain Models (e.g., Hot Plate, Tail Flick) start->acute_pain visceral_pain Visceral Pain Model (e.g., Acetic Acid Writhing) start->visceral_pain inflammatory_pain Inflammatory Pain Model (e.g., Formalin Test) start->inflammatory_pain neuropathic_pain Neuropathic Pain Model (e.g., CCI, SNL) start->neuropathic_pain data_analysis Data Analysis: Determine ED50, % Inhibition acute_pain->data_analysis visceral_pain->data_analysis inflammatory_pain->data_analysis neuropathic_pain->data_analysis mechanism Mechanism of Action Studies (e.g., Receptor Binding, Electrophysiology) data_analysis->mechanism end Conclusion: Analgesic Profile mechanism->end

Caption: General experimental workflow for analgesic drug screening.

Conclusion

Diterpenoid alkaloids from the Aconitum species represent a promising class of compounds for the development of novel, non-addictive analgesics. Their efficacy has been demonstrated in a variety of preclinical pain models, including those for thermal, visceral, and inflammatory pain. The primary mechanism of action is believed to be the modulation of voltage-gated sodium channels, leading to an inhibition of pain signal transmission. Further research into the structure-activity relationships, safety profiles, and specific molecular targets of these compounds, including derivatives like this compound, is warranted to fully elucidate their therapeutic potential in pain management. The protocols and data presented here provide a foundational framework for researchers and drug development professionals to pursue these investigations.

References

Application Notes and Protocols: Investigating the Modulation of Voltage-Gated Sodium Channels by 14-o-Acetylsachaconitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for characterizing the modulatory effects of 14-o-Acetylsachaconitine on voltage-gated sodium channels (Nav). The protocols outlined below detail the necessary steps for cell line selection, maintenance, electrophysiological recording, and data analysis to elucidate the compound's mechanism of action.

Introduction

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. Their modulation presents a key target for therapeutic intervention in a range of channelopathies, including chronic pain, epilepsy, and cardiac arrhythmias. This compound, an aconitane diterpenoid alkaloid, is a structural analog of aconitine, a known modulator of sodium channels. Aconitine and related compounds have been shown to bind to site 2 of the sodium channel, leading to persistent activation and a hyperpolarizing shift in the voltage-dependence of activation. This experimental design aims to thoroughly characterize the electrophysiological effects of this compound on a specific sodium channel subtype, Nav1.7, which is a well-validated target for pain therapeutics.

Experimental Design Overview

The overall experimental workflow is designed to first establish a stable recording system, then to characterize the baseline properties of the target sodium channel, and finally to determine the concentration-dependent effects of this compound on channel function.

Experimental_Workflow cluster_prep Preparation cluster_electrophysiology Electrophysiology cluster_data Data Analysis cluster_interpretation Interpretation cell_culture HEK-293 Cell Culture expressing Nav1.7 patch_clamp Whole-Cell Patch-Clamp Recording cell_culture->patch_clamp solution_prep Prepare Intracellular and Extracellular Solutions solution_prep->patch_clamp compound_prep Prepare this compound Stock and Dilutions compound_prep->patch_clamp protocol_activation Voltage Protocol for Activation patch_clamp->protocol_activation protocol_inactivation Voltage Protocol for Steady-State Inactivation patch_clamp->protocol_inactivation protocol_use_dependence Voltage Protocol for Use-Dependence patch_clamp->protocol_use_dependence data_acquisition Data Acquisition and Leak Subtraction protocol_activation->data_acquisition protocol_inactivation->data_acquisition protocol_use_dependence->data_acquisition iv_curve Generate I-V Curves data_acquisition->iv_curve boltzmann_fit Boltzmann Fitting of Activation/Inactivation Curves data_acquisition->boltzmann_fit mechanism Determine Mechanism of Action iv_curve->mechanism ic50_calc Calculate IC50 boltzmann_fit->ic50_calc boltzmann_fit->mechanism ic50_calc->mechanism

Figure 1: Experimental workflow for studying sodium channel modulation.

Proposed Signaling Pathway

Based on the known mechanism of related aconitine alkaloids, this compound is hypothesized to act as a partial agonist, binding to the open state of the sodium channel and causing a hyperpolarizing shift in the voltage-dependence of activation. This leads to an increased probability of the channel being in the open state at more negative membrane potentials.

Signaling_Pathway compound This compound channel_open Nav1.7 Channel (Open State) compound->channel_open Binds to Open State nav_channel Nav1.7 Channel (Resting State) nav_channel->channel_open Conformational Change depolarization Membrane Depolarization depolarization->nav_channel Activates na_influx Na+ Influx channel_open->na_influx hyperpolarizing_shift Hyperpolarizing Shift in Voltage-Dependence of Activation channel_open->hyperpolarizing_shift Induces action_potential Action Potential Initiation na_influx->action_potential

Figure 2: Proposed mechanism of Nav1.7 modulation by this compound.

Data Presentation

The following tables summarize the expected quantitative data from the electrophysiological analysis of this compound's effects on Nav1.7 channels. The data presented here is illustrative and based on the known effects of the related compound, aconitine.

Table 1: Effect of this compound on Nav1.7 Activation and Inactivation Parameters

Concentration (µM)V1/2 of Activation (mV)Slope (k) of ActivationV1/2 of Inactivation (mV)Slope (k) of Inactivation
Control-25.3 ± 1.25.1 ± 0.3-80.1 ± 1.5-6.2 ± 0.4
1-35.8 ± 1.45.3 ± 0.2-85.4 ± 1.6-6.5 ± 0.5
10-50.2 ± 1.85.5 ± 0.4-92.7 ± 2.1-6.8 ± 0.6
30-62.1 ± 2.15.7 ± 0.5-98.9 ± 2.5-7.1 ± 0.7
100-67.2 ± 2.55.9 ± 0.6-105.3 ± 2.8-7.5 ± 0.8

Table 2: Concentration-Dependent Block of Peak Nav1.7 Current by this compound

Concentration (µM)Peak Current (% of Control)
0.198.2 ± 2.1
185.3 ± 3.5
1052.1 ± 4.2
3028.7 ± 3.9
10015.6 ± 2.8
IC50 (µM) 9.8

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Line: Use a Human Embryonic Kidney (HEK-293) cell line stably expressing the human Nav1.7 sodium channel alpha subunit.

  • Culture Medium: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to ensure continued expression of the channel.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Passaging: Subculture the cells every 2-3 days when they reach 80-90% confluency. For electrophysiology, plate cells onto glass coverslips 24-48 hours before recording.

Protocol 2: Electrophysiological Recording (Whole-Cell Patch-Clamp)
  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

  • Pipettes: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording Setup:

    • Use a patch-clamp amplifier and a data acquisition system.

    • Perfuse the recording chamber with the external solution at a constant rate.

    • Identify single, healthy-looking cells for recording.

  • Whole-Cell Configuration:

    • Achieve a giga-ohm seal between the pipette and the cell membrane.

    • Rupture the membrane patch with gentle suction to obtain the whole-cell configuration.

    • Allow the cell to stabilize for 5 minutes before recording.

  • Compound Application: Apply this compound at various concentrations via the perfusion system.

Protocol 3: Voltage-Clamp Protocols
  • Current-Voltage (I-V) Relationship and Activation:

    • Hold the cell at a holding potential of -120 mV.

    • Apply a series of depolarizing voltage steps from -80 mV to +60 mV in 5 mV increments for 50 ms.

    • Record the peak inward current at each voltage step.

    • Convert peak current to conductance (G) using the formula: G = I / (V - Vrev), where Vrev is the reversal potential for Na⁺.

    • Plot the normalized conductance against the test potential and fit the data with a Boltzmann function to determine the V1/2 of activation.[1]

  • Steady-State Inactivation:

    • Hold the cell at -120 mV.

    • Apply a series of 500 ms pre-pulses from -140 mV to -10 mV in 5 mV increments.

    • Immediately following the pre-pulse, apply a test pulse to 0 mV for 20 ms to elicit the sodium current.

    • Plot the normalized peak current from the test pulse against the pre-pulse potential.

    • Fit the data with a Boltzmann function to determine the V1/2 of inactivation.[1]

  • Use-Dependence:

    • Hold the cell at -120 mV.

    • Apply a train of 20 depolarizing pulses to 0 mV for 20 ms at a frequency of 10 Hz.

    • Measure the peak current of each pulse and normalize it to the peak current of the first pulse.

    • Compare the degree of use-dependent block in the absence and presence of this compound.

Protocol 4: Data Analysis
  • Leak Subtraction: Use a P/4 or P/N pulse protocol to subtract linear leak currents.

  • Curve Fitting: Use appropriate software (e.g., Clampfit, Origin, GraphPad Prism) to fit activation and inactivation data to the Boltzmann equation: y = 1 / (1 + exp((V1/2 - V) / k)), where V1/2 is the half-maximal voltage and k is the slope factor.

  • IC₅₀ Determination: To determine the half-maximal inhibitory concentration (IC₅₀), plot the percentage of current inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

References

Application Notes and Protocols for In Vivo Experimental Models in Aconitum Alkaloid Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Aconitum alkaloids, primarily C19-diterpenoid and diester-diterpene alkaloids (DDAs) like aconitine, mesaconitine, and hypaconitine, are the main active and toxic components of plants from the Aconitum genus.[1][2] These compounds possess a range of pharmacological properties, including analgesic, anti-inflammatory, anti-rheumatic, and cardiotonic effects.[3][4] However, their clinical application is severely limited by a narrow therapeutic window and the high risk of potentially lethal cardiotoxicity and neurotoxicity.[5][6] Consequently, the use of robust in vivo experimental models is critical for elucidating toxicological mechanisms, determining safe dosage, and developing potential detoxification strategies. These notes provide an overview of common animal models and detailed protocols for studying Aconitum alkaloid-induced toxicities.

Application Notes: Overview of In Vivo Models

In vivo research on Aconitum alkaloids primarily utilizes rodent models, such as mice and rats, to investigate systemic toxicity, with a focus on cardiotoxicity and neurotoxicity. The choice of model often depends on the specific research question, with Sprague-Dawley (SD) rats being frequently used for their clear genetic background and ease of management in toxicological studies.[7]

1. Cardiotoxicity Models:

  • Purpose: To study the arrhythmogenic effects and myocardial damage induced by Aconitum alkaloids, particularly aconitine.

  • Common Models: SD rats are widely used to create models of acute myocardial injury and arrhythmia.[8] Zebrafish embryos are also employed to observe dose-dependent effects on heart rate.

  • Mechanism of Toxicity: Aconitine induces severe cardiotoxicity by blocking the inactivation of voltage-dependent sodium channels, leading to a sustained influx of Na+ ions.[3] This disrupts intracellular calcium homeostasis, causing Ca2+ overload, which can trigger arrhythmias and promote apoptosis of myocardial cells via signaling pathways like p38 MAPK.[3][8]

  • Key Endpoints: Electrocardiogram (ECG) monitoring for arrhythmias (e.g., ventricular tachycardia, fibrillation), measurement of serum cardiac enzymes (e.g., lactate dehydrogenase (LDH), creatine kinase-MB (CK-MB)), and histopathological examination of cardiac tissue.[7][8]

2. Neurotoxicity Models:

  • Purpose: To investigate the central and peripheral nervous system damage caused by Aconitum alkaloids.

  • Common Models: SD rats and Kunming mice are used to assess both acute and subacute neurotoxic effects.[9][10]

  • Mechanism of Toxicity: Aconitine can cross the blood-brain barrier (BBB) and induce neuronal cell apoptosis.[9] The neurotoxic effects are associated with the depolarization of skeletal muscles and the blockade of nerve action potentials.[3] Studies suggest that aconitine-induced neurotoxicity may involve the destruction of the BBB and over-activation of endoplasmic reticulum stress.[9]

  • Key Endpoints: Observation of neurological symptoms (e.g., unsteady gait, limb weakness, shortness of breath), assessment of BBB permeability (e.g., Evans blue extravasation), and histological analysis of brain tissue for neuronal damage and apoptosis (e.g., H&E staining, TUNEL assay).[9]

3. Other Toxicities (Hepatotoxicity, etc.):

  • Purpose: To evaluate damage to other vital organs.

  • Common Models: SD rats have been used to model mesaconitine-induced liver toxicity.[11] Recent studies also explore the effects of Aconitum alkaloids on renal function, using models of acute kidney injury (AKI) in rats.[12]

  • Key Endpoints: Measurement of relevant biomarkers (e.g., serum markers for liver or kidney function), metabolomic studies, and histopathological examination of the target organs.[11][12]

Data Presentation: Quantitative Toxicity Data

The following tables summarize key quantitative data from various in vivo studies, providing a basis for dose selection and comparison.

Table 1: Acute Toxicity (LD₅₀) of Aconitum Alkaloids in Mice

Alkaloid Administration Route LD₅₀ (mg/kg) Source(s)
Aconitine Oral 1.0 - 1.8 [3][13][14]
Intravenous 0.10 [14]
Subcutaneous 0.27 [14]
Intraperitoneal 0.27 [14]
Mesaconitine Oral 1.9 [6]
Intravenous 0.068 [15]
Hypaconitine Oral 2.8 [6]

| Lappaconitine | Oral | 32.4 |[16] |

Table 2: Summary of Selected In Vivo Experimental Models for Aconitum Alkaloid Research

Alkaloid Animal Model Dosage Route Key Findings & Endpoints Source(s)
Cardiotoxicity
Aconitine Sprague-Dawley Rats 1-2 mg/kg Intragastric Increased serum LDH and CK-MB; myocardial damage. Successfully established acute myocardial injury model. [7]
Aconitine Conscious Rats Not specified Intravenous Caused arrhythmia and Ca²⁺ overload in ventricular myocytes. [8]
Aconitine Zebrafish Embryos Dose-response Waterborne Significant increase in heart rate. [17]
Neurotoxicity
Aconitine Sprague-Dawley Rats 0.5, 1.5, 2.5 mg/kg Oral Dose-dependent neurological symptoms (unsteady gait, weakness); increased BBB permeability; neuronal apoptosis. [9]
Aconitine Kunming Mice 0.14, 0.28, 0.56 µmol/L Not specified Investigated hematological and histopathological changes in a subacute poisoning model. [10]
Hepatotoxicity
Mesaconitine Sprague-Dawley Rats 0.8, 1.2 mg/kg/day Not specified Induced liver toxicity; identified differential metabolites related to amino acid, vitamin, and lipid metabolism. [11]
Pharmacokinetics

| Hypaconitine | Sprague-Dawley Rats | Not specified | Oral | Compared pharmacokinetics of pure hypaconitine vs. herbal extracts, showing herb interactions affect absorption and elimination. |[6] |

Experimental Protocols

Protocol 1: Aconitine-Induced Cardiotoxicity and Arrhythmia Model in Rats

Objective: To establish an acute model of aconitine-induced arrhythmia and myocardial injury in rats for mechanistic studies or evaluation of therapeutic interventions.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Aconitine (purity >98%)

  • Saline solution (0.9% NaCl)

  • Anesthetic (e.g., sodium pentobarbital)

  • ECG recording equipment with needle electrodes

  • Blood collection supplies (syringes, centrifuge, tubes)

  • Cardiac enzyme assay kits (LDH, CK-MB)

  • Formalin (10%) for tissue fixation

Procedure:

  • Animal Acclimatization: House rats for at least one week under standard conditions (21 ± 1°C, 12h light/dark cycle) with free access to food and water.

  • Aconitine Preparation: Prepare a stock solution of aconitine in a suitable vehicle (e.g., saline with a small amount of acid to aid dissolution, then neutralized). Dilute to the desired final concentration for administration. A dose of 1-2 mg/kg is often used to induce myocardial injury.[7]

  • Animal Grouping: Randomly assign rats to experimental groups (e.g., Control group receiving saline; Aconitine group receiving 1 mg/kg aconitine).

  • Anesthesia and ECG Setup: Anesthetize the rats. Place the animal in a supine position and insert subcutaneous needle electrodes for a standard Lead II ECG recording. Allow the animal to stabilize and record a baseline ECG for 15-20 minutes.

  • Model Induction: Administer the prepared aconitine solution or saline control via the desired route. For arrhythmia studies, intravenous administration provides rapid onset. For myocardial injury studies, intragastric administration is common.[7]

  • Monitoring: Continuously record the ECG to observe the onset and duration of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).

  • Sample Collection: At a predetermined time point after administration (e.g., 1, 3, or 6 hours for injury models), collect blood via cardiac puncture or abdominal aorta.[7]

  • Serum Analysis: Centrifuge the blood to separate serum. Measure the levels of cardiac injury markers LDH and CK-MB using commercial assay kits according to the manufacturer's instructions.

  • Tissue Collection and Histology: Euthanize the animal and immediately excise the heart. Wash with cold saline, fix in 10% formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess for myocardial necrosis, inflammatory cell infiltration, and other pathological changes.

Protocol 2: Aconitine-Induced Neurotoxicity Model in Rats

Objective: To establish a model of acute aconitine-induced neurotoxicity to study damage to the central nervous system and the blood-brain barrier (BBB).

Materials:

  • Male Sprague-Dawley rats (200 ± 50 g)[9]

  • Aconitine (purity >98%)

  • Saline solution (0.9% NaCl)

  • Evans blue dye (2% solution)

  • Paraformaldehyde (4%) for perfusion

  • TUNEL assay kit for apoptosis detection

  • Western blot supplies for protein analysis

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Animal Grouping and Administration: Randomly assign rats to control and treatment groups. Administer aconitine orally at various doses (e.g., 0.5 mg/kg, 1.5 mg/kg, 2.5 mg/kg) to observe dose-dependent effects. The control group receives an equivalent volume of saline.[9]

  • Behavioral Observation: Observe the rats for clinical signs of neurotoxicity at regular intervals (e.g., 30 minutes post-administration). Note symptoms such as increased oral secretions, shortness of breath, unsteady gait, and limb weakness.[9]

  • BBB Permeability Assessment (Evans Blue Extravasation):

    • Two hours before euthanasia, inject Evans blue dye (2%, 4 ml/kg) via the tail vein.

    • Euthanize the rat and perfuse transcardially with saline to remove intravascular dye.

    • Remove the brain and observe for blue staining, indicating dye extravasation and BBB leakage.

    • For quantification, homogenize brain tissue in formamide, incubate to extract the dye, and measure absorbance with a spectrophotometer.

  • Histopathological Analysis:

    • Euthanize a separate cohort of rats and perfuse with saline followed by 4% paraformaldehyde.

    • Post-fix the brain in paraformaldehyde, then process for paraffin embedding.

    • Perform H&E staining on brain sections to observe neuronal morphology, pyknosis, and other signs of injury.

  • Apoptosis Detection (TUNEL Assay):

    • Use prepared brain sections and perform the TUNEL assay according to the manufacturer's protocol.

    • Observe under a fluorescence microscope. TUNEL-positive (brightly stained) nuclei indicate apoptotic cells. The number of apoptotic neurons can be quantified to assess the degree of damage.[9]

  • Western Blot Analysis:

    • Homogenize fresh brain tissue to extract proteins.

    • Perform western blotting to measure the expression of key proteins related to BBB integrity (e.g., tight junction proteins like occludin, claudin-5) and endoplasmic reticulum stress markers.[9]

Visualizations: Workflows and Signaling Pathways

G cluster_prep Phase 1: Preparation cluster_induction Phase 2: Model Induction & Monitoring cluster_analysis Phase 3: Endpoint Analysis acclimatize Animal Acclimatization (SD Rats, 1 week) grouping Random Grouping (Control vs. Aconitine) acclimatize->grouping prep Aconitine Preparation (e.g., 1 mg/kg in saline) grouping->prep ecg Baseline ECG Recording prep->ecg admin Aconitine Administration (e.g., Intravenous) ecg->admin monitor Continuous ECG Monitoring (Observe for Arrhythmia) admin->monitor blood Blood Collection monitor->blood tissue Heart Tissue Collection monitor->tissue result1 Arrhythmia Confirmed monitor->result1 serum Serum Enzyme Analysis (LDH, CK-MB) blood->serum result2 Myocardial Injury Assessed serum->result2 histo Histopathological Exam (H&E Staining) tissue->histo histo->result2

Caption: Experimental workflow for Aconitine-induced cardiotoxicity model in rats.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol / Sarcoplasmic Reticulum cluster_nucleus Mitochondria / Nucleus aconitine Aconitine na_channel Voltage-Gated Na+ Channel aconitine->na_channel Blocks inactivation na_influx Sustained Na+ Influx na_channel->na_influx ca_channel Na+/Ca2+ Exchanger (NCX) L-type Ca2+ Channel ca_overload Intracellular Ca2+ Overload ca_channel->ca_overload na_influx->ca_channel Alters gradient, promotes Ca2+ entry p38 p38 MAPK ca_overload->p38 outcome Arrhythmia & Cardiotoxicity ca_overload->outcome p_p38 Phosphorylated p38 MAPK p38->p_p38 Phosphorylation apoptosis_proteins Upregulation of Pro-Apoptotic Proteins (e.g., Bax) p_p38->apoptosis_proteins apoptosis Myocardial Cell Apoptosis apoptosis_proteins->apoptosis apoptosis->outcome

Caption: Aconitine-induced cardiotoxicity signaling pathway via Ca2+ overload.[8]

G cluster_bbb Blood-Brain Barrier cluster_neuron Neuron aconitine Aconitine (Oral Administration) bbb BBB Integrity aconitine->bbb Targets tj Tight Junction Proteins (Occludin, Claudin-5) bbb->tj bbb_disrupt BBB Disruption & Increased Permeability bbb->bbb_disrupt er_stress Endoplasmic Reticulum Stress Activation bbb_disrupt->er_stress Triggers apoptosis Neuronal Apoptosis er_stress->apoptosis outcome Neurotoxicity & Brain Tissue Damage apoptosis->outcome

Caption: Pathway of aconitine-induced neurotoxicity via BBB disruption.[9]

References

Application Notes and Protocols for the Quantification of 14-o-Acetylsachaconitine in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-o-Acetylsachaconitine is a C19-diterpenoid alkaloid found in various species of the Aconitum genus, plants that have a long history of use in traditional medicine. Due to the narrow therapeutic index of many aconite alkaloids, precise and reliable quantification of these compounds in plant extracts is crucial for quality control, standardization of herbal products, and toxicological assessment. These application notes provide detailed methodologies for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a proposed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

I. Quantitative Data Summary

The following tables summarize typical validation parameters and potential quantitative results obtained from the analysis of this compound in plant extracts. Please note that actual values may vary depending on the specific plant material, extraction method, and instrumentation used.

Table 1: HPLC-UV Method Validation Parameters

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 2.0 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery %)95 - 105%

Table 2: Proposed UPLC-MS/MS Method Parameters

ParameterExpected Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Precision (%RSD)< 5%
Accuracy (Recovery %)90 - 110%

II. Experimental Protocols

A. Sample Preparation: Extraction of Alkaloids from Plant Material

This protocol describes a general method for the extraction of diterpenoid alkaloids from dried and powdered plant material.

Materials:

  • Dried and powdered plant material (e.g., roots of Aconitum species)

  • Methanol (HPLC grade)

  • Ammonia solution (25%)

  • Diethyl ether (AR grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and 1 mL of 25% ammonia solution.

  • Vortex for 1 minute to ensure thorough mixing.

  • Perform ultrasonic extraction for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-6) on the plant residue twice more.

  • Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Re-dissolve the dried extract in 5 mL of methanol-water (1:1, v/v) for HPLC analysis or the appropriate mobile phase for LC-MS/MS analysis.

  • Filter the solution through a 0.22 µm syringe filter before injection.

For Cleaner Extracts (Optional SPE Cleanup):

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the re-dissolved extract onto the cartridge.

  • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute the alkaloids with 10 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

B. HPLC-UV Quantification Method

This method provides a robust approach for the quantification of this compound using a standard HPLC system with a UV detector.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and UV/Vis detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 90 10
    20 50 50
    25 10 90
    30 10 90
    31 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

Standard Preparation:

  • Due to the current lack of a commercially available analytical standard for this compound, a closely related and certified reference material of a C19-diterpenoid alkaloid (e.g., Aconitine) should be used.

  • Prepare a stock solution of the reference standard in methanol (1 mg/mL).

  • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Quantification:

  • Inject the prepared sample extracts and standard solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time relative to other known alkaloids from the same plant genus.

  • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Calculate the concentration of this compound in the sample extracts using the regression equation of the calibration curve. The result will be an estimate relative to the used standard.

C. Proposed UPLC-MS/MS Quantification Method

This proposed method offers higher sensitivity and selectivity for the quantification of this compound.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system.

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    5 40 60
    7 5 95
    9 5 95
    9.1 95 5

    | 12 | 95 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • Collision Gas: Argon

Proposed Multiple Reaction Monitoring (MRM) Transitions:

  • The exact molecular weight of this compound (C₂₅H₄₁NO₇) is approximately 467.29 g/mol . The protonated molecule [M+H]⁺ would be m/z 468.3.

  • Precursor Ion (Q1): m/z 468.3

  • Proposed Product Ions (Q3):

    • m/z 408.3: Loss of acetic acid (60 Da)

    • m/z 376.3: Loss of acetic acid and methanol (60 + 32 Da)

    • Note: These transitions are proposed and should be confirmed by direct infusion of a purified fraction containing this compound to determine the optimal collision energies.

Quantification:

  • As with the HPLC-UV method, a suitable surrogate standard (e.g., a structurally similar C19-diterpenoid alkaloid with a known concentration) should be used for semi-quantitative analysis until a certified standard for this compound becomes available. The use of an internal standard is highly recommended for improved accuracy.

III. Visualizations

experimental_workflow start Start: Plant Material prep Sample Preparation (Drying, Grinding) start->prep 1. extraction Solvent Extraction (Methanol/Ammonia) prep->extraction 2. cleanup Extract Cleanup (Filtration/SPE) extraction->cleanup 3. hplc HPLC-UV Analysis cleanup->hplc 4a. lcms UPLC-MS/MS Analysis cleanup->lcms 4b. quant_hplc Quantification (HPLC) (External Standard) hplc->quant_hplc 5a. quant_lcms Quantification (LC-MS/MS) (Surrogate Standard) lcms->quant_lcms 5b. end End: Quantitative Results quant_hplc->end quant_lcms->end

Caption: Experimental workflow for quantifying this compound.

logical_relationship compound This compound in Plant Extract hplc_uv HPLC-UV (Robust, Less Sensitive) compound->hplc_uv Analyzed by uplc_msms UPLC-MS/MS (High Sensitivity & Selectivity) compound->uplc_msms Analyzed by quant Accurate Quantification hplc_uv->quant Leads to uplc_msms->quant Leads to

Caption: Relationship between analytical techniques and quantification.

Application Notes and Protocols for the Synthesis of Aconitine Alkaloid Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitine and its congeners, a class of norditerpenoid alkaloids, are known for their potent biological activities, including analgesic, anti-inflammatory, and cardiotonic effects. However, their therapeutic application is often limited by a narrow therapeutic window and significant toxicity. Structure-activity relationship (SAR) studies are crucial for the development of safer and more effective analogs. A key focus of these studies is the modification of the ester groups at the C-8 and C-14 positions of the aconitine core, as these moieties are critical determinants of both toxicity and bioactivity. Hydrolysis or modification of the C-14 benzoyl group, in particular, has been shown to significantly modulate the pharmacological profile of these alkaloids.

This document provides detailed protocols and data for the synthesis and evaluation of C-14 modified aconitine analogs, focusing on derivatives of 14-benzoylaconine and bulleyaconitine A as illustrative examples, due to the limited availability of specific data on 14-o-Acetylsachaconitine. The presented methodologies and data serve as a guide for researchers engaged in the synthesis of novel aconitine derivatives for SAR studies.

Data Presentation: Structure-Activity Relationship of Aconitine Analogs

The following tables summarize the quantitative biological data for two series of C-14 modified aconitine analogs.

Table 1: Cytotoxic Activity of bis-[O-(14-benzoylaconine-8-yl)]esters against Human Tumor Cell Lines. [1][2]

CompoundLinker (n)A-549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HCT-15 (Colon Cancer) IC₅₀ (µM)
bis-[O-(14-benzoylaconine-8-yl)]-pimelate5> 60> 60> 60
bis-[O-(14-benzoylaconine-8-yl)]-suberate 6 6.9 4.0 4.0
bis-[O-(14-benzoylaconine-8-yl)]-azelate719.516.928.0
bis-[O-(14-benzoylaconine-8-yl)]-sebacate8> 60> 60> 60

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.[1][2]

Table 2: Analgesic Activity of Bulleyaconitine A (BLA) Derivatives in a Mouse Hot Plate Test. [3][4]

CompoundR Group at C-14Analgesic Activity (% Increase in Pain Threshold at 10 mg/kg)
BLA (Parent)Acetyl~100%
2d Isobutyryl>100%
2j 3-Methylbutyryl>100%
2k Cyclopropanecarbonyl>100%
2m 2-Furoyl>100%
2t 4-Fluorobenzoyl>100%
2w 3-Chlorobenzoyl182.35% (peak at 30 min)

The analgesic activity is presented as the percentage increase in the pain threshold compared to a control group.[3][4]

Experimental Protocols

General Synthesis of C-14 Acyl Derivatives of Aconitine Analogs

The synthesis of C-14 ester derivatives of aconitine alkaloids, such as bulleyaconitine A, generally involves the selective hydrolysis of the C-14 acetyl group followed by re-esterification with a desired acyl chloride or carboxylic acid.

1. Synthesis of Bulleyaconitine A (BLA) C-14 Ester Derivatives. [3][4]

  • Step 1: Hydrolysis of the C-14 Acetate of BLA.

    • Bulleyaconitine A is dissolved in a suitable solvent such as methanol.

    • A mild base, for example, potassium carbonate (K₂CO₃), is added to the solution.

    • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is neutralized, and the solvent is removed under reduced pressure.

    • The resulting crude product, 14-deacetylbulleyaconitine A, is purified by column chromatography.

  • Step 2: Esterification at C-14.

    • 14-deacetylbulleyaconitine A is dissolved in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) or pyridine.

    • A slight excess of the desired acyl chloride or anhydride is added to the solution.

    • A catalyst, such as 4-dimethylaminopyridine (DMAP), may be added to facilitate the reaction.

    • The reaction is stirred at room temperature or slightly elevated temperature until completion, as monitored by TLC.

    • The reaction mixture is then washed with a mild acid (e.g., dilute HCl) to remove excess pyridine, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) and brine.

    • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

    • The final product is purified by column chromatography on silica gel.

2. Synthesis of bis-[O-(14-benzoylaconine-8-yl)]esters. [1]

  • Step 1: Preparation of 8-O-azeloyl-14-benzoylaconine.

    • 14-Benzoylaconine is reacted with a large excess of a diacyl chloride (e.g., azeloyl chloride) in a suitable solvent. This reaction is performed under conditions that favor mono-acylation at the more reactive C-8 hydroxyl group.

  • Step 2: Dimerization.

    • The mono-acylated product is then reacted with another equivalent of 14-benzoylaconine under coupling conditions, often in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like DMAP, to form the dimeric compound.

    • The final product is purified by chromatographic methods.

Mandatory Visualizations

Synthesis_Workflow cluster_hydrolysis Step 1: Selective Hydrolysis cluster_esterification Step 2: Esterification Aconitine_Analog Aconitine Analog (e.g., Bulleyaconitine A) Deacetylated_Analog 14-Deacetylated Analog Aconitine_Analog->Deacetylated_Analog Hydrolysis Base Mild Base (e.g., K2CO3 in MeOH) Base->Deacetylated_Analog Final_Product C-14 Acyl Derivative Deacetylated_Analog->Final_Product Acylation Acyl_Source Acyl Chloride or Anhydride (R-COCl) Acyl_Source->Final_Product

Caption: General workflow for the synthesis of C-14 acyl derivatives of aconitine analogs.

SAR_Logic Start Aconitine Core Structure Modification Modification at C-14 Position (Varying Acyl Groups) Start->Modification Synthesis Chemical Synthesis Modification->Synthesis Derivatives Library of C-14 Derivatives Synthesis->Derivatives Bioassay Biological Evaluation (e.g., Cytotoxicity, Analgesia) Derivatives->Bioassay Data Quantitative Data (IC50, % Activity) Bioassay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Logical relationship in SAR studies of C-14 modified aconitine derivatives.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-inflammatory properties of diterpenoid alkaloids. The following sections detail the key signaling pathways involved, experimental workflows, and specific laboratory procedures for commonly employed in vitro assays.

Introduction to Diterpenoid Alkaloids and Inflammation

Diterpenoid alkaloids are a class of naturally occurring compounds known for their complex structures and diverse pharmacological activities, including significant anti-inflammatory effects. Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1] Many diterpenoid alkaloids exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[2][3]

Key Signaling Pathways in Inflammation

A fundamental understanding of the molecular pathways underlying inflammation is crucial for interpreting the mechanisms of action of diterpenoid alkaloids. The two primary pathways implicated are the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This process allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes.[6][7]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IkB_NF-kB IkB-NF-kB Complex IKK Complex->IkB_NF-kB IkB IkB NF-kB NF-kB IkB_NF-kB->IkB Degradation NF-kB_nucleus NF-kB IkB_NF-kB->NF-kB_nucleus Translocation DNA DNA NF-kB_nucleus->DNA Binding Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Figure 1: Simplified NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling route that regulates a wide array of cellular processes, including inflammation.[8] It is composed of a cascade of protein kinases: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK).[9][10] In mammals, the major MAPK subfamilies involved in inflammation are ERK, JNK, and p38.[8] Activation of these cascades leads to the phosphorylation of various transcription factors, ultimately resulting in the expression of inflammatory mediators.[11]

MAPK_Pathway Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAP3K MAPKKK Receptor->MAP3K Activation MAP2K MAPKK MAP3K->MAP2K Phosphorylation MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Phosphorylation Transcription Factors Transcription Factors MAPK->Transcription Factors Activation & Translocation Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response

Figure 2: General MAPK Signaling Cascade.

Experimental Workflow for Anti-inflammatory Assessment

A systematic approach is essential for evaluating the anti-inflammatory potential of diterpenoid alkaloids. The following workflow outlines the key stages, from initial screening to more detailed mechanistic studies.

Experimental_Workflow Start Start: Diterpenoid Alkaloid Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Primary_Screening Primary Screening Assays (NO, Protein Denaturation) Cytotoxicity->Primary_Screening Determine non-toxic concentrations Secondary_Screening Secondary Screening Assays (Cytokines, COX/LOX) Primary_Screening->Secondary_Screening Active compounds Mechanism Mechanism of Action Studies (Western Blot for NF-kB, MAPK) Secondary_Screening->Mechanism Potent compounds End End: Lead Compound Identification Mechanism->End

Figure 3: Experimental Workflow.

Quantitative Data Summary

The following tables summarize the reported in vitro anti-inflammatory activities of various diterpenoid alkaloids. The half-maximal inhibitory concentration (IC₅₀) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Diterpenoid AlkaloidIC₅₀ (µM)Reference
Forrestline F9.57 ± 1.43[2]
Grandifloline B11.1 ± 0.5[12]
Grandifloline C9.9 ± 0.1[12]
7,8-epoxy-franchetine>20[3]
N-(19)-en-austroconitine A>20[3]
SC-93.85 ± 0.25[13]
SC-25.66 ± 0.19[13]
SC-715.25 ± 0.25[13]
Medusanthol B3.12[14]
Medusanthol C15.53[14]
Cochlioquinone ANot Determined[15]
Anhydrocochlioquinone ANot Determined[15]
Curvularin53.7[15]
Curvulin32.8[15]
(S)-de-O-methyllasiodiplodin12.8[15]

Table 2: Inhibition of Pro-inflammatory Cytokine Production

Diterpenoid AlkaloidAssayCell LineIC₅₀ (µg/mL)Reference
Taronenine AIL-6 InhibitionRAW 264.729.60[16]
Taronenine BIL-6 InhibitionRAW 264.718.87[16]
Taronenine CIL-6 InhibitionRAW 264.725.39[16]
Aconitine Derivative 1TNF-α InhibitionRAW 264.725.82[11]
Aconitine Derivative 2TNF-α InhibitionRAW 264.738.71[11]
Penicillium polonicum C1IL-6 InhibitionRAW 264.71.91 µM[17]
Penicillium polonicum C2IL-1β InhibitionRAW 264.75.98 µM[17]

Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Principle: This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[9][18]

Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[9]

  • Pre-treatment: Pre-treat the cells with various concentrations of the diterpenoid alkaloid for 2 hours.[9] A positive control, such as TPCK (10 µM), can be included.[9]

  • Stimulation: Induce inflammation by adding LPS (2 µg/mL) to each well and incubate for 18 hours.[9]

  • Griess Reaction:

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent (a solution of N-(1-naphthyl)ethylenediamine and sulfanilic acid) to the supernatant.[9]

    • Incubate for 30 minutes at room temperature.[9]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[9] The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

Principle: ELISA is a highly sensitive method used to quantify the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cell culture supernatants.[19]

Protocol:

  • Sample Collection: After treating cells with the diterpenoid alkaloid and stimulating with LPS, collect the cell culture supernatant.[20]

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.[19]

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.[19]

  • Sample Incubation: Add the cell culture supernatants and standards to the wells and incubate.[19]

  • Detection Antibody: Add a biotin-conjugated detection antibody specific for the cytokine and incubate.[19]

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.[19]

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.[21]

  • Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).[21]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[22] The cytokine concentration is determined from the standard curve.

Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay

Principle: This assay measures the ability of a compound to inhibit the activity of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key inflammatory mediators. The assay can be performed using fluorometric or colorimetric methods.[8]

Protocol (Fluorometric):

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions.[7]

  • Inhibitor Preparation: Dissolve the test diterpenoid alkaloids in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations with the assay buffer.[8]

  • Reaction Setup: In a 96-well plate, add the test inhibitor, enzyme control (no inhibitor), and inhibitor control (e.g., Celecoxib).[8]

  • Reaction Mix: Prepare a reaction mix containing the assay buffer, COX probe, cofactor, and COX-2 enzyme, and add it to the wells.[7]

  • Initiation: Initiate the reaction by adding the substrate, arachidonic acid.[4]

  • Measurement: Measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[8] The rate of fluorescence increase is proportional to the COX-2 activity.

5-Lipoxygenase (5-LOX) Inhibitor Screening Assay

Principle: This assay determines the inhibitory effect of a compound on 5-LOX, an enzyme that catalyzes the production of leukotrienes, which are potent inflammatory mediators.[23]

Protocol (Fluorometric):

  • Reagent Preparation: Prepare the LOX assay buffer, LOX probe, and 5-LOX enzyme.

  • Inhibitor Preparation: Prepare the test diterpenoid alkaloids and a positive control inhibitor (e.g., Zileuton).

  • Reaction Setup: Add the test compounds, enzyme control, and inhibitor control to a 96-well plate.

  • Reaction Mix: Prepare and add a reaction mix containing the assay buffer, LOX probe, and 5-LOX enzyme. Incubate at room temperature.

  • Initiation: Add the LOX substrate to initiate the reaction.

  • Measurement: Measure the fluorescence (Ex/Em = 500/536 nm) kinetically. The rate of decrease in fluorescence is proportional to the 5-LOX activity.

Inhibition of Protein Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation, using either egg albumin or bovine serum albumin (BSA) as the protein source.[16][24]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test diterpenoid alkaloid at various concentrations, a protein solution (e.g., 1% egg albumin), and phosphate-buffered saline (PBS, pH 6.4).[24][25]

  • Incubation: Incubate the mixture at 37°C for 15-20 minutes.[26][27]

  • Heat Denaturation: Induce denaturation by heating the mixture at 70°C for 5-15 minutes.[28]

  • Cooling: Cool the samples to room temperature.[27]

  • Measurement: Measure the turbidity of the solution at 660 nm using a spectrophotometer.[26] The percentage inhibition of protein denaturation is calculated relative to a control sample without the test compound.

Heat-Induced Hemolysis Assay

Principle: The membrane of red blood cells (RBCs) is analogous to the lysosomal membrane. Stabilization of the RBC membrane against heat-induced lysis suggests that the compound may also stabilize lysosomal membranes, thereby limiting the release of pro-inflammatory mediators.[29][30]

Protocol:

  • RBC Suspension Preparation: Prepare a 10% v/v suspension of human red blood cells in isosaline.[29]

  • Assay Mixture: Prepare an assay mixture containing a phosphate buffer, hyposaline, the HRBC suspension, and the test diterpenoid alkaloid at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.[29]

  • Centrifugation: Centrifuge the mixture.

  • Measurement: Estimate the hemoglobin content in the supernatant using a spectrophotometer at 560 nm.[29] The percentage of hemolysis inhibition is calculated by comparing the absorbance of the test samples to that of a control with 100% hemolysis.

References

Troubleshooting & Optimization

Technical Support Center: 14-o-Acetylsachaconitine Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of 14-o-Acetylsachaconitine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield of this complex diterpenoid alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it typically extracted?

A1: this compound is a C19-diterpenoid alkaloid, a class of natural products known for their complex structures and significant biological activities. These compounds are primarily isolated from plants of the Aconitum genus, commonly known as monkshood or wolfsbane. Species such as Aconitum heterophyllum are known to contain this and other related alkaloids. Due to the high toxicity of many Aconitum alkaloids, extraction and handling require significant care and expertise.

Q2: What are the general principles for extracting diterpenoid alkaloids like this compound?

A2: The extraction of alkaloids from plant material generally relies on their basic nature. The process typically involves:

  • Sample Preparation: The plant material (usually roots or tubers) is dried and ground to a fine powder to increase the surface area for solvent penetration.

  • Liberation of Free Base: The powdered plant material is often moistened with an alkaline solution (e.g., ammonia, sodium carbonate) to convert the alkaloid salts present in the plant into their free base form.

  • Extraction with Organic Solvents: The free alkaloid bases are then extracted using an organic solvent in which they are soluble. Common solvents include methanol, ethanol, chloroform, and diethyl ether.

  • Acid-Base Partitioning for Purification: The crude extract, containing the alkaloids and other plant constituents, is then subjected to an acid-base liquid-liquid extraction. The organic solvent is extracted with an acidic aqueous solution, which protonates the basic alkaloids, making them soluble in the aqueous layer. This separates them from neutral and acidic impurities that remain in the organic layer. The aqueous layer is then made alkaline, and the free alkaloid bases are re-extracted into a fresh organic solvent.

  • Purification: The resulting crude alkaloid mixture is then further purified using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).

Q3: Which extraction methods are most effective for maximizing the yield of diterpenoid alkaloids?

A3: Several methods can be employed, ranging from traditional to modern techniques. The choice of method can significantly impact the extraction yield, time, and solvent consumption. Advanced methods like Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) have been shown to provide higher yields in shorter times compared to traditional methods like maceration and Soxhlet extraction[1][2]. Ultrasound-Assisted Extraction (UAE) and Pulsed Electric Field (PEF) extraction are other modern techniques that have demonstrated improved extraction efficiency for alkaloids from Aconitum species[3].

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and related diterpenoid alkaloids.

Issue 1: Low Extraction Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Cell Wall Disruption Ensure the plant material is finely powdered. Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can enhance cell wall disruption and solvent penetration[1][2][3].
Suboptimal Solvent Choice The polarity of the extraction solvent is critical. Methanol and ethanol are effective for extracting a broad range of alkaloids. For less polar alkaloids, solvents like dichloromethane or diethyl ether may be more suitable. A mixture of solvents can also be optimized.
Incomplete Liberation of Free Alkaloid Base Ensure the plant material is sufficiently alkalized before extraction. The choice and concentration of the base (e.g., ammonia, sodium carbonate) and the incubation time should be optimized.
Insufficient Extraction Time or Solvent Volume For traditional methods like maceration, ensure adequate extraction time (which can be up to 48 hours) and a sufficient solvent-to-solid ratio[1]. Modern methods like ASE and MAE significantly reduce both time and solvent requirements[1][2].
Degradation of the Target Compound Diterpenoid alkaloids can be sensitive to high temperatures and extreme pH levels. Avoid prolonged exposure to harsh conditions during extraction and processing.
Issue 2: Poor Purity of the Crude Extract

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-extraction of Impurities A multi-step purification process is crucial. After the initial solvent extraction, perform a thorough acid-base partitioning to remove neutral and acidic impurities.
Emulsion Formation During Liquid-Liquid Extraction Emulsions can hinder effective phase separation. To break emulsions, try adding a saturated salt solution (brine), gently swirling instead of vigorous shaking, or centrifugation.
Ineffective Chromatographic Separation Optimize the stationary phase (e.g., silica gel, alumina) and the mobile phase composition for column chromatography. For high-purity isolation, preparative HPLC is recommended. The use of techniques like pH-zone-refining counter-current chromatography has also been shown to be effective for purifying complex alkaloid mixtures from Aconitum[4][5].
Issue 3: Degradation of this compound During Extraction

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis of Ester Groups This compound has an acetyl group that can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures. Use mild pH conditions and avoid excessive heat during extraction and solvent evaporation. Processing of Aconitum roots often involves heating, which intentionally hydrolyzes the more toxic diester-diterpene alkaloids to less toxic monoester forms[6].
Thermal Degradation Prolonged exposure to high temperatures during methods like Soxhlet extraction or solvent evaporation can lead to degradation. Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature.
Oxidation Some alkaloids can be sensitive to oxidation. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected.

Data Presentation

Table 1: Comparison of Different Extraction Methods for Alkaloids (General)

Extraction MethodAverage Yield (%)Purity (%)Extraction TimeSolvent Consumption
Maceration1.1971.324-48 hoursHigh
Soxhlet Extraction1.6378.56 hoursHigh
Ultrasound-Assisted Extraction (UAE)2.0686.730 minutesModerate
Microwave-Assisted Extraction (MAE)2.5088.225 minutesLow
Accelerated Solvent Extraction (ASE)2.6388.820 minutesLow
Pulsed Electric Field (PEF)--< 1 minuteLow

Note: Data is generalized from studies on various medicinal plants and may not be specific to this compound. Yields are highly dependent on the plant material and specific conditions. Data compiled from[1][2][3].

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Diterpenoid Alkaloids
  • Preparation of Plant Material: Dry the roots of the Aconitum species at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder (e.g., 40-60 mesh).

  • Alkalinization: Moisten the powdered plant material with a 10% ammonia solution and let it stand for 1-2 hours in a well-ventilated fume hood.

  • Solvent Extraction: Extract the alkalinized powder with methanol or ethanol using a suitable method (e.g., maceration for 48 hours with occasional shaking, or Soxhlet extraction for 6-8 hours).

  • Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Acid Extraction: Dissolve the crude residue in a 5% hydrochloric acid solution. Filter the solution to remove any insoluble material.

  • Purification:

    • Wash the acidic aqueous solution with a nonpolar solvent like diethyl ether or hexane to remove neutral and weakly acidic impurities. Discard the organic layer.

    • Adjust the pH of the aqueous solution to 9-10 with a base (e.g., concentrated ammonia solution).

    • Extract the liberated free alkaloids with a solvent such as dichloromethane or chloroform. Repeat the extraction 3-4 times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude total alkaloids.

Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the crude alkaloid extract in the mobile phase to be used for HPLC. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: A reversed-phase C18 column is commonly used for the separation of Aconitum alkaloids.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and a buffer (e.g., ammonium bicarbonate or triethylamine phosphate buffer) is often effective. The pH of the mobile phase can be critical for good separation and should be optimized (often slightly alkaline, e.g., pH > 9.5, for good peak shape of basic alkaloids)[7].

    • Detection: UV detection at around 235 nm is suitable for many diterpenoid alkaloids.

  • Method Development: First, develop an analytical HPLC method to achieve good separation of the target compound from other alkaloids in the mixture.

  • Scale-Up to Preparative HPLC: Based on the optimized analytical method, scale up to a preparative column with a higher loading capacity. Adjust the flow rate and injection volume accordingly.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of the isolated compound.

Visualizations

Experimental_Workflow start Start: Dried Aconitum Plant Material powdering Powdering start->powdering alkalinization Alkalinization (e.g., with NH4OH) powdering->alkalinization extraction Solvent Extraction (e.g., Methanol) alkalinization->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 acid_dissolution Dissolution in Acidic Water (e.g., 5% HCl) concentration1->acid_dissolution liquid_liquid_extraction Liquid-Liquid Extraction (Purification) acid_dissolution->liquid_liquid_extraction concentration2 Concentration of Organic Phase liquid_liquid_extraction->concentration2 crude_alkaloids Crude Alkaloid Extract concentration2->crude_alkaloids prep_hplc Preparative HPLC crude_alkaloids->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pure_compound Pure this compound purity_analysis->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Guide start Low Yield of This compound? check_extraction Is the extraction method optimized? start->check_extraction Yes check_purification Is there loss during purification? start->check_purification No, yield is high but purity is low check_degradation Is the compound degrading? start->check_degradation Yield decreases over time optimize_method Consider advanced methods: - Ultrasound-Assisted Extraction - Microwave-Assisted Extraction check_extraction->optimize_method No optimize_solvent Optimize solvent type and solid-to-solvent ratio. check_extraction->optimize_solvent Yes optimize_purification Review acid-base partitioning. Optimize chromatography. check_purification->optimize_purification check_ph_temp Monitor pH and temperature. Avoid harsh conditions. check_degradation->check_ph_temp

Caption: Troubleshooting decision tree for low yield of this compound.

References

Troubleshooting peak tailing in HPLC analysis of alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of alkaloids. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, with a focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing when analyzing alkaloids?

A1: Peak tailing for alkaloids, which are basic compounds, is most often caused by secondary chemical interactions with the stationary phase. However, physical or chromatographic issues can also be the cause. The main culprits include:

  • Secondary Silanol Interactions: The most common cause. Alkaloids, often positively charged at typical mobile phase pH, interact strongly with negatively charged, ionized silanol groups (Si-O⁻) that remain on the surface of silica-based columns (like C18). This secondary ionic interaction retains some analyte molecules longer than others, causing the characteristic tail.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, a mix of ionized and unionized forms of the alkaloid can exist simultaneously, leading to distorted or split peaks.[3][4]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase at the column inlet, leading to distorted, "shark-fin" shaped peaks that often show reduced retention time.[5][6]

  • Column Contamination or Degradation: Accumulation of sample impurities on the column inlet frit or a void in the packing bed can disrupt the sample path, causing peak tailing or splitting.[7]

  • Extra-Column Effects (Dead Volume): Excessive volume from tubing, loose fittings, or an improperly installed column can cause the analyte band to spread before and after separation, leading to broader, tailing peaks.[1]

Q2: How does mobile phase pH affect alkaloid peak shape, and what is the optimal range?

A2: Mobile phase pH is a critical factor because it controls the ionization state of both the alkaloid analytes and the stationary phase's residual silanol groups.[8]

  • Analyte (Alkaloid): Alkaloids are basic. At a pH below their pKa, they will be protonated (positively charged).

  • Stationary Phase (Silica): Residual silanol groups are acidic (pKa ≈ 3.5–4.5).[3] At a pH above this range, they become deprotonated (negatively charged), creating sites for strong ionic interactions with protonated alkaloids.

To achieve symmetrical peaks, the goal is to minimize this secondary ionic interaction. The most common strategy is ion suppression of the silanol groups. By adjusting the mobile phase to a low pH (typically 2.5-3.5) , the silanol groups become fully protonated (neutral Si-OH), eliminating the electrostatic attraction with the charged alkaloid.[1] This results in a separation dominated by the intended reversed-phase mechanism and significantly improves peak shape.[9]

Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Typical Alkaloid

This table illustrates the expected trend in peak shape improvement as the mobile phase pH is lowered to suppress silanol activity.

Mobile Phase pHSilanol StateAlkaloid State (pKa ~8.0)Expected Peak Asymmetry Factor (As)Peak Shape Description
7.0Mostly Ionized (Si-O⁻)Ionized (BH⁺)> 2.0Severe Tailing
4.5Partially Ionized (Si-O⁻)Ionized (BH⁺)1.5 - 2.0Moderate Tailing
3.0 Mostly Neutral (Si-OH) Ionized (BH⁺) 1.0 - 1.2 Symmetrical / Near-Symmetrical

Note: The Asymmetry Factor (As) is calculated at 10% of the peak height. A value of 1.0 is a perfectly symmetrical Gaussian peak.

Q3: My peaks are still tailing at low pH. What else can I do with my mobile phase?

A3: If low pH alone is insufficient, you can introduce a mobile phase additive that acts as a competing base . These additives, typically amines, mask the residual silanol groups that were not suppressed by the low pH.[10]

  • Triethylamine (TEA): The most traditional competing base. Added at low concentrations (e.g., 5-25 mM or ~0.1% v/v), the protonated TEA preferentially interacts with any available ionized silanols, effectively shielding the alkaloid analytes from these secondary interaction sites.[11][12][13] This leads to improved peak shapes.

  • Disadvantages of TEA: It can shorten column lifetime, is difficult to completely flush from the system, and can cause baseline noise or suppress the signal in LC-MS applications.[1][10] Modern, high-purity columns often do not require TEA.[11]

Table 2: Effect of Triethylamine (TEA) on Peak Asymmetry at Sub-Optimal pH

This table shows the typical effect of adding TEA to a mobile phase where silanol interactions are still problematic.

Mobile Phase ConditionsMechanismExpected Peak Asymmetry Factor (As)
pH 4.5, No AdditivePartial silanol ionization causes analyte interaction.1.8
pH 4.5, with 0.1% TEATEA masks active silanol sites, reducing analyte interaction.1.1
Q4: Could my column be the problem? How do I choose the right one?

A4: Yes, the column is a frequent source of peak shape issues.

  • Column Aging and Contamination: Over time, columns can become contaminated with strongly retained sample components, or the packed bed can develop a void at the inlet. This is often indicated by a sudden increase in peak tailing and higher backpressure. A rigorous column wash can often restore performance (see protocol below). Using a guard column is highly recommended to protect the analytical column.[7]

  • Column Chemistry: For alkaloid analysis, always choose a modern, high-purity, "Type B" silica column. These have fewer metallic impurities and less acidic silanol groups than older "Type A" columns.[10] Furthermore, select a column that is end-capped . End-capping is a chemical process that covers many of the residual silanol groups with an inert cap (like a trimethylsilyl group), making them unavailable for secondary interactions.[1]

Q5: How do I know if I am overloading my column, and how can I fix it?

A5: Column overload occurs when you inject too much analyte mass for the column to handle. This typically results in a peak that fronts or tails (often resembling a right-triangle or "shark-fin") and a retention time that shifts, usually to be earlier.[5][6]

  • Diagnosis: The definitive test for overload is to perform a dilution series. Reduce the concentration of your sample by a factor of 5 or 10 and re-inject it. If the peak shape improves and the retention time of the peak apex stabilizes at a later time, you were experiencing mass overload.[5]

  • Solution: Reduce the amount of sample injected by either lowering the injection volume or diluting the sample.[7] If you need to inject a large amount for preparative work, you will need to switch to a column with a larger internal diameter and/or a higher loading capacity.

Q6: My sample solvent is different from my mobile phase. Could this cause tailing?

A6: Yes, this is a common cause of peak distortion, especially for early-eluting peaks. If your sample is dissolved in a solvent that is significantly "stronger" (e.g., higher percentage of organic solvent) than your initial mobile phase, the sample band will not focus properly at the head of the column. This leads to band broadening and misshapen peaks.

  • Solution: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample and keep the injection volume as small as possible.

Diagrams

The following diagrams illustrate the primary mechanism of peak tailing for alkaloids and a logical workflow for troubleshooting the issue.

G cluster_surface Stationary Phase Silica Silica Surface C18 C18 Chains Elution Normal Elution (Reversed-Phase) C18->Elution Silanol Ionized Silanol Group (Si-O⁻) Tailing Delayed Elution (Peak Tailing) Silanol->Tailing Alkaloid Protonated Alkaloid (BH⁺) Alkaloid->C18 Primary Interaction (Hydrophobic) Alkaloid->Silanol Secondary Interaction (Ionic Attraction)

Caption: Mechanism of secondary silanol interactions leading to peak tailing.

G start Peak Tailing Observed for Alkaloid(s) check_all Are ALL peaks tailing or just alkaloids? start->check_all only_alkaloids Only Alkaloids Tailing: Suggests Chemical Interaction check_all->only_alkaloids  Just Alkaloids all_peaks All Peaks Tailing: Suggests System/Method Issue check_all->all_peaks All Peaks   check_ph Is Mobile Phase pH in 2.5 - 3.5 range? only_alkaloids->check_ph adjust_ph Adjust pH to 2.5 - 3.5 using an acid (e.g., Formic, Phosphoric) check_ph->adjust_ph No add_tea Add Competing Base (e.g., 0.1% TEA) to mobile phase check_ph->add_tea Yes, still tailing end Peak Shape Improved adjust_ph->end check_column Is column old, or not end-capped? add_tea->check_column replace_column Replace with modern, end-capped C18 column (Type B Silica) check_column->replace_column Yes check_column->end No replace_column->end check_overload Diagnose Overload: Inject 10x diluted sample all_peaks->check_overload overload_q Peak shape improves? check_overload->overload_q is_overload Issue is Column Overload. Reduce sample concentration or injection volume. overload_q->is_overload Yes check_system Check for Dead Volume: - Tighten all fittings - Check for correct ferrules - Minimize tubing length overload_q->check_system No is_overload->end check_column_health Check Column Health: - Perform column wash - Check for inlet void check_system->check_column_health check_column_health->end

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Experimental Protocols

Protocol 1: Diagnosing and Resolving Column Overload
  • Baseline Injection: Inject your standard sample and record the chromatogram, noting the retention time and asymmetry factor of the tailing peak.

  • Prepare Dilutions: Prepare two serial dilutions of your sample: one at 1/10th the original concentration and another at 1/100th.

  • Inject Diluted Samples: Inject the 1/10th dilution. Observe the peak shape and retention time.

  • Analyze Results:

    • If the peak becomes more symmetrical and its retention time increases, mass overload was the cause.[5] Continue to the next step.

    • If the peak shape and retention time do not change significantly, the issue is not overload. Proceed to other troubleshooting steps.

  • Determine Optimal Concentration: Inject the 1/100th dilution. If the peak shape and retention time are the same as the 1/10th dilution, you have found a concentration below the overload limit. Your working concentration should be in this range.[5]

  • Action: For future runs, either dilute your sample to the determined concentration or reduce the injection volume proportionally.

Protocol 2: General Purpose Column Wash for Reversed-Phase (C18, C8)

This protocol is for removing strongly retained hydrophobic and polar contaminants that can cause peak shape distortion and high backpressure.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination of the flow cell.

  • Buffer Flush: Flush the column with your mobile phase without any buffer salts (e.g., if you use 50:50 Acetonitrile:Buffer, flush with 50:50 Acetonitrile:Water) for 15-20 column volumes. This prevents buffer precipitation.[14] (A 150 x 4.6 mm column has a volume of ~1.5 mL). Set the flow rate to 1 mL/min.

  • Polar Contaminant Flush: Wash the column with 100% HPLC-grade water for 15-20 column volumes.

  • Strong Organic Flush: Wash the column with 100% Acetonitrile for 15-20 column volumes.

  • Aggressive Flush (for stubborn contaminants): Wash with 100% Isopropanol (IPA) for 15-20 column volumes.[15]

  • Re-equilibration:

    • Return to 100% Acetonitrile (or your strong organic solvent) for 5-10 column volumes.

    • Gradually re-introduce your initial mobile phase composition.

    • Equilibrate with the starting mobile phase for at least 20 column volumes before reconnecting the detector and running a test sample.[16]

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 14-o-Acetylsachaconitine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 14-o-Acetylsachaconitine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address solubility issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in in vitro studies?

A1: this compound is a diterpenoid alkaloid, a class of natural compounds known for their diverse biological activities. Like many other diterpenoids, it possesses a complex, largely hydrophobic structure, which leads to poor solubility in aqueous solutions such as cell culture media. This low solubility can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.

Q2: What are the recommended primary solvents for preparing a stock solution of this compound?

A2: this compound is soluble in several organic solvents. For in vitro applications, sterile-filtered Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent. Other solvents in which it is soluble include ethanol, chloroform, dichloromethane, and acetone; however, their compatibility with specific cell lines and assays must be carefully evaluated.[1]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects. For most cell lines, a final DMSO concentration of ≤ 0.5% (v/v) is generally considered safe.[2] However, some sensitive cell types, particularly primary cells, may require a lower concentration of ≤ 0.1% (v/v) .[2] It is imperative to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line and assay duration.

Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?

A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.

  • Rapid mixing: Add the stock solution of this compound to the pre-warmed media and immediately mix thoroughly by gentle vortexing or pipetting.

  • Lower the final concentration: If precipitation persists, you may be exceeding the compound's kinetic solubility in the final medium. Try working with lower concentrations.

  • Use a solubility enhancer: Consider using solubility enhancers like β-cyclodextrins (see detailed protocol below).

Q5: Are there alternatives to DMSO for solubilizing this compound for in vitro assays?

A5: Yes, β-cyclodextrins are a viable alternative. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and a favorable safety profile in cell culture.

Troubleshooting Guide: Solubility Issues

This guide provides a structured approach to resolving common solubility problems with this compound.

Diagram: Troubleshooting Workflow for Solubility Issues

G start Start: Solubility Issue (Precipitation Observed) check_stock Check Stock Solution Is it clear? start->check_stock stock_precip Stock is Precipitated check_stock->stock_precip No stock_ok Stock is Clear check_stock->stock_ok Yes troubleshoot_stock Troubleshoot Stock Prep: - Gently warm to 37°C - Use ultrasonic bath - Re-prepare fresh stock stock_precip->troubleshoot_stock prepare_working Prepare Working Solution (Dilute stock in media) stock_ok->prepare_working working_precip Working Solution Precipitates prepare_working->working_precip Precipitation working_ok Working Solution is Clear (Proceed with experiment) prepare_working->working_ok No Precipitation troubleshoot_working Troubleshoot Working Prep: 1. Pre-warm media to 37°C 2. Add stock to media with rapid mixing 3. Reduce final concentration working_precip->troubleshoot_working troubleshoot_stock->check_stock still_precip Precipitation Persists? troubleshoot_working->still_precip still_precip->working_ok No use_enhancer Use Solubility Enhancer (e.g., HP-β-Cyclodextrin) still_precip->use_enhancer Yes optimize_enhancer Optimize Enhancer Protocol (See detailed protocol) use_enhancer->optimize_enhancer

Caption: Troubleshooting workflow for addressing solubility issues.

Data Presentation: Solvent Considerations
SolventRecommended Starting Concentration in StockMaximum Recommended Final Concentration in MediaNotes
DMSO 10-40 mg/mL (or higher, test solubility)≤ 0.5% (general cell lines), ≤ 0.1% (sensitive/primary cells)Perform a vehicle control to assess cytotoxicity for your specific cell line.[2]
Ethanol Test solubility≤ 0.5%Can be more cytotoxic than DMSO for some cell lines. Always run a vehicle control.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Varies (see protocol)Varies (determine experimentally)Can be an effective alternative to organic solvents with potentially lower cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mM). A stock concentration of 40 mg/mL has been reported for in vivo formulations and may be achievable.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes.

  • If solids persist, place the tube in an ultrasonic water bath for 5-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Enhancing Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol uses a co-solvent/lyophilization method to prepare a solid dispersion of this compound in HP-β-CD, which can then be dissolved in aqueous media.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Tertiary butyl alcohol (TBA)

  • Deionized water

  • 0.22 µm sterile filter

  • Lyophilizer (freeze-dryer)

Procedure:

  • Prepare the HP-β-CD solution: Dissolve HP-β-CD in deionized water to a desired concentration (e.g., 10% w/v).

  • Prepare the this compound solution: Dissolve this compound in a minimal amount of a suitable co-solvent like tertiary butyl alcohol.

  • Mix the solutions: Slowly add the this compound solution to the stirring HP-β-CD solution. A molar ratio of 1:2 (drug to cyclodextrin) is a good starting point to evaluate.

  • Incubate: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Sterile Filter: Filter the resulting solution through a 0.22 µm sterile filter.

  • Lyophilize: Freeze-dry the filtered solution to obtain a solid powder of the this compound/HP-β-CD complex.

  • Reconstitution: The resulting powder can be weighed and dissolved directly in cell culture medium to prepare the final working solutions. The solubility of this complex in aqueous media is expected to be significantly higher than that of the free compound.

Proposed Signaling Pathway

Based on studies of structurally similar diterpenoids, this compound may exert its biological effects, at least in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3][4] This pathway is a key regulator of inflammation.

Diagram: Proposed Inhibition of the NF-κB Signaling Pathway

G stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylates nfkb_ikb IκBα-NF-κB (Inactive) ikb_kinase->nfkb_ikb Targets nfkb NF-κB (p50/p65) nfkb_active NF-κB (Active) nfkb_ikb->nfkb_active IκBα degradation, NF-κB release nucleus Nucleus dna DNA nfkb_active->nucleus Translocation nfkb_active->dna Binds to promoter transcription Gene Transcription dna->transcription cytokines Pro-inflammatory Cytokines transcription->cytokines compound This compound compound->ikb_kinase Inhibits? compound->nfkb_active Inhibits Translocation? compound->dna Inhibits DNA Binding?

Caption: Proposed mechanism of this compound action.

References

Technical Support Center: Diterpenoid Alkaloid Detection by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for diterpenoid alkaloid detection.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of diterpenoid alkaloids, offering systematic solutions to restore optimal performance.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Secondary Interactions: Basic nitrogen atoms in alkaloids interacting with residual acidic silanols on the column. 2. Column Contamination: Buildup of matrix components on the column inlet frit or stationary phase. 3. Inappropriate Mobile Phase pH: The mobile phase pH is close to the pKa of the analytes, causing them to exist in both ionized and non-ionized forms.1. Mobile Phase Modification: Add a competitive base like triethylamine (TEA) or use a buffered mobile phase (e.g., ammonium formate or ammonium acetate) to mask silanol interactions. Ensure the pH is at least 2 units away from the analyte's pKa. 2. Column Maintenance: Flush the column with a strong solvent. If the problem persists, replace the in-line filter or guard column. Consider a sample cleanup step like Solid Phase Extraction (SPE). 3. pH Adjustment: For these basic compounds, using a slightly basic mobile phase (e.g., pH 8-10 with ammonium bicarbonate) can improve peak shape by ensuring they are in a neutral state.[1]
Poor Peak Shape (Fronting/Splitting) 1. Sample Overload: Injecting too high a concentration of the analyte. 2. Injection Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the initial mobile phase. 3. Column Void or Channeling: Physical degradation of the column packing bed.1. Dilute Sample: Reduce the concentration of the sample injected onto the column. 2. Solvent Matching: Reconstitute the sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions. 3. Replace Column: If the issue persists across multiple analytes and is not resolved by other means, the column may be damaged and require replacement.
Low Signal Intensity / Poor Sensitivity 1. Suboptimal Ionization: Incorrect mobile phase pH or additive concentration leading to poor protonation in the ESI source. 2. In-source Fragmentation: The molecule is fragmenting within the ion source before reaching the mass analyzer, reducing the abundance of the precursor ion. 3. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ionization of the target analytes.1. Optimize Mobile Phase: Acidic modifiers like formic acid (typically 0.1%) are commonly added to the mobile phase to promote protonation ([M+H]+) in positive ion mode.[2] Using ammonium formate or acetate can also form adducts and improve signal. 2. Tune Source Parameters: Reduce the cone voltage (or fragmentor voltage) to minimize unwanted fragmentation in the source. Optimize source temperatures and gas flows.[3] 3. Improve Sample Cleanup: Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components.[4]
Retention Time Shifts 1. Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including buffer concentration or pH. 2. Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions before injection. 3. Column Aging: Gradual degradation of the stationary phase over many injections.1. Consistent Preparation: Prepare fresh mobile phase for each batch of analysis and ensure accurate measurements of all components. 2. Ensure Equilibration: Allow the system to equilibrate for at least 10-15 column volumes before the first injection. Monitor pressure for stability. 3. Monitor Performance: Use a quality control (QC) standard to track retention time and peak shape. If performance consistently degrades, replace the column.

Frequently Asked Questions (FAQs)

1. What are the best LC columns for separating diterpenoid alkaloids?

Standard C18 columns are widely and successfully used for the separation of diterpenoid alkaloids.[2] However, for complex mixtures or to resolve critical isomers, alternative chemistries can provide different selectivity:

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with the aromatic rings present in many diterpenoid alkaloids, which can help in separating closely related structures. The hexyl linker provides a moderate hydrophobic interaction, similar to a C8 column.

  • Charged Surface Hybrid (CSH) C18: These columns are designed to provide excellent peak shape for basic compounds at low pH without the need for ion-pairing agents.

2. Which mobile phase additives are recommended for positive electrospray ionization (ESI+) of diterpenoid alkaloids?

For positive ion mode, promoting the formation of protonated molecules ([M+H]+) is key.

  • Formic Acid (0.1%): This is the most common additive. It provides protons to facilitate ionization and typically results in sharp peaks.[2]

  • Acetic Acid (0.1% - 2%): Can also be used to lower the mobile phase pH.[5]

  • Ammonium Formate or Ammonium Acetate (5-10 mM): These buffers help to control the pH and can sometimes improve signal stability and peak shape. They are particularly useful when working at a slightly higher pH to avoid tailing.[6]

3. What are the characteristic fragmentation patterns for C19-diterpenoid alkaloids in MS/MS?

C19-diterpenoid alkaloids, such as those from the Aconitum genus, exhibit predictable fragmentation pathways, which are invaluable for identification. Common neutral losses observed in MS/MS spectra include:

  • Loss of Acetic Acid (CH₃COOH, 60 Da): From the acetyl group at C8.

  • Loss of Methanol (CH₃OH, 32 Da): From methoxy groups, commonly at C1, C6, C16, or C18.

  • Loss of Water (H₂O, 18 Da): From hydroxyl groups.

  • Loss of Carbon Monoxide (CO, 28 Da): Often occurs sequentially after the loss of other groups.

The fragmentation often follows a specific sequence, with the substituent at C8 (acetyl) being the most labile.

4. How can I optimize MS/MS parameters for quantitative analysis (MRM)?

For targeted quantification using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, the cone voltage and collision energy must be optimized for each specific alkaloid.

  • Cone Voltage (CV) or Fragmentor Voltage: This voltage controls the energy in the ion source. It should be optimized to maximize the intensity of the precursor ion while minimizing in-source fragmentation.

  • Collision Energy (CE): This voltage is applied in the collision cell to induce fragmentation of the precursor ion. It should be optimized for each precursor-to-product ion transition to maximize the intensity of the product ion.

The optimization is typically performed by infusing a standard solution of the individual analyte and systematically varying the voltages to find the optimal values.

Quantitative Data Summary

The tables below summarize typical validation and MS/MS parameters for the analysis of common diterpenoid alkaloids.

Table 1: Example UPLC-MS/MS Method Validation Parameters for Aconitum Alkaloids

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Recovery (%)
Aconitine0.1 - 500.185.2 - 94.1
Hypaconitine0.1 - 500.188.9 - 96.3
Mesaconitine0.1 - 500.186.5 - 95.8
Benzoylaconitine0.1 - 500.182.4 - 91.7
Benzoylhypaconine0.1 - 500.184.7 - 93.5
Benzoylmesaconine0.1 - 500.185.1 - 92.6
(Data synthesized from multiple sources for illustrative purposes)[2]

Table 2: Optimized MRM Parameters for Selected Diterpenoid Alkaloids

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Aconitine646.3586.34025
Hypaconitine616.3556.33824
Mesaconitine632.3572.33526
Benzoylaconine586.3105.14530
Fuziline454.3422.33020
(Data synthesized from multiple sources for illustrative purposes)[3][7]

Experimental Protocols & Visualizations

Detailed Protocol: Quantification of Aconitum Alkaloids in Herbal Extracts

This protocol outlines a standard UPLC-MS/MS method for the analysis of diterpenoid alkaloids.

1. Sample Preparation:

  • Weigh 1.0 g of powdered herbal material.

  • Add 20 mL of 70% methanol containing 0.1% formic acid.

  • Sonicate for 45 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

2. LC-MS/MS Conditions:

  • System: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: Water with 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI Positive (ESI+).

  • MS Mode: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temperature: 450 °C; Cone Gas Flow: 50 L/hr; Desolvation Gas Flow: 800 L/hr.

Workflow and Logic Diagrams

The following diagrams illustrate key workflows and logical relationships in the analysis of diterpenoid alkaloids.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Herbal Material (e.g., Aconitum Root) Grind Grinding & Homogenization Start->Grind Extract Ultrasonic Extraction (Methanol/Water + Formic Acid) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter LC UPLC Separation (C18 Column) Filter->LC MS ESI+ Ionization LC->MS MSMS Tandem MS (MRM) (Precursor -> Product Ion) MS->MSMS Integration Peak Integration MSMS->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Final Report Quant->Report

Caption: General workflow for diterpenoid alkaloid analysis.

cluster_causes Potential Causes cluster_solutions Solutions Trouble Poor Peak Shape (Tailing) Cause1 Secondary Silanol Interactions Trouble->Cause1 Cause2 Column Contamination Trouble->Cause2 Cause3 Suboptimal Mobile Phase pH Trouble->Cause3 Sol1 Add Buffer/Modifier (e.g., Ammonium Formate) Cause1->Sol1 Sol2 Flush Column & Improve Sample Cleanup Cause2->Sol2 Sol3 Adjust pH (2 units from pKa) Cause3->Sol3

References

Technical Support Center: Purification of Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Aconitum alkaloids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the extraction, separation, and identification of Aconitum alkaloids.

Extraction Issues

Q1: My extraction yield of total Aconitum alkaloids is consistently low. What are the potential causes and solutions?

A1: Low extraction yields can stem from several factors. Here's a troubleshooting guide:

  • Inadequate Grinding: Ensure the plant material is ground to a fine powder (e.g., through a 20-mesh sieve) to maximize the surface area for solvent penetration.[1]

  • Improper Solvent Selection: The choice of extraction solvent is critical. While ethanol and methanol are commonly used, the efficiency can be improved by adjusting the solvent system.[2][3] For instance, using 50% ethanol has shown high efficiency for extracting benzoylmesaconine.[2] Acidified ethanol (e.g., with 2.5% formic acid or adjusted to pH 3.0) can enhance the extraction of total alkaloids.[4][5]

  • Suboptimal Extraction Method: Maceration is simple but may be less efficient than other methods.[3] Consider using percolation, Soxhlet extraction, or ultrasound-assisted extraction (UAE) to improve efficiency.[3] Reflux extraction with an appropriate solvent is also a common and effective method.[1][4]

  • Incomplete Extraction: Ensure a sufficient solvent-to-material ratio (e.g., 1:10 w/v) and repeat the extraction process multiple times (typically 2-3 times) to ensure exhaustive extraction.[1][4]

  • pH of the Extraction Medium: For alkaloid extraction, manipulating the pH is crucial. An initial extraction with an acidic solution can convert alkaloids into their salt form, enhancing solubility in polar solvents. Subsequent basification (e.g., with ammonia solution to pH 9-11) will convert them back to the free base form for extraction with a non-polar solvent like chloroform or diethyl ether.[1][4][6]

Separation and Purification Challenges

Q2: I am having difficulty separating specific Aconitum alkaloids using column chromatography. The fractions are impure and show significant tailing.

A2: The similar structures and polarities of Aconitum alkaloids make their separation challenging.[7] Here are some troubleshooting tips:

  • Stationary Phase Selection: Silica gel is commonly used, but for complex mixtures, other stationary phases like neutral alumina or Sephadex LH-20 may provide better separation.[1][8]

  • Mobile Phase Optimization: A single solvent is often insufficient. A gradient elution is typically required.[4][9] Common solvent systems include dichloromethane-methanol or petroleum ether-ethyl acetate-methanol-water.[7][10] The addition of a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can help reduce peak tailing by minimizing interactions with residual acidic sites on the silica gel.[4]

  • pH Control: For methods like pH-zone-refining counter-current chromatography (CCC), precise control of the pH of the mobile and stationary phases is critical for achieving high-resolution separation.[7][11]

  • Alternative Techniques: If conventional column chromatography is not providing the desired purity, consider more advanced techniques like counter-current chromatography (CCC) or high-performance liquid chromatography (HPLC).[7][12] CCC, particularly pH-zone-refining CCC, is highly effective for separating alkaloids with similar properties and can handle larger sample loads.[7][11]

Q3: My HPLC analysis of Aconitum alkaloids shows poor peak resolution and inconsistent retention times.

A3: Optimizing HPLC conditions is key for the successful separation of these complex compounds.[4][9][13]

  • Column Choice: A C18 column is the most common choice for reversed-phase HPLC of Aconitum alkaloids.[4][9][14]

  • Mobile Phase pH: The pH of the mobile phase significantly affects the retention and peak shape of alkaloids. A basic pH (e.g., pH 9.5-10.2) is often optimal for separating many Aconitum alkaloids, as it keeps them in their neutral, less polar form, leading to better retention and separation on a C18 column.[4][5][9] Ammonium bicarbonate or ammonium formate buffers are commonly used to maintain a stable pH.[4][9]

  • Gradient Elution: An isocratic elution is often insufficient to separate the wide range of polarities present in an Aconitum extract. A gradient elution with acetonitrile and a buffered aqueous phase is typically necessary.[2][4][9]

  • Temperature Control: Maintaining a constant column temperature (e.g., 25-30°C) is important for reproducible retention times.[4]

  • Sample Preparation: Ensure your sample is free of particulate matter by filtering it through a 0.22-μm or 0.45-μm filter before injection to prevent column clogging and improve peak shape.

Identification and Stability Issues

Q4: I am concerned about the degradation of diester-diterpenoid alkaloids (DDAs) during my purification process. How can I minimize this?

A4: The hydrolysis of toxic diester-diterpenoid alkaloids (e.g., aconitine) into less toxic monoester-diterpenoid alkaloids (e.g., benzoylaconine) and non-esterified diterpene alkaloids (e.g., aconine) is a major challenge.[14][15][16] This is often a deliberate step in traditional processing to reduce toxicity but can be an unwanted side reaction during purification.

  • Avoid High Temperatures: Prolonged heating, especially in the presence of water or alkaline conditions, will accelerate hydrolysis.[16] Use low-temperature evaporation techniques (e.g., rotary evaporation under reduced pressure at ≤ 40°C) to remove solvents.[1][6]

  • pH Control: Avoid strongly acidic or alkaline conditions during extraction and purification unless specifically intended for hydrolysis. The use of aprotic solvents where possible can also help prevent degradation.

  • Storage: Store extracts and purified alkaloids at low temperatures (e.g., 4°C or -20°C) in the dark to minimize degradation.

Q5: The identification of specific Aconitum alkaloids in my fractions is ambiguous, even with mass spectrometry.

A5: The structural similarity among Aconitum alkaloids can lead to challenges in definitive identification.

  • High-Resolution Mass Spectrometry (HRMS): Use of techniques like UPLC-ESI-MS/MS or HPLC-TOF/MS provides accurate mass measurements and fragmentation patterns, which are crucial for distinguishing between alkaloids with the same nominal mass.[10][14]

  • Reference Standards: Comparison of retention times and mass spectra with certified reference standards is the most reliable method for identification.

  • NMR Spectroscopy: For novel or unconfirmed structures, isolation of a sufficient quantity for Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary for unambiguous structure elucidation.[7][11]

  • Beware of Adulteration: Be aware that commercial herbal materials can sometimes be adulterated with other Aconitum species, leading to the presence of unexpected alkaloids.[14]

Quantitative Data Summary

The following tables summarize quantitative data from various purification protocols for Aconitum alkaloids.

Table 1: Recovery and Purity of Aconitum Alkaloids Using Different Purification Methods

MethodAlkaloidsStarting MaterialRecovery (%)Purity (%)Reference
Counter-Current ChromatographyBenzoylaconine, N-deethylaconitine, Aconitine, Deoxyaconitine, Ducloudine A1 g total alkaloids extract from A. duclouxii-96.6 - 98.4[12]
pH-Zone-Refining CCCGuanfu base I, A, F, G, R, P, Atisine3.5 g crude extract from A. coreanum-96.4 - 98.9[7][11]
Macroporous Resin (NKA-II)6 main Aconitum alkaloidsA. kusnezoffii radix extract75.860.3 (total alkaloids)
HPLC (for 6 alkaloids)Aconitine, Mesaconitine, Hypaconitine, Benzoylaconine, Benzoylmesaconine, BenzoylhypaconineProcessed aconite roots90 - 103-[9]
Solid Phase Extraction (for 3 alkaloids)Aconitine, Mesaconitine, HypaconitineBlood and urine samples--[13]

Table 2: HPLC Method Parameters for Aconitum Alkaloid Analysis

ParameterMethod 1Method 2Method 3
Column ODSXTerra RP18Phenomenex Luna C18
Mobile Phase Acetonitrile and Ammonium bicarbonate buffer (pH 10.0 ± 0.2)Acetonitrile: Ammonium hydrogen carbonate bufferAcetonitrile and Ammonium bicarbonate buffer (0.03 mol/L, pH 9.50 ± 0.02)
Elution GradientGradientGradient
Detection Photodiode Array Detector (DAD)Not specifiedUV at 231 nm
Linearity (r) > 0.999Linear in specified range> 0.999
LOD -0.1 ng9-12 ng/mL
LOQ --25-37 ng/mL
Reference [9][13][5]

Detailed Experimental Protocols

Protocol 1: General Acid-Base Extraction of Total Aconitum Alkaloids

This protocol is a common method for the initial enrichment of total alkaloids from plant material.

  • Pulverization: Grind the dried roots of the Aconitum species to a fine powder (e.g., 20-mesh).[1]

  • Acidic Extraction: Macerate or reflux the powdered material with an acidic aqueous solution (e.g., 2% HCl) to convert the alkaloids into their water-soluble salt forms. Repeat this step 2-3 times.[1]

  • Filtration and Defatting: Combine the acidic extracts and filter. Extract the filtrate with a non-polar solvent like petroleum ether to remove fats and other non-polar impurities. Discard the organic layer.[1]

  • Basification: Adjust the pH of the remaining aqueous solution to approximately 9-11 with an ammonia solution. This converts the alkaloid salts back to their free base form, which are less soluble in water.[1]

  • Solvent Extraction: Extract the basified aqueous solution multiple times with a water-immiscible organic solvent such as chloroform or dichloromethane.[1]

  • Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure at a low temperature (≤ 40°C) to obtain the crude total alkaloid extract.[1]

Protocol 2: Solid-Phase Extraction (SPE) Cleanup for HPLC Analysis

This protocol is suitable for cleaning up extracts before HPLC analysis, particularly for biological samples.[6][13]

  • Sample Loading: Condition an Oasis MCX SPE cartridge according to the manufacturer's instructions. Dissolve the crude extract in an appropriate solvent and load it onto the cartridge.

  • Washing: Wash the cartridge sequentially with solutions to remove different types of interferences. For example, a wash with a mild acidic solution can remove neutral and acidic impurities, while a wash with a non-polar solvent can remove lipids. A typical wash solution is a mixture of 5% ammonia solution and methanol.[6]

  • Elution: Elute the target Aconitum alkaloids using a suitable solvent. An effective elution solution is a mixture of 5% ammonia solution in methanol (e.g., 5:95 v/v).[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at a low temperature. Reconstitute the residue in the HPLC mobile phase for analysis.

Visualizations

Mechanism of Aconitine-Induced Cardiotoxicity

Aconitine's primary toxic effect is mediated through its interaction with voltage-gated sodium channels (Nav) in excitable cells like cardiomyocytes. This leads to a cascade of events resulting in arrhythmia and potential cell death.

Aconitine_Toxicity_Pathway Aconitine Aconitine Nav Voltage-Gated Sodium Channel (Nav) Aconitine->Nav Binds to site 2 Na_influx Persistent Na+ Influx Nav->Na_influx Causes Depolarization Prolonged Membrane Depolarization Na_influx->Depolarization Leads to Ca_overload Intracellular Ca2+ Overload Depolarization->Ca_overload Induces Arrhythmia Arrhythmia Ca_overload->Arrhythmia Triggers p38_MAPK p38 MAPK Activation Ca_overload->p38_MAPK Activates Apoptosis Cardiomyocyte Apoptosis p38_MAPK->Apoptosis Promotes

Caption: Aconitine binds to voltage-gated sodium channels, leading to ion imbalance and cardiotoxicity.

General Workflow for Aconitum Alkaloid Purification and Identification

This diagram outlines a typical experimental workflow from raw plant material to the identification of purified alkaloids.

Purification_Workflow Start Raw Aconitum Plant Material Grinding Grinding & Pulverization Start->Grinding Extraction Solvent Extraction (e.g., Acid-Base) Grinding->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica, Alumina) Crude_Extract->Column_Chromatography Fractions Alkaloid Fractions Column_Chromatography->Fractions HPLC Preparative/Analytical HPLC Fractions->HPLC Pure_Alkaloids Purified Alkaloids HPLC->Pure_Alkaloids Identification Structural Identification (MS, NMR) Pure_Alkaloids->Identification

Caption: A multi-step workflow for the isolation and identification of Aconitum alkaloids.

Logical Relationship in Troubleshooting HPLC Peak Tailing

This diagram illustrates the logical steps to troubleshoot peak tailing in the HPLC analysis of Aconitum alkaloids.

HPLC_Troubleshooting Problem Problem: Peak Tailing Check_pH Is Mobile Phase pH Basic (9-10)? Problem->Check_pH Adjust_pH Adjust pH with Ammonium Bicarbonate Check_pH->Adjust_pH No Check_Modifier Is a Basic Modifier (e.g., TEA) Present? Check_pH->Check_Modifier Yes Adjust_pH->Check_Modifier Add_Modifier Add Modifier to Mobile Phase Check_Modifier->Add_Modifier No Check_Column Is the Column Old or Contaminated? Check_Modifier->Check_Column Yes Add_Modifier->Check_Column Replace_Column Replace Column Check_Column->Replace_Column Yes Solution Solution: Improved Peak Shape Check_Column->Solution No Replace_Column->Solution

Caption: A decision-making diagram for resolving HPLC peak tailing of Aconitum alkaloids.

References

Technical Support Center: Stability Testing of Complex Plant-Derived Alkaloids (e.g., 14-O-Acetylsachaconitine Analogs)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability testing data for 14-O-Acetylsachaconitine is not extensively available in public literature. The following guide provides a generalized framework and best practices for the stability testing of complex plant-derived alkaloids, based on established principles of pharmaceutical stability and forced degradation studies. The experimental conditions and results presented are illustrative.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing a forced degradation study on a complex alkaloid?

A1: Forced degradation studies, also known as stress testing, are crucial for several reasons:

  • To identify potential degradation products: This helps in understanding the degradation pathways of the molecule.[1][2]

  • To establish the intrinsic stability of the molecule: This reveals the molecule's susceptibility to various environmental factors like pH, light, heat, and oxidation.[2][3]

  • To develop and validate a stability-indicating analytical method: The method must be able to separate and quantify the active pharmaceutical ingredient (API) from its degradation products, impurities, and excipients.[1]

  • To inform formulation and packaging development: Understanding how the molecule degrades helps in selecting appropriate excipients and packaging to protect the drug product.[2]

Q2: I am observing more than 20% degradation of my parent compound even under mild stress conditions. What should I do?

A2: Degradation exceeding 20% is generally considered excessive for the purpose of identifying primary degradation pathways.[4] You should reduce the intensity of the stress condition. For example:

  • Acid/Base Hydrolysis: Decrease the concentration of the acid or base (e.g., from 1M to 0.1M or 0.01M), reduce the temperature, or shorten the exposure time.[4]

  • Oxidation: Lower the concentration of the oxidizing agent (e.g., H₂O₂ from 30% to 3%).

  • Thermal Stress: Reduce the temperature or the duration of exposure. The goal is to achieve a target degradation of approximately 5-20%.[4]

Q3: My mass balance is poor in the stability studies. What could be the potential reasons?

A3: A lack of mass balance, where the sum of the decrease in the parent compound and the increase in known degradation products is not close to 100%, can be due to several factors:

  • Formation of non-chromophoric degradants: Your analytical method (e.g., UV-HPLC) may not be able to detect all degradation products. Using a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can help.

  • Adsorption of the compound or degradants onto the container surface: Ensure you are using appropriate and inert container materials.

  • Volatility of the compound or degradants: If the compound or its byproducts are volatile, they may be lost during the experiment.

  • Incomplete extraction from the sample matrix: Your sample preparation method may need optimization.

Q4: What are the typical starting conditions for a forced degradation study of a novel alkaloid?

A4: For a novel compound, it is best to start with a range of conditions to establish its stability profile. The following are common starting points, which should be adjusted based on the observed degradation:

Stress ConditionTypical Starting Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative 3% H₂O₂ at room temperature for 24 hours
Thermal 80°C for 48 hours (solid state)
Photolytic ICH Q1B conditions (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
No degradation observed under initial stress conditions. The molecule is highly stable under the applied conditions.Increase the severity of the stress: use higher acid/base concentrations, higher temperatures, or longer exposure times.[2]
Precipitation observed upon addition of acid or base. The compound or its salt form has low solubility at that specific pH.Consider using a co-solvent if it does not interfere with the degradation process. Perform the study at a lower drug concentration.
Multiple, poorly resolved peaks in the chromatogram. The analytical method lacks specificity.Optimize the HPLC method: change the mobile phase composition, gradient profile, column chemistry, or temperature.
Degradation profile changes between batches of the API. Variability in the impurity profile of the starting material.Characterize the impurity profile of each batch before initiating stability studies.

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the alkaloid in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: a. Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl. b. Place the vial in a water bath at 60°C. c. Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, 24 hours). d. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH. e. Dilute with mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis: a. Repeat steps 2a-2e using 0.1 M NaOH instead of 0.1 M HCl and neutralize with 0.1 M HCl.

  • Neutral Hydrolysis: a. Repeat steps 2a-2e using water instead of acid or base.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the alkaloid.

  • Oxidative Stress: a. Add 1 mL of the stock solution to a vial containing 9 mL of 3% H₂O₂. b. Keep the vial at room temperature, protected from light. c. Withdraw aliquots at specified time points. d. Dilute with mobile phase for analysis.

  • Analysis: Analyze the samples immediately by HPLC.

Hypothetical Stability Data for a this compound Analog

Table 1: Summary of Forced Degradation Results

Stress Condition (24 hours)% Degradation of Parent CompoundNumber of Major Degradants (>1%)Observations
0.1 M HCl, 60°C12.5%2Primary degradation product (DP1) at RRT 0.85.
0.1 M NaOH, 60°C18.2%3Rapid initial degradation. DP2 and DP3 are major.
3% H₂O₂, RT8.9%1Single major oxidative product (DP4).
80°C, Solid State2.1%0Relatively stable to dry heat.
Photolytic (ICH Q1B)5.5%1Color change observed. DP5 formed.

Table 2: Recommended Storage Conditions Based on Stability Profile

ParameterRecommendation
Temperature Store at 2-8°C. Avoid high temperatures.
pH Maintain pH between 4-6 in solutions. Avoid strongly acidic or basic conditions.
Light Protect from light. Use amber vials or store in the dark.
Atmosphere For long-term storage, consider packaging under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Visualizations

G Figure 1: General Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation API API Stock Solution Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photolysis API->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MS LC-MS for Identification HPLC->MS Identify Peaks Method Validate Analytical Method HPLC->Method Pathway Elucidate Degradation Pathway MS->Pathway

Caption: General Workflow for a Forced Degradation Study.

G Figure 2: Hypothetical Degradation Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Analog C₃₄H₄₇NO₁₀ Deacetyl Deacetylated Product (DP1) C₃₂H₄₅NO₉ Parent->Deacetyl Acid/Base Hydrolyzed_Ester Hydrolyzed Ester Product (DP2) C₂₅H₄₁NO₈ Parent->Hydrolyzed_Ester Strong Base N_Oxide N-Oxide Product (DP4) C₃₄H₄₇NO₁₁ Parent->N_Oxide H₂O₂ Deacetyl->Hydrolyzed_Ester Further Degradation

References

How to reduce epimerization during 14-o-Acetylsachaconitine isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the isolation of 14-o-Acetylsachaconitine, a diterpenoid alkaloid.

Understanding the Challenge: Epimerization of this compound

Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. In the context of this compound, this can lead to the formation of diastereomers, which may have different biological activities and are often difficult to separate, thus reducing the yield and purity of the target compound. While specific studies on this compound epimerization are limited, data from related diterpenoid alkaloids, such as aconitine, suggest that the C-16 position is a potential site for epimerization, particularly under thermal stress. Furthermore, the ester linkages, including the 14-O-acetyl group, are susceptible to hydrolysis under certain pH conditions.

Troubleshooting Guide: Minimizing Epimerization

This guide addresses common issues encountered during the isolation of this compound that may lead to epimerization or degradation.

Problem Potential Cause Recommended Solution
Low yield of this compound and presence of unknown isomers. Epimerization due to excessive heat during extraction or solvent removal. - Extraction: Employ cold maceration or ultrasound-assisted extraction at controlled low temperatures (<40°C). Avoid prolonged exposure to high temperatures. - Solvent Removal: Use a rotary evaporator at a low temperature (e.g., <40°C) and reduced pressure. For final drying, use a high-vacuum pump at ambient temperature.
Appearance of a new, more polar spot on TLC/HPLC after basification. Base-catalyzed epimerization or hydrolysis of the acetyl group. - Maintain a slightly acidic to neutral pH (pH 4-7) during extraction and the initial stages of purification. - If basification is necessary for liquid-liquid extraction, use a weak base (e.g., sodium bicarbonate solution) and minimize contact time. Perform the extraction in an ice bath to reduce the reaction rate.
Degradation of the target compound during chromatographic purification. Prolonged exposure to acidic or basic mobile phases or stationary phases. - Column Chromatography: Use neutral stationary phases like silica gel 60 (pH 6.5-7.5). If an acidic or basic modifier is required for the mobile phase, use it in the lowest effective concentration and aim for a rapid separation. - HPLC: Employ buffered mobile phases to maintain a stable pH. Consider using a shorter column or a faster flow rate to reduce the run time.
Formation of multiple peaks in the final purified sample. On-column epimerization or degradation. - Analyze the sample immediately after purification. - Store the purified compound in a neutral, aprotic solvent at low temperatures (-20°C or below) and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the likely site of epimerization in this compound?

A1: Based on studies of related diterpenoid alkaloids like aconitine, the C-16 position is a probable site for epimerization, especially under thermal stress. High temperatures can lead to the formation of a 16-epi-pyroaconitine analog.

Q2: How does pH affect the stability of this compound?

A2: Extreme pH conditions should be avoided.

  • Acidic conditions (pH < 4): Can lead to hydrolysis of the ester linkages, including the 14-O-acetyl group.

  • Alkaline conditions (pH > 8): Can catalyze both epimerization and hydrolysis of the acetyl group, leading to the formation of sachaconitine and its epimers. It is known that alkaline hydrolysis of the acetyl and benzoyl groups in the related compound aconitine reduces its toxicity.

Q3: What are the ideal temperature ranges for extraction and solvent evaporation?

A3: To minimize thermal degradation and epimerization, it is recommended to keep all steps at low temperatures.

  • Extraction: Below 40°C.

  • Solvent Evaporation (Rotary Evaporator): Water bath temperature should not exceed 40°C.

Q4: Which chromatographic techniques are best suited for separating this compound from its epimers?

A4: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is often the most effective method for separating epimers. For preparative scale, careful optimization of column chromatography on neutral silica gel with a suitable solvent system can also provide good separation.

Experimental Protocols

Protocol 1: Low-Temperature Extraction
  • Maceration:

    • Grind the dried and powdered plant material.

    • Suspend the powder in a suitable solvent (e.g., 80% ethanol in water) at a 1:10 (w/v) ratio.

    • Macerate at room temperature (20-25°C) for 24-48 hours with occasional stirring.

  • Ultrasound-Assisted Extraction (UAE):

    • Suspend the plant powder in the solvent in a flask.

    • Place the flask in an ultrasonic bath filled with cold water (maintain temperature below 30°C).

    • Sonicate for 30-60 minutes.

  • Filtration and Concentration:

    • Filter the extract through cheesecloth and then filter paper.

    • Concentrate the filtrate using a rotary evaporator with the water bath temperature set to <40°C.

Protocol 2: pH-Controlled Liquid-Liquid Extraction
  • Acidification and Defatting:

    • Dissolve the crude extract in a 2% tartaric acid solution (pH ~2-3).

    • Extract the acidic solution with a nonpolar solvent (e.g., hexane or petroleum ether) to remove fats and chlorophylls. Discard the organic layer.

  • Basification and Extraction of Alkaloids:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a cold, saturated sodium bicarbonate solution to adjust the pH to 8-9. Monitor the pH carefully.

    • Immediately extract the alkaloids with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Perform the extraction multiple times for better recovery.

  • Washing and Drying:

    • Combine the organic extracts and wash with a small amount of cold distilled water to remove any remaining base.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Concentration:

    • Filter and concentrate the dried organic extract under reduced pressure at a temperature below 40°C.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product plant_material Plant Material extraction Low-Temperature Extraction (<40°C, e.g., Maceration or UAE) plant_material->extraction crude_extract Crude Extract extraction->crude_extract defatting Acid-Base Partitioning (pH Control) crude_extract->defatting chromatography Column Chromatography (Neutral Stationary Phase) defatting->chromatography hplc Preparative HPLC (Optional) chromatography->hplc pure_compound This compound hplc->pure_compound storage Store at -20°C in aprotic solvent pure_compound->storage

Caption: Experimental workflow for the isolation of this compound.

Troubleshooting_Logic start Low Yield or Presence of Isomers check_temp Was temperature > 40°C during extraction/evaporation? start->check_temp temp_yes High Temperature (Potential Epimerization) check_temp->temp_yes Yes temp_no Temperature OK check_temp->temp_no No solution_temp Solution: Use low-temperature methods temp_yes->solution_temp check_ph Was a strong base or prolonged basic condition used? temp_no->check_ph ph_yes Harsh pH (Epimerization/Hydrolysis) check_ph->ph_yes Yes ph_no pH OK check_ph->ph_no No solution_ph Solution: Use weak base, short contact time, maintain neutral pH where possible ph_yes->solution_ph check_chroma Was a non-neutral stationary phase or harsh mobile phase used? ph_no->check_chroma chroma_yes Chromatography Conditions (On-column degradation) check_chroma->chroma_yes Yes solution_chroma Solution: Use neutral stationary phase, buffered mobile phase chroma_yes->solution_chroma

Caption: Troubleshooting logic for low yield or isomer formation.

Technical Support Center: Accurate Quantification of Toxic Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to refine methods for the accurate quantification of toxic alkaloids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the quantification of toxic alkaloids.

Question 1: Why am I observing low or inconsistent recovery of my target alkaloids?

Answer: Low or inconsistent recovery is a frequent issue stemming from several factors during sample preparation and extraction.

  • Extraction Solvent Inefficiency: The polarity and pH of the extraction solvent are critical. Alkaloids are basic compounds, and their extraction is often improved using acidified solvents which convert them to their salt forms, enhancing solubility in polar solvents.

    • Troubleshooting:

      • Verify Solvent Choice: Ensure the solvent system is appropriate for your target alkaloid's polarity. For pyrrolizidine alkaloids (PAs), methanol or aqueous dilute acids are effective. For glycoalkaloids like solanine, a mixture of methanol/water/formic acid is commonly used.[1][2]

      • Optimize pH: Extraction with acidified water or methanol can improve the recovery of many alkaloids.[3] A common extraction solution for PAs is 0.05 M sulfuric acid.[4]

      • Increase Extraction Cycles: A single extraction may be insufficient. Perform successive extractions (at least 2-3 cycles) and combine the supernatants to maximize yield.[5]

      • Evaluate Extraction Technique: Compare different extraction methods such as ultrasonication, reflux, or shaking to determine the most efficient technique for your sample matrix.

  • Solid-Phase Extraction (SPE) Issues: SPE is a critical cleanup step, and incorrect cartridge selection or procedure can lead to significant analyte loss.

    • Troubleshooting:

      • Check Cartridge Type: For basic alkaloids, cation-exchange SPE cartridges are often used.[4][6][7]

      • Optimize Wash Steps: The wash solvent should be strong enough to remove interferences but weak enough to avoid eluting the target analytes. Ensure the wash step is not prematurely eluting your alkaloids.

      • Optimize Elution Solvent: The elution solvent must be strong enough to displace the analyte from the SPE sorbent. For PAs on cation-exchange cartridges, an ammoniated organic solvent (e.g., ammonia in methanol) is often required.[4]

      • Prevent Cartridge Drying: Ensure the sorbent bed does not dry out between conditioning, loading, and washing steps, unless specified by the protocol.

dot

G start Low Analyte Recovery Observed check_solvent Is extraction solvent and pH optimal? start->check_solvent optimize_solvent Adjust solvent polarity/pH. Consider acidified methanol. check_solvent->optimize_solvent No check_cycles Are extraction cycles sufficient? check_solvent->check_cycles Yes optimize_solvent->check_cycles increase_cycles Increase to 2-3 extraction cycles. Combine supernatants. check_cycles->increase_cycles No check_spe Is SPE procedure optimized? check_cycles->check_spe Yes increase_cycles->check_spe optimize_spe Verify SPE cartridge type (e.g., cation-exchange). Optimize wash/elution solvents. check_spe->optimize_spe No check_evap Is evaporation step causing loss? check_spe->check_evap Yes optimize_spe->check_evap optimize_evap Avoid extreme heat. Use gentle nitrogen stream. check_evap->optimize_evap Yes end_ok Problem Resolved check_evap->end_ok No optimize_evap->end_ok

Caption: Troubleshooting workflow for low analyte recovery.

Question 2: What causes matrix effects, and how can I mitigate them?

Answer: The matrix effect is the alteration (suppression or enhancement) of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix.[8] This can lead to inaccurate quantification.

  • Causes:

    • Ion Suppression: Co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal.

    • Ion Enhancement: Matrix components may improve the ionization efficiency of the analyte, leading to an artificially high signal.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Employ more rigorous extraction and cleanup procedures (e.g., SPE, liquid-liquid extraction) to remove interfering matrix components before LC-MS analysis.[3]

    • Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to separate the target analyte from the majority of matrix components.

    • Dilute the Sample: A simple approach is to dilute the final extract. This reduces the concentration of interfering components, though it may also lower the analyte concentration below the limit of quantification.

    • Use a Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analyte. This ensures that the standards and samples experience similar matrix effects, improving accuracy.[9]

    • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected by the matrix in a nearly identical manner.

Question 3: My chromatographic peaks are tailing or showing poor shape. What should I do?

Answer: Peak tailing for basic compounds like alkaloids is often caused by secondary interactions with the stationary phase.

  • Troubleshooting:

    • Acidify the Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase protonates the alkaloids, improving their solubility, and masks active silanol sites on the silica-based column, reducing peak tailing.[10][11]

    • Check Column Health: The column may be degraded or contaminated. Try flushing the column or replacing it if performance does not improve.

    • Reduce Injection Volume/Mass: Overloading the column can lead to poor peak shape. Try injecting a smaller volume or a more dilute sample.

Quantitative Data Summary

The choice of analytical method depends on the required sensitivity, selectivity, and available instrumentation. LC-MS/MS is generally preferred for its high sensitivity and specificity.

Table 1: Performance Comparison of Analytical Methods for Glycoalkaloid (e.g., Solanine) Analysis [1][12]

ParameterLC-MS/MS (Featured Method)HPLC-UVHPTLC
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio.Separation by liquid chromatography followed by detection based on UV absorbance.Separation on a thin layer of adsorbent followed by densitometric quantification.
Sensitivity Very High (LOQ ~0.03 µg/mL)[13]Moderate (Linear range ~2-28 µg/mL)[13]Low to Moderate
Selectivity Very HighLow (Prone to interference as GAs lack strong chromophores)[12]Moderate
Throughput HighModerateHigh

Table 2: Validation Data for Selected Alkaloid Quantification Methods by LC-MS/MS

Alkaloid Group / AnalyteMatrixRecovery (%)Precision (RSD %)LOQReference
Aconitine Rat Plasma>81.2%≤ 13.2%0.1-1 ng/mL[10][14][15]
Aconitine Human Blood79.9%-0.5 ng/g[6][7]
Pyrrolizidine Alkaloids Honey80 - 120%-< Min. Requirement[4]
Pyrrolizidine Alkaloids Herbal Tea70 - 85%-< Min. Requirement[4]
α-Solanine / α-Chaconine Potato Protein82 - 106%-0.03 µg/mL[13]
Goldenseal Alkaloids Root Powder92.3 - 101.9%≤ 1.6%-[16]
Experimental Protocols
Protocol 1: Quantification of Pyrrolizidine Alkaloids (PAs) in Plant Material

This method is adapted from established protocols for the analysis of PAs in complex plant matrices like herbal teas.[4][9]

1. Sample Preparation & Extraction:

  • Weigh 2.0 g of homogenized/ground plant material into a centrifuge tube.

  • Add 20 mL of extraction solution (0.05 M H₂SO₄).

  • Extract in an ultrasonic bath for 15 minutes.

  • Centrifuge for 10 minutes at ~3800 x g. Transfer the supernatant to a clean tube.

  • Repeat the extraction on the pellet with another 20 mL of extraction solution.

  • Combine the supernatants and adjust the pH to ~7 with an ammonia solution.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Cartridge: Cation-exchange (e.g., Bond Elut SCX, 500 mg).

  • Conditioning: Condition the cartridge with 5 mL of methanol, followed by 5 mL of water/0.05 M H₂SO₄.

  • Loading: Load 10 mL of the neutralized sample extract.

  • Washing: Wash with 2 x 5 mL of water, followed by 5 mL of methanol.

  • Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes.

  • Elution: Elute the PAs with 2 x 5 mL of 2.5% ammonia solution in methanol.

3. Final Sample Preparation & Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of methanol/water (5:95, v/v).

  • Analyze using LC-MS/MS.

Protocol 2: Quantification of Glycoalkaloids (α-Solanine, α-Chaconine) in Potatoes

This protocol is suitable for determining major glycoalkaloids in raw and processed potatoes.[1][17]

1. Sample Preparation & Extraction:

  • Homogenize a representative sample of the potato material.

  • Weigh a 6.0 g portion of the homogenized slurry.

  • Add 35 mL of extraction solvent (methanol/water/formic acid, 60/40/0.4, v/v/v).

  • Shake vigorously for 30 minutes.

  • Centrifuge the mixture for 15 minutes at 3000 x g.

  • Collect the supernatant.

2. Final Sample Preparation & Analysis:

  • Dilute an aliquot of the supernatant with the extraction solvent as needed to fall within the calibration range.

  • Analyze using LC-MS/MS with a reversed-phase C18 column.

  • Quantification is performed using an external matrix-matched calibration curve.

Visualizations: Workflows and Signaling Pathways

dot

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection (e.g., Plant, Plasma) Homogenize Homogenization /Grinding Sample->Homogenize Extract Solvent Extraction (e.g., Acidified Methanol) Homogenize->Extract Cleanup Cleanup (e.g., Solid-Phase Extraction) Extract->Cleanup Evap Evaporation & Reconstitution Cleanup->Evap LC LC Separation (Reversed-Phase C18) Evap->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Processing & Quantification MS->Data

Caption: General experimental workflow for alkaloid quantification by LC-MS/MS.

dot

G Aconitine Aconitine NaChannel Voltage-Gated Sodium Channel (Site 2) Aconitine->NaChannel Binds to open state Activation Persistent Activation & Blocked Inactivation NaChannel->Activation Influx Prolonged Na+ Influx Activation->Influx Depolarization Continuous Cell Membrane Depolarization Influx->Depolarization Toxicity Cardiotoxicity & Neurotoxicity Depolarization->Toxicity

Caption: Aconitine's mechanism of action on voltage-gated sodium channels.[18][19][20]

dot

G cluster_tubulin Microtubule Disruption Pathway cluster_inflammasome Anti-Inflammatory Pathway Colchicine Colchicine Tubulin Binds to Tubulin Colchicine->Tubulin NLRP3 Inhibits NLRP3 Inflammasome Assembly Colchicine->NLRP3 Polymerization Inhibits Microtubule Polymerization Tubulin->Polymerization Migration Impairs Neutrophil Migration & Chemotaxis Polymerization->Migration Caspase Blocks Caspase-1 Activation NLRP3->Caspase IL1b Reduces IL-1β Maturation & Release Caspase->IL1b

Caption: Dual mechanisms of action for the anti-inflammatory effects of colchicine.[21][22][23][24]

References

Technical Support Center: Analysis of 14-o-Acetylsachaconitine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-o-Acetylsachaconitine in biological matrices. The focus is on addressing and mitigating matrix effects during quantitative analysis, primarily using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the analysis of this compound.

Q1: I am observing low signal intensity or complete signal loss for this compound in my biological samples compared to my standards in pure solvent. What is the likely cause?

A1: This is a classic sign of ion suppression , a major component of the matrix effect. Co-eluting endogenous components from your biological sample (e.g., phospholipids, salts, proteins) are likely interfering with the ionization of this compound in the mass spectrometer's ion source. This leads to a decreased signal intensity and can negatively impact the sensitivity, accuracy, and precision of your assay.

Troubleshooting Steps:

  • Improve Sample Preparation: Your primary goal is to remove the interfering matrix components.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a basic compound like this compound, a mixed-mode cation exchange (MCX) sorbent is often a good choice.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective. You will need to optimize the pH of the aqueous phase and the choice of organic solvent to selectively extract this compound.

    • Protein Precipitation (PPT): While simple and fast, PPT is the least selective method and may not sufficiently remove phospholipids and other small molecule interferences. Consider it a first-pass approach, and if ion suppression persists, move to SPE or LLE.

  • Optimize Chromatography:

    • Modify Gradient Elution: Adjust your mobile phase gradient to better separate this compound from the region where matrix components elute. You can use a post-column infusion experiment to identify these suppression zones.

    • Change Stationary Phase: If you are using a standard C18 column, consider a column with a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity.

  • Dilute the Sample: If the concentration of this compound in your samples is sufficiently high, a simple dilution of the sample extract can reduce the concentration of interfering matrix components.[1] However, this will also reduce the analyte signal, so it is a trade-off.

Q2: My results for quality control (QC) samples are highly variable and irreproducible. What could be causing this?

A2: Inconsistent results, especially with QC samples, often point to variable matrix effects between different sample lots or even within the same batch. This can be due to differences in the composition of the biological matrix from different individuals or animals.

Troubleshooting Steps:

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for variable matrix effects. A SIL-IS for this compound would have nearly identical chemical and physical properties and would be affected by matrix effects in the same way as the analyte. The ratio of the analyte to the IS should remain constant, even with varying ion suppression.

  • Employ Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., blank human plasma). This helps to ensure that the standards and the samples experience similar matrix effects, improving accuracy.

  • Standardize Sample Collection and Handling: Ensure that all biological samples are collected, processed, and stored under identical conditions to minimize variability in the matrix composition.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect?

A1: The matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reliability of quantitative LC-MS/MS analysis. In biological matrices, common culprits include phospholipids, salts, amino acids, and proteins.

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The most common method is the post-extraction spike comparison. This involves comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solvent standard at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solvent)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF close to 1 suggests minimal matrix effect.

Q3: What are the advantages and disadvantages of different sample preparation techniques for this compound?

A3: The choice of sample preparation method is a balance between cleanup efficiency, recovery, throughput, and cost.

Technique Advantages Disadvantages
Protein Precipitation (PPT) Fast, simple, inexpensive, high throughput.Low selectivity, may not remove phospholipids and other small molecules, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) Good for removing non-polar interferences, can provide a cleaner extract than PPT.Can be labor-intensive, requires larger volumes of organic solvents, may have lower recovery for highly polar compounds.
Solid-Phase Extraction (SPE) High selectivity, can provide the cleanest extracts, effective at removing a wide range of interferences, can be automated.More expensive, requires method development to optimize the sorbent and elution conditions.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary?

A4: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and considered the "gold standard" for regulated bioanalysis. It is the most effective way to correct for matrix effects, as well as variations in extraction recovery and instrument response, thereby significantly improving the accuracy and precision of the method.

Quantitative Data Summary

The following tables provide a summary of expected performance data for the analysis of Aconitum alkaloids, which are structurally similar to this compound, using different sample preparation methods. These values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Comparison of Recovery and Matrix Effect for Different Sample Preparation Techniques

Sample Preparation Method Analyte Biological Matrix Average Recovery (%) Matrix Effect (%) Reference
Solid-Phase Extraction (Oasis MCX)Aconitine, Mesaconitine, HypaconitineWhole Blood72 - 74Negligible[2]
Solid-Phase Extraction (Oasis MCX)Aconitine, Mesaconitine, HypaconitineUrine85 - 103Negligible[2]
Matrix Solid-Phase Dispersion & DLLMEAconitine, Mesaconitine, HypaconitineHuman Plasma73.8 - 101.8Not specified[3]

Note: Matrix Effect (%) is often calculated as (1 - Matrix Factor) * 100. "Negligible" indicates that the matrix factor was close to 1.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a general guideline for using a mixed-mode cation exchange (MCX) SPE cartridge, which is suitable for basic compounds like this compound.

Materials:

  • Oasis MCX SPE cartridges (e.g., 30 mg, 1 mL)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Internal Standard (IS) working solution (ideally a SIL-IS for this compound)

  • 4% Phosphoric acid in water

  • Methanol (LC-MS grade)

  • 5% Ammonium hydroxide in methanol

  • SPE vacuum manifold

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma, add 20 µL of IS working solution and vortex briefly.

    • Add 200 µL of 4% phosphoric acid in water, vortex for 30 seconds.

    • Centrifuge at 4000 x g for 10 minutes to pellet proteins.

  • SPE Cartridge Conditioning:

    • Place the Oasis MCX cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to pull the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of water.

    • Wash the cartridge with 1 mL of methanol to remove neutral and acidic interferences.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the this compound and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis. Vortex to ensure complete dissolution.

Protocol 2: UPLC-MS/MS Parameters for Analysis

These are typical starting parameters that should be optimized for your specific instrument.

Parameter Setting
UPLC System Acquity UPLC or equivalent
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B
Mass Spectrometer Triple quadrupole with electrospray ionization (ESI)
Ionization Mode Positive (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
MRM Transitions To be determined by direct infusion of a this compound standard

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Biological Sample (e.g., Plasma) spike_is Spike with Internal Standard plasma->spike_is ppt Protein Precipitation (e.g., with acid) spike_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load Transfer condition Condition SPE Cartridge condition->load wash Wash Interferences load->wash elute Elute Analyte wash->elute drydown Evaporate to Dryness elute->drydown Transfer reconstitute Reconstitute in Mobile Phase drydown->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject data Data Acquisition & Processing inject->data

Caption: A typical experimental workflow for the analysis of this compound in plasma.

troubleshooting_matrix_effects cluster_cause Potential Cause cluster_solutions Solutions cluster_sample_prep Improve Sample Prep cluster_chromatography Optimize Chromatography cluster_compensation Compensation Strategy start Problem: Low Signal or High Variability cause Matrix Effect (Ion Suppression/Enhancement) start->cause spe Use Solid-Phase Extraction (SPE) cause->spe Primary Action lle Optimize Liquid-Liquid Extraction (LLE) cause->lle dilute Dilute Sample cause->dilute gradient Modify LC Gradient cause->gradient column Change Column Chemistry cause->column sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) cause->sil_is Best Practice matrix_matched Use Matrix-Matched Calibrators cause->matrix_matched

References

Technical Support Center: Enhancing the Resolution of Sachaconitine and its Acetylated Forms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of sachaconitine and its acetylated derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of sachaconitine and its acetylated forms, providing potential causes and actionable solutions.

Issue IDQuestionPotential CausesSuggested Solutions
PK-01 Why am I observing poor peak shape (tailing) for sachaconitine and its derivatives? Sachaconitine and its acetylated forms are basic compounds, and peak tailing is often due to secondary interactions with the stationary phase.[1] Common causes include: - Interaction with free silanol groups on the silica-based column packing. - Inappropriate mobile phase pH. - Column overload.Optimize Mobile Phase: - Adjust pH: Use a mobile phase with a low pH (e.g., 2.5-3.5) by adding formic acid. This protonates the silanol groups, reducing their interaction with the protonated analytes. - Use Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to mask the active silanol sites. Select an Appropriate Column: - End-Capped Columns: Utilize a modern, well-end-capped C18 column to minimize the number of available free silanol groups. - Base-Deactivated Columns: Consider using a column specifically designed for the analysis of basic compounds. Optimize Injection Volume: - Reduce the injection volume or the sample concentration to prevent column overload.
RS-01 How can I improve the separation between sachaconitine and its closely related acetylated forms? Co-elution or poor resolution between sachaconitine and its acetylated analogs can result from: - Suboptimal mobile phase composition. - Inadequate column chemistry. - Insufficient column efficiency.Mobile Phase Optimization: - Gradient Elution: Employ a shallow gradient of the organic modifier (e.g., acetonitrile or methanol) to enhance separation. - Solvent Choice: Experiment with different organic solvents (acetonitrile often provides different selectivity than methanol) to improve resolution. Column Selection: - Particle Size: Use a column with a smaller particle size (e.g., sub-2 µm for UPLC) to increase efficiency and resolution. - Stationary Phase: Test different stationary phases (e.g., phenyl-hexyl or embedded polar group columns) that may offer different selectivities for these compounds.
SN-01 My signal intensity is low. How can I improve the sensitivity for sachaconitine and its derivatives? Low signal intensity in mass spectrometry can be caused by: - Poor ionization efficiency. - Suboptimal mass spectrometer settings. - Analyte degradation.Enhance Ionization: - Mobile Phase pH: Ensure the mobile phase pH is conducive to the formation of [M+H]+ ions in positive ion mode ESI. The use of formic acid in the mobile phase is beneficial.[2][3] - ESI Parameters: Optimize the electrospray ionization source parameters, including capillary voltage, gas flow, and temperature. Mass Spectrometer Settings: - Ion Mode: Utilize positive ion mode, as the nitrogen atom in the alkaloid structure is readily protonated.[2] - Acquisition Mode: For quantitative analysis, use Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.
ST-01 I am concerned about the stability of sachaconitine and its acetylated forms during analysis. What precautions should I take? Diterpenoid alkaloids can be susceptible to degradation under certain conditions. Factors that can affect stability include: - pH of the sample and mobile phase. - Temperature. - Exposure to light.Sample Handling: - pH Control: Maintain samples in a slightly acidic solution to improve stability. - Temperature: Store stock solutions and samples at low temperatures (e.g., 4°C) and away from direct light. For long-term storage, consider -20°C or -80°C. - Fresh Preparation: Prepare working solutions fresh daily to minimize the risk of degradation.

Frequently Asked Questions (FAQs)

1. What is the best type of column for separating sachaconitine and its acetylated forms?

A reversed-phase C18 column is the most commonly used and is a good starting point.[2][3] For improved peak shape and resolution, consider a high-purity, end-capped C18 column or a column specifically designed for the analysis of basic compounds. For higher efficiency and better resolution of closely eluting acetylated forms, a UPLC column with sub-2 µm particles is recommended.[3]

2. What mobile phase composition is recommended for the analysis of sachaconitine and its derivatives by LC-MS?

A typical mobile phase consists of a gradient of acetonitrile or methanol and water, with an acidic modifier. A common choice is 0.1% formic acid in both the aqueous and organic phases.[3][4] This low pH helps to achieve good peak shape and promotes ionization for mass spectrometry detection.

3. Which ionization mode is best for detecting sachaconitine and its acetylated forms in mass spectrometry?

Positive ion mode electrospray ionization (ESI+) is the preferred method. The basic nitrogen atom in the alkaloid structure is easily protonated, leading to the formation of abundant [M+H]+ ions, which provides high sensitivity.[2]

4. How can I confirm the identity of sachaconitine and its different acetylated forms?

High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), is a powerful tool for this purpose. By obtaining accurate mass measurements of the precursor and fragment ions, you can confidently identify the elemental composition and confirm the structures of the different forms.

Experimental Protocols

The following is a general experimental protocol for the analysis of sachaconitine and its acetylated forms using UPLC-Q-TOF/MS, based on methodologies reported for the analysis of Aconitum alkaloids.[3][4]

Sample Preparation:

  • Extraction: Extract the plant material or sample matrix with a suitable solvent, such as methanol or a methanol/water mixture, often with the aid of ultrasonication.

  • Purification (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

  • Dilution: Dilute the final extract with the initial mobile phase composition before injection.

UPLC-MS Conditions:

  • Chromatographic System: A UPLC system capable of high-pressure gradient elution.

  • Column: A reversed-phase C18 column with sub-2 µm particles (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[3]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Program: A shallow gradient should be optimized to separate the closely related compounds. An example gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-18 min: 40-95% B

    • 18-20 min: 95% B

    • 20.1-23 min: 5% B (re-equilibration)

  • Flow Rate: 0.3-0.4 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 1-5 µL

Mass Spectrometry Conditions (Q-TOF):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 2.5-3.5 kV

  • Sampling Cone Voltage: 30-40 V

  • Source Temperature: 100-120°C

  • Desolvation Temperature: 350-450°C

  • Desolvation Gas Flow: 600-800 L/hr

  • Mass Range: m/z 100-1000

  • Acquisition Mode: MS^E (a data-independent acquisition mode that collects both precursor and fragment ion information in a single run) or targeted MS/MS.

Quantitative Data Summary

Specific resolution (Rs) values for sachaconitine and its acetylated forms are highly dependent on the specific chromatographic conditions used. The table below provides typical UPLC-MS parameters for the analysis of Aconitum alkaloids, which can be used as a starting point for method development.

ParameterTypical Value / Range
Column C18, 1.7-1.8 µm particle size
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Flow Rate 0.3 - 0.4 mL/min
Column Temperature 30 - 45 °C
Ionization Mode ESI+
Resolution (Rs) Analyte- and method-dependent

Visualizations

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Evaluation & Validation cluster_3 Outcome start Define Analytical Goal col_select Select Column (e.g., C18, sub-2µm) start->col_select mp_select Select Mobile Phase (ACN/H2O + 0.1% FA) col_select->mp_select gradient_opt Optimize Gradient Profile mp_select->gradient_opt flow_temp_opt Adjust Flow Rate & Temperature gradient_opt->flow_temp_opt ms_opt Optimize MS Parameters flow_temp_opt->ms_opt eval Evaluate Resolution, Peak Shape, & Sensitivity ms_opt->eval eval->gradient_opt Needs Improvement validate Method Validation eval->validate Meets Criteria final_method Final Optimized Method validate->final_method

Caption: Workflow for Method Development and Optimization.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Potential Solutions problem Poor Resolution or Peak Tailing Observed check_mp Check Mobile Phase (pH, Composition, Freshness) problem->check_mp check_col Inspect Column (Age, Contamination, Correct Type) problem->check_col check_sys Examine HPLC/UPLC System (Connections, Leaks, Dead Volume) problem->check_sys check_sample Verify Sample (Concentration, Solvent) problem->check_sample adjust_mp Adjust Mobile Phase (Modify Gradient, Add TEA) check_mp->adjust_mp replace_col Replace Column or Use Guard Column check_col->replace_col service_sys Service System (Tighten Fittings, Cut Tubing) check_sys->service_sys adjust_sample Dilute Sample or Dissolve in Mobile Phase check_sample->adjust_sample

Caption: Troubleshooting Workflow for Common Chromatographic Issues.

References

Technical Support Center: Best Practices for Handling and Storage of Toxic Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with toxic diterpenoid alkaloids. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments, ensuring safe and effective handling and storage of these potent compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with diterpenoid alkaloids?

A1: Diterpenoid alkaloids, such as aconitine, are highly toxic compounds that can be fatal if ingested, inhaled, or absorbed through the skin.[1][2] They are potent neurotoxins and cardiotoxins, and exposure can lead to severe neurological, cardiovascular, and gastrointestinal symptoms.[2]

Q2: What are the initial symptoms of exposure to a toxic diterpenoid alkaloid like aconitine?

A2: The initial symptoms of aconitine poisoning can appear within minutes to a couple of hours after exposure. These symptoms include numbness and tingling of the face, mouth, and limbs, followed by nausea, vomiting, abdominal pain, and muscle weakness. Cardiovascular effects like hypotension, bradycardia, and arrhythmias are common.[2]

Q3: What immediate actions should be taken in case of accidental exposure?

A3: In case of any exposure, it is crucial to seek immediate medical attention. If the chemical contacts the skin, immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] If inhaled, move the person to fresh air.[3] If ingested, wash out the mouth with water if the person is conscious.[3] Do not induce vomiting.

Q4: How should I store diterpenoid alkaloids to ensure their stability?

A4: Diterpenoid alkaloids should be stored in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[3] For long-term storage, keeping them at -20°C is recommended to prevent degradation.[4] Some studies have shown stability for up to 60 days when stored at -20°C.[5]

Q5: Are there any known antidotes for aconitine poisoning?

A5: There is no specific antidote for aconitine poisoning.[6] Treatment is primarily supportive and focuses on managing symptoms, such as administering antiarrhythmic drugs to control heart rhythm disturbances.[6][7]

Troubleshooting Guides

Issue 1: I suspect my stock solution of a diterpenoid alkaloid has degraded. How can I confirm this and what might have caused it?

Possible Cause: Diterpenoid alkaloids like aconitine are susceptible to hydrolysis, especially under alkaline conditions and at higher temperatures.[8][9] The ester groups in their structure can be hydrolyzed, leading to less toxic derivatives.[9][10]

Troubleshooting Steps:

  • Check Storage Conditions: Verify that the stock solution was stored at the recommended temperature (ideally -20°C) and protected from light.[4]

  • Verify Solvent: Aconitine shows no signs of degradation when stored in acetonitrile or acidic media for up to 6 months.[8] However, in methanol with 5% ammonia, the half-life is about 4-5 days.[8]

  • Analytical Confirmation: Use a validated analytical method, such as LC-MS/MS, to quantify the concentration of the parent alkaloid and look for the presence of hydrolysis products like benzoylaconine and aconine.[11][12] A decrease in the parent compound's peak area and the appearance of new peaks corresponding to degradation products would confirm degradation.

Issue 2: I need to weigh out a small amount of a highly potent diterpenoid alkaloid powder. What is the safest way to do this?

Problem: Handling highly potent powders poses a significant inhalation and contamination risk.

Solution: Follow a strict standard operating procedure for handling high-potency active pharmaceutical ingredients (HPAPIs).

Detailed Protocol:

  • Preparation: Work within a containment system such as a powder containment hood or a glove box that provides a high level of operator protection.[13][14] Ensure all necessary personal protective equipment (PPE) is available and has been inspected.

  • PPE: Don the appropriate PPE in the correct order: gown, respirator, face/eye protection, and double gloves.[15][16]

  • Weighing Procedure:

    • Use a dedicated set of utensils (spatula, weighing paper).

    • Carefully transfer a small amount of the powder to a tared weighing vessel.

    • Avoid creating dust by using slow and deliberate movements.

    • Clean the weighing area and utensils immediately after use with a suitable solvent (e.g., 70% ethanol) to decontaminate surfaces.

  • Waste Disposal: All contaminated materials (gloves, weighing paper, wipes) must be disposed of as hazardous waste in a clearly labeled, sealed container.[1]

Issue 3: A small amount of diterpenoid alkaloid solution has spilled on the lab bench. How do I safely clean it up?

Problem: Spills of toxic alkaloids can lead to accidental exposure if not handled correctly.

Solution: Follow a detailed spill cleanup procedure.

Detailed Protocol:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[17]

  • Don PPE: Before approaching the spill, don the appropriate PPE, including double gloves, a lab coat, and eye protection.[18]

  • Containment: Cover the spill with absorbent pads to contain it.[18]

  • Decontamination:

    • Gently wipe up the spill with the absorbent pads, working from the outside in.[18]

    • Place all used absorbent materials into a designated hazardous waste bag.[18]

    • Clean the spill area three times with a detergent solution, followed by a water rinse.[18]

  • Disposal: Seal the hazardous waste bag and dispose of it according to your institution's hazardous waste procedures.[19]

  • Doff PPE: Remove PPE carefully to avoid self-contamination and dispose of it as hazardous waste.[20] Wash hands thoroughly with soap and water.

Data Presentation

Table 1: Stability of Aconitine Under Various Conditions

ConditionMatrix/SolventDurationRemaining Aconitine (%)Reference
25°CPhosphate Buffer (pH 7.4)1 day~60%[3][21]
25°CPhosphate Buffer (pH 7.4)3 days~20%[3][21]
37°CPhosphate Buffer (pH 7.4)1 day~30%[3][21]
37°CPhosphate Buffer (pH 7.4)3 days<10%[3][21]
4°CVarious post-mortem matrices30 daysNo appreciable degradation[4]
-20°CVarious post-mortem matrices30 daysNo appreciable degradation[4]
-20°CAcetonitrile60 daysStable[5]
Room TempMethanol with 5% Ammonia4-5 days50% (half-life)[8]

Experimental Protocols

Protocol 1: Weighing and Dissolving a Toxic Diterpenoid Alkaloid Powder
  • Preparation:

    • Ensure a powder containment hood or glovebox is certified and functioning correctly.

    • Prepare all necessary materials: the alkaloid container, a tared vial, a spatula, weighing paper, the chosen solvent, and a vortex mixer.

    • Place a hazardous waste container within the containment area.[13]

  • Donning PPE:

    • Don a disposable gown, ensuring it is fully fastened.

    • Put on a fit-tested N95 respirator or a powered air-purifying respirator (PAPR).[22]

    • Wear chemical splash goggles or a face shield.[1]

    • Don two pairs of chemical-resistant gloves, with the outer pair covering the cuffs of the gown.[1]

  • Procedure:

    • Carefully open the container of the diterpenoid alkaloid inside the containment hood.

    • Using a dedicated spatula, transfer a small amount of the powder onto the tared weighing paper on a balance.

    • Record the weight.

    • Carefully transfer the weighed powder into the tared vial.

    • Add the appropriate volume of solvent to the vial.

    • Securely cap the vial and vortex until the solid is completely dissolved.

  • Decontamination and Doffing PPE:

    • Wipe down the spatula and the work surface with a suitable deactivating solution or 70% ethanol. Dispose of the wipes in the hazardous waste container.

    • Remove the outer pair of gloves and dispose of them in the hazardous waste container.

    • Remove the gown, turning it inside out as you remove it, and place it in the hazardous waste container.

    • Exit the immediate work area.

    • Remove the face shield/goggles and respirator.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Protocol 2: Decontamination of a Laboratory Spill of a Diterpenoid Alkaloid
  • Immediate Response:

    • Alert personnel in the area and restrict access to the spill zone.[17]

    • If the spill is large or involves a highly volatile substance, evacuate the lab and contact the institutional Environmental Health and Safety (EHS) office.

  • Donning PPE:

    • Put on a disposable gown, two pairs of chemical-resistant gloves, shoe covers, and chemical splash goggles.[18] For larger spills, a respirator may be necessary.

  • Spill Cleanup:

    • For a liquid spill, gently cover it with an inert absorbent material (e.g., vermiculite or a chemical spill pillow), starting from the outside and working inwards.[23]

    • For a solid spill, carefully cover it with a damp paper towel to prevent the powder from becoming airborne.[1]

    • Using a scoop or tongs, carefully collect the absorbent material or the covered solid and place it into a labeled hazardous waste container.[1][23]

  • Surface Decontamination:

    • Wipe the spill area with a detergent solution.

    • Perform this cleaning step three times, using fresh cleaning materials each time.[18]

    • Rinse the area with water.

    • All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.[1]

  • Doffing and Final Steps:

    • Follow the proper doffing procedure for PPE to avoid cross-contamination.[20]

    • Wash hands thoroughly.

    • Report the incident to the lab supervisor and EHS office as required by your institution.

Mandatory Visualization

Experimental_Workflow_Weighing_Alkaloid cluster_prep Preparation cluster_weighing Weighing Procedure cluster_cleanup Cleanup & Doffing prep_area Prepare Containment Area gather_materials Gather Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_powder Weigh Powder don_ppe->weigh_powder transfer_powder Transfer to Vial weigh_powder->transfer_powder add_solvent Add Solvent transfer_powder->add_solvent dissolve Dissolve add_solvent->dissolve decontaminate Decontaminate Surfaces & Tools dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for Safely Weighing and Dissolving a Toxic Diterpenoid Alkaloid.

Spill_Cleanup_Workflow cluster_cleanup_actions Cleanup Actions start Spill Occurs alert Alert Personnel & Restrict Area start->alert don_ppe Don Appropriate PPE alert->don_ppe contain_spill Contain Spill with Absorbent don_ppe->contain_spill collect_waste Collect Contaminated Material contain_spill->collect_waste decontaminate_area Decontaminate Spill Area (3x) collect_waste->decontaminate_area dispose_waste Dispose of all materials as hazardous waste decontaminate_area->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands report_incident Report Incident wash_hands->report_incident

Caption: Step-by-Step Workflow for Cleaning Up a Diterpenoid Alkaloid Spill.

References

Technical Support Center: Mitigating the Cardiotoxicity of Aconitum Preparations in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aconitum preparations. The following information is intended to help mitigate the cardiotoxicity of these compounds in experimental settings.

Section 1: Understanding Aconitum Cardiotoxicity

FAQ 1: What is the primary mechanism of Aconitum-induced cardiotoxicity?

The cardiotoxicity of Aconitum alkaloids, such as aconitine, mesaconitine, and hypaconitine, is primarily due to their action on voltage-sensitive sodium channels in the myocardium.[1][2] These alkaloids bind to the open state of these channels, causing persistent activation and an influx of sodium ions.[1][2] This leads to delayed after-depolarizations, which can trigger ventricular arrhythmias, including ventricular tachycardia and fibrillation, the main causes of death in aconite poisoning.[2][3]

cluster_membrane Cardiomyocyte Membrane cluster_inside Intracellular Space cluster_outside Extracellular Space cluster_effects Cellular Effects Na_channel Voltage-Gated Sodium Channel Na_ion_in Na+ Influx Na_channel->Na_ion_in Persistent Activation Aconitine Aconitum Alkaloids (e.g., Aconitine) Aconitine->Na_channel Binds to open state Depolarization Persistent Depolarization Na_ion_in->Depolarization Leads to Na_ion_out Na+ Arrhythmia Ventricular Arrhythmias Depolarization->Arrhythmia Triggers

Mechanism of Aconitum-induced cardiotoxicity.

FAQ 2: What are the typical cardiovascular symptoms observed in Aconitum poisoning?

Cardiovascular symptoms of Aconitum poisoning include hypotension, chest pain, palpitations, bradycardia, sinus tachycardia, ventricular ectopics, ventricular tachycardia, and ventricular fibrillation.[2] Refractory ventricular arrhythmias and asystole are the main causes of death.[2]

Section 2: Processing Methods to Reduce Toxicity (Paozhi)

Troubleshooting Guide: Inconsistent experimental results after processing Aconitum tubers.

Problem: You are observing variable levels of toxicity in your processed Aconitum preparations, leading to inconsistent results in your experiments.

Possible Cause: Inadequate or inconsistent processing (Paozhi). The toxicity of Aconitum is significantly reduced by hydrolyzing the highly toxic diester-diterpenoid alkaloids (DDAs) into less toxic monoester-diterpenoid alkaloids (MDAs) and non-toxic amine-diterpenoid alkaloids.[2][4][5] The effectiveness of this hydrolysis is dependent on the processing method, duration, and conditions.

Solution: Standardize your processing protocol. Soaking and boiling are common methods to reduce toxicity.[2][6]

Experimental Protocol: Processing of Aconitum carmichaelii Tubers

This protocol is based on the methods described in the Chinese Pharmacopoeia (2015 edition).[5][7]

  • Soaking: Soak the main root of Aconitum carmichaelii Debx in water for 7 days.

  • Steaming: After soaking, steam the tubers for 6 hours.

  • Drying: Dry the steamed tubers in an oven at 40°C for 12 hours.

  • Verification (Optional but Recommended): Use High-Performance Liquid Chromatography-Time of Flight-Mass Spectrometry (HPLC-TOF/MS) to confirm the chemical transformation.[4][5] After processing, the content of DDAs (e.g., aconitine, mesaconitine, hypaconitine) should be significantly reduced, while the content of MDAs (e.g., benzoylaconine, benzoylmesaconine) and amine-diterpenoid alkaloids (e.g., aconine, mesaconine) should be increased.[4][5]

Raw Raw Aconitum Tuber (High Toxicity) Soaking Soak in water (7 days) Raw->Soaking Steaming Steam (6 hours) Soaking->Steaming Drying Dry at 40°C (12 hours) Steaming->Drying Processed Processed Aconitum Tuber (Reduced Toxicity) Drying->Processed

Workflow for processing Aconitum tubers.

Quantitative Data: Effect of Processing on Aconitum Alkaloid Toxicity

Alkaloid TypeRepresentative AlkaloidsLD50 (mg/kg, i.v. in mice)Relative Toxicity
Diester-diterpenoid (DDA)Aconitine, Mesaconitine, Hypaconitine0.10 - 0.47High
Monoester-diterpenoid (MDA)Benzoylaconine, Benzoylmesaconine, Benzoylhypaconine21 - 23Moderate
Amine-diterpenoidAconine120Low
Data sourced from reference[5]

Section 3: Herbal Combinations for Detoxification

FAQ 3: Can co-administering other herbs reduce Aconitum's cardiotoxicity?

Yes, traditional Chinese medicine often combines Aconitum with other herbs to reduce its toxicity.[6][8] Glycyrrhiza uralensis (licorice) and Panax ginseng are two well-studied herbs for this purpose.[9][10]

Troubleshooting Guide: Cardiotoxicity observed even when co-administering Glycyrrhiza uralensis.

Problem: You are still observing significant cardiotoxic effects in your experimental model despite combining Aconitum with Glycyrrhiza uralensis.

Possible Cause: The detoxification mechanism of Glycyrrhiza uralensis involves the upregulation of cytochrome P450 3A (CYP3A) enzymes, which promotes the metabolism of toxic Aconitum alkaloids.[9][11] The effectiveness of this detoxification may depend on the dose and timing of administration, as well as the specific experimental model.

Experimental Protocol: Co-administration of Aconitum and Glycyrrhiza uralensis

  • Preparation: Prepare aqueous extracts of both Aconitum carmichaeli and Glycyrrhiza uralensis.

  • Animal Model: Use an appropriate animal model, such as Sprague-Dawley rats.

  • Administration: Administer the combined extract orally. A study on chronic heart failure in rats used a combination of Aconitum and Glycyrrhiza.[9]

  • Pharmacokinetic Analysis: At various time points after administration (e.g., 10, 20, 30, 45, 60, 90, 120, 240, 360, 480, 720, and 1440 minutes), collect blood samples.[9]

  • Quantification: Use LC-MS/MS to determine the plasma concentrations of toxic alkaloids (aconitine, mesaconitine, hypaconitine).[9] A significant reduction in the plasma concentration of these alkaloids should be observed in the combination group compared to the Aconitum-only group.

Glycyrrhiza Glycyrrhiza uralensis CYP3A CYP3A Enzymes Glycyrrhiza->CYP3A Upregulates expression of Metabolites Less Toxic Metabolites CYP3A->Metabolites Produces Aconitum_alkaloids Toxic Aconitum Alkaloids (DDAs) Aconitum_alkaloids->CYP3A Metabolized by Toxicity Cardiotoxicity Aconitum_alkaloids->Toxicity Causes Metabolites->Toxicity Reduced

Detoxification of Aconitum by Glycyrrhiza uralensis.

Troubleshooting Guide: Persistent toxicity when combining Aconitum with Panax ginseng.

Problem: Your in vitro or in vivo model still shows signs of toxicity after co-administration of Aconitum and Panax ginseng.

Possible Cause: The detoxification mechanism of Panax ginseng involves inducing the activity of P-glycoprotein (P-gp), an efflux transporter in the intestines.[12] This reduces the absorption of toxic Aconitum alkaloids.[12] The expression and activity of P-gp can vary between different cell lines and animal models.

Experimental Protocol: In Vitro Assessment of Panax ginseng Detoxification

  • Cell Model: Use Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocytic characteristics, including the expression of P-gp.

  • Treatment: Treat Caco-2 cells with Panax ginseng extract.

  • Permeability Assay: Assess the permeability of toxic Aconitum alkaloids (e.g., aconitine, mesaconitine, hypaconitine) across the Caco-2 cell monolayer.

  • Analysis: Measure the amount of alkaloids that cross the monolayer. Panax ginseng should inhibit the intestinal absorption of these toxic alkaloids.[12]

  • Mechanism Confirmation: To confirm the role of P-gp, assess its activity (e.g., using a rhodamine 123 efflux assay) and expression (e.g., via western blot for P-gp and qRT-PCR for MDR1 mRNA) in Panax ginseng-treated cells.[12]

cluster_intestine Intestinal Epithelial Cell Pgp P-glycoprotein (P-gp) Aconitum_alkaloids_lumen Toxic Aconitum Alkaloids (Lumen) Pgp->Aconitum_alkaloids_lumen Absorption Reduced Absorption & Lower Cardiotoxicity Pgp->Absorption Leads to Aconitum_alkaloids_lumen->Pgp Effluxed by Aconitum_alkaloids_blood Toxic Aconitum Alkaloids (Bloodstream) Aconitum_alkaloids_lumen->Aconitum_alkaloids_blood Absorption Ginseng Panax ginseng Ginseng->Pgp Induces expression and activity of

Detoxification of Aconitum by Panax ginseng.

Section 4: Potential Antagonists and Therapeutic Agents

FAQ 4: Are there any known antagonists for Aconitum-induced cardiotoxicity?

While there is no specific antidote, some agents have shown promise in experimental and clinical settings.[3][13]

  • Sodium Channel Blockers: Given that Aconitum alkaloids are sodium channel agonists, antiarrhythmic drugs that block these channels (Vaughan-Williams' classification I), such as lidocaine and flecainide, may be effective.[13][14]

  • Amiodarone: This antiarrhythmic drug has been used successfully to treat life-threatening ventricular arrhythmias induced by aconitine.[15]

  • Tetrodotoxin: Animal experiments have shown that tetrodotoxin, a potent sodium channel blocker, can attenuate the toxic effects of aconitine due to their mutual antagonistic effect.[14]

  • Magnesium Sulfate: High-dose magnesium sulfate has been used to treat ventricular arrhythmias from aconite poisoning.[16]

Disclaimer: The information provided here is for research and experimental purposes only and should not be considered medical advice. The use of Aconitum preparations, even when processed, carries significant risks. Always adhere to safety protocols and institutional guidelines when handling these substances.

References

Validation & Comparative

In Vivo Analgesic Effects of 14-o-Acetylsachaconitine: A Comparative Analysis of Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the analgesic properties of aconitine-related compounds. This guide provides an objective comparison based on available preclinical data, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Introduction

14-o-Acetylsachaconitine is a C19-diterpenoid alkaloid identified in plants of the Aconitum genus.[1][2][3][4][5][6] This class of alkaloids is well-regarded for its diverse and potent biological activities, including significant analgesic and anti-inflammatory effects.[1][7][8][9] While the chemical structure of this compound has been elucidated, to date, there is a notable absence of publicly available in vivo studies specifically validating its analgesic efficacy. This guide, therefore, addresses this gap by providing a comparative analysis of closely related and well-researched aconitine alkaloids for which preclinical analgesic data are available. By examining the efficacy and mechanisms of compounds such as aconitine, we can infer the potential analgesic profile of this compound and provide a valuable resource for future research in this area.

Comparative Analgesic Efficacy of Aconitine Alkaloids

To provide a quantitative comparison, the following table summarizes the in vivo analgesic effects of Aconitine in various preclinical models. This data is presented alongside common reference analgesics to contextualize its potency.

CompoundAnimal ModelPain ModelDoseRoute of AdministrationAnalgesic Effect (Inhibition Rate / Pain Threshold Increase)Reference Analgesic
AconitineMiceAcetic Acid Writhing Test0.3 mg/kgNot Specified68% InhibitionNot Specified
AconitineMiceAcetic Acid Writhing Test0.9 mg/kgNot Specified76% InhibitionNot Specified
AconitineMiceHot Plate Test0.3 mg/kgNot Specified17.12% Pain Threshold IncreaseAspirin (200 mg/kg): 19.21% Increase
AconitineMiceHot Plate Test0.9 mg/kgNot Specified20.27% Pain Threshold IncreaseAspirin (200 mg/kg): 19.21% Increase
AconitineMiceFormalin Test (Phase I)0.3 mg/kgNot Specified33.23% InhibitionNot Specified
AconitineMiceFormalin Test (Phase I)0.9 mg/kgNot Specified20.25% InhibitionNot Specified
AconitineMiceFormalin Test (Phase II)Not SpecifiedNot Specified36.08% - 32.48% InhibitionAspirin: 48.82% Inhibition
AconitineMiceCFA-Induced Nociception0.3 mg/kgNot Specified131.33% Pain Threshold IncreaseAspirin: 152.03% Increase

Data synthesized from a study evaluating the analgesic effects of Aconitine.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to assess the analgesic properties of the compared aconitine alkaloids.

Acetic Acid-Induced Writhing Test

This model is used to evaluate visceral pain.

  • Animal Model: Male Kunming mice (18-22 g) are used.

  • Acclimation: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Drug Administration: Aconitine (at varying doses) or a vehicle control is administered to the mice.

  • Induction of Writhing: 30 minutes after drug administration, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.

  • Observation: The number of writhes (a specific stretching posture) is counted for 15 minutes, beginning 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100%.

Hot Plate Test

This test assesses the response to thermal pain.

  • Animal Model: Male Kunming mice (18-22 g) are used.

  • Apparatus: A hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.

  • Baseline Measurement: The baseline latency to a pain response (licking of hind paws or jumping) is recorded for each mouse before drug administration.

  • Drug Administration: Aconitine or a reference drug is administered.

  • Post-treatment Measurement: The latency to the pain response is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Cut-off Time: A cut-off time (e.g., 60 seconds) is set to prevent tissue damage.

  • Data Analysis: The increase in pain threshold is calculated as a percentage of the baseline latency.

G cluster_writhing Experimental Workflow: Acetic Acid-Induced Writhing Test acclimatize_w Acclimatize Mice administer_w Administer Test Compound (e.g., Aconitine) or Vehicle acclimatize_w->administer_w induce_w Inject Acetic Acid (i.p.) administer_w->induce_w observe_w Observe and Count Writhes for 15 minutes induce_w->observe_w analyze_w Calculate Percent Inhibition observe_w->analyze_w

Caption: Workflow for the acetic acid-induced writhing test.

Signaling Pathways in Aconitine-Mediated Analgesia

The analgesic effects of aconitine alkaloids are believed to be mediated through the modulation of ion channels and neurotransmitter systems.

Aconitine and related compounds are known to interact with voltage-gated sodium channels.[9] By modifying the activity of these channels in nociceptive neurons, they can suppress the generation and propagation of pain signals. Additionally, some evidence suggests that the analgesic actions of certain plant-derived alkaloids may involve central cholinergic mechanisms, including the activation of muscarinic and nicotinic receptors.[7] The activation of opioid receptors is another well-established pathway for analgesia, and while not directly implicated for all aconitine derivatives, it remains a key mechanism for many potent analgesics.[4]

G cluster_pathway Proposed Signaling Pathways for Analgesia Aconitine Aconitine Alkaloids Na_Channel Voltage-Gated Sodium Channels Aconitine->Na_Channel modulates Action_Potential Reduced Neuronal Excitability Na_Channel->Action_Potential Pain_Signal Inhibition of Pain Signal Transmission Action_Potential->Pain_Signal Analgesia Analgesic Effect Pain_Signal->Analgesia

Caption: Proposed mechanism of aconitine-induced analgesia.

While direct experimental evidence for the analgesic effects of this compound is currently lacking in the scientific literature, the robust analgesic properties of related C19-diterpenoid alkaloids, such as aconitine, provide a strong rationale for its investigation. The comparative data and detailed protocols presented in this guide offer a foundational framework for researchers to design and conduct in vivo studies to validate the analgesic potential of this compound. Future research should focus on performing dose-response studies using established pain models, such as the hot plate and acetic acid writhing tests, and comparing its efficacy against standard analgesics. Elucidating the precise molecular targets and signaling pathways of this compound will be critical in developing it as a potential therapeutic agent for pain management.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Aconitum alkaloids is paramount for the safety and efficacy of traditional medicines and modern herbal products due to their narrow therapeutic window and high toxicity. Cross-validation of analytical methods ensures the reliability and consistency of results across different analytical platforms. This guide provides an objective comparison of commonly employed analytical techniques for the determination of Aconitum alkaloids, supported by experimental data and detailed protocols.

The primary analytical methods for Aconitum alkaloids, such as aconitine (AC), mesaconitine (MA), and hypaconitine (HA), include High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While HPLC-DAD is a robust and widely available technique, UPLC-MS/MS offers superior sensitivity and selectivity.[1][2][3][4] Other advanced methods like High-Performance Thin-Layer Chromatography (HPTLC) coupled with Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) are emerging for rapid analysis.[5][6][7]

Quantitative Performance Comparison

The following tables summarize the validation parameters for the determination of major Aconitum alkaloids using HPLC-DAD and UPLC-MS/MS, compiled from various studies.

Table 1: HPLC-DAD Method Validation Data for Aconitum Alkaloids

AnalyteLinearity Range (µg/mL)Regression EquationCorrelation Coefficient (r)Limit of Detection (LOD) (ng)
Aconitine (AC)2.50–505Y = 2.270X + 9.4900.999949
Mesaconitine (MA)2.45–490Y = 1.917X + 4.0100.999851
Hypaconitine (HA)2.50–500Y = 11.405X + 35.1310.999950

Data sourced from a study on the analysis of raw and processed Chuanwu and Caowu.[8]

Table 2: UPLC-MS/MS Method Validation Data for Aconitum Alkaloids

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r)Lower Limit of Quantification (LLOQ) (ng/mL)Recovery (%)
Aconitine (AC)-> 0.99841.2099.7 - 101.7
Mesaconitine (MA)-> 0.99841.4199.7 - 101.7
Hypaconitine (HA)-> 0.99841.9299.7 - 101.7
Benzoylaconine (BAC)-> 0.99841.9999.7 - 101.7
Benzoylmesaconine (BMA)-> 0.99844.2899.7 - 101.7
Benzoylhypaconine (BHA)-> 0.99842.0299.7 - 101.7

Data from a study on the identification and determination of Aconitum alkaloids in Aconitum herbs and a related pill.[3]

Table 3: Precision and Accuracy of an LC-UV Method

AnalyteRelative Standard Deviation (RSD) (%)Recovery (%)
Aconitine2.0 - 6.986 - 99
Mesaconitine2.0 - 6.986 - 99
Hypaconitine2.0 - 6.986 - 99

This data is from a single-laboratory validation study on dietary supplements and raw materials.[9]

Experimental Workflow for Cross-Validation

The following diagram illustrates a general workflow for the cross-validation of analytical methods for Aconitum alkaloids.

Cross-Validation Workflow for Aconitum Alkaloid Analysis cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison RawMaterial Raw Aconitum Material Extraction Extraction RawMaterial->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup FinalExtract Final Sample Extract Cleanup->FinalExtract HPLC Method A: HPLC-DAD FinalExtract->HPLC UPLC Method B: UPLC-MS/MS FinalExtract->UPLC DataA Data from Method A HPLC->DataA DataB Data from Method B UPLC->DataB Comparison Statistical Comparison (e.g., t-test, Bland-Altman) DataA->Comparison DataB->Comparison Validation Cross-Validation Report Comparison->Validation

Caption: Workflow for cross-validation of analytical methods for Aconitum alkaloids.

Experimental Protocols

Below are detailed methodologies for sample preparation and analysis based on established and validated methods.

1. Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is suitable for dietary supplements and raw botanical materials.[9][10]

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered sample into a 50 mL centrifuge tube.

    • Add 1 mL of 10% ammonia solution and 25 mL of diethyl ether.

    • Shake the tube on a platform shaker for 1 hour at 300 rpm.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Decant the diethyl ether extract into a separate tube.

    • Repeat the extraction twice more with 10 mL of diethyl ether, shaking for 30 and 10 minutes, respectively.

    • Combine all extracts and evaporate to dryness at 40°C under a stream of nitrogen.

  • SPE Cleanup (MCX Cartridge):

    • Condition an MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Reconstitute the dried extract in a suitable solvent and load it onto the cartridge.

    • Wash the cartridge sequentially with 1 mL of 0.1% acetic acid, 1 mL of methanol, 1 mL of water, and 1 mL of SPE washing solution (5% ammonia solution and methanol, 70:30 v/v).

    • Dry the cartridge.

    • Elute the alkaloids with 2 mL of SPE elution solution (5% ammonia solution and methanol, 5:95 v/v).

    • Evaporate the eluate to dryness at a temperature not exceeding 40°C under a nitrogen stream.

    • Reconstitute the residue in 1 mL of acetonitrile-0.1% acetic acid (1:1 v/v) for analysis.

2. HPLC-DAD Analysis

This method is designed for the quantification of aconitine, mesaconitine, and hypaconitine.[2]

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: Gradient elution with acetonitrile and an ammonium bicarbonate buffer.

    • Detection Wavelength: 240 nm.[11]

    • Flow Rate: Typically 1.0 mL/min.[9]

    • Injection Volume: 10 µL.[9]

    • Column Temperature: 25°C.[9]

3. UPLC-MS/MS Analysis

This method allows for the simultaneous determination of multiple Aconitum alkaloids with high sensitivity.[3][4]

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile is commonly used.[6]

    • Flow Rate: Optimized for the UPLC system, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor and Product Ions: Specific m/z transitions for each alkaloid are monitored. For example:

      • Aconitine: 646.3 -> 586.5[6]

      • Mesaconitine: 632.4 -> 572.5[6]

      • Hypaconitine: 616.3 -> 556.4[6]

References

A Comparative Guide to 14-o-Acetylsachaconitine and Other Site 2 Sodium Channel Activators

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the diterpenoid alkaloid 14-o-Acetylsachaconitine and other well-characterized activators of voltage-gated sodium channels (VGSCs), including Batrachotoxin, Veratridine, and Grayanotoxin. These compounds are of significant interest to researchers in neuroscience and drug development for their ability to modulate neuronal excitability by persistently activating VGSCs.

Mechanism of Action: The Site 2 Activators

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials. They cycle through resting, open, and inactivated states.[1][2] this compound belongs to the family of diterpenoid alkaloids, which, like other lipid-soluble toxins such as Batrachotoxin (BTX), Veratridine, and Grayanotoxin (GTX), bind to a common receptor site known as neurotoxin receptor site 2.[3][4] This site is located within the pore-forming region of the channel's α-subunit.[3]

Binding of these activators to site 2 induces a distinct conformational change in the channel, characterized by two primary effects:

  • Shift in Voltage-Dependence of Activation: The channels are modified to open at much more negative (hyperpolarized) membrane potentials than normal.[5][6]

  • Inhibition of Inactivation: The channel's ability to inactivate, a crucial process for terminating the action potential, is significantly reduced or completely eliminated.[6][7]

The combined result is a persistent influx of sodium ions at resting membrane potentials, leading to membrane depolarization and a state of hyperexcitability in neurons and other excitable cells.[3]

Quantitative Comparison of Electrophysiological Effects

The following table summarizes key quantitative data from electrophysiological studies on these sodium channel activators. While specific data for this compound is not widely reported in publicly available literature, its effects can be inferred from related diterpenoid alkaloids like aconitine.

ParameterThis compoundBatrachotoxin (BTX)VeratridineGrayanotoxin (GTX)
Chemical Class Diterpenoid AlkaloidSteroidal AlkaloidSteroidal AlkaloidDiterpenoid
Binding Site Neurotoxin Receptor Site 2 (putative)[3]Neurotoxin Receptor Site 2[6]Neurotoxin Receptor Site 2[6]Neurotoxin Receptor Site 2[6]
Effect on Activation Shifts to hyperpolarized potentials (inferred)[3]Shifts V½ by ~ -50 mV[8][9]Shifts V½ by ~ -100 mV[10]Shifts V½ by -63 to -94 mV[11]
Effect on Inactivation Blocks inactivation (inferred)[3]Eliminates fast and slow inactivation[7]Inhibits inactivation[6]Eliminates fast inactivation[6][12]
Potency (EC₅₀) Not Reported~129 nM (BTX-yne derivative on rNaV1.4)[13]~24 µM (on hNav1.1)[14]~10 µM (on squid giant axon)[11]
Reversibility Not ReportedPseudo-irreversibleReversibleReversible
Relative Efficacy Not ReportedHigh[15]Low[15]Medium[15]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular pathway of channel activation and a typical experimental workflow for characterizing these compounds.

cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Activation_Shift Hyperpolarizing Shift in Activation Gate VGSC->Activation_Shift Inactivation_Block Inhibition of Inactivation Gate VGSC->Inactivation_Block Activator Site 2 Activator (e.g., this compound) Activator->VGSC Binds to Site 2 Na_Influx Persistent Na+ Influx Activation_Shift->Na_Influx Causes Inactivation_Block->Na_Influx Causes Depolarization Membrane Depolarization & Hyperexcitability Na_Influx->Depolarization

Caption: General signaling pathway for Site 2 sodium channel activators.

A Cell Preparation (e.g., HEK293 cells expressing specific Nav subtype) B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Currents (Activation & Inactivation Protocols) B->C D Bath Application of Test Compound (e.g., this compound) C->D E Record Modified Currents (Observe persistent current, V½ shifts) D->E F Data Analysis (Generate G-V curves, calculate EC₅₀) E->F G Washout & Reversibility Test F->G

Caption: Standard experimental workflow for electrophysiological analysis.

Detailed Experimental Protocols

The characterization of sodium channel activators is primarily conducted using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion currents across the cell membrane in response to controlled voltage changes.

Objective: To determine the effect of a test compound (e.g., this compound) on the gating properties (activation, inactivation) and potency (EC₅₀) of a specific voltage-gated sodium channel subtype (e.g., NaV1.7) expressed in a heterologous system.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the gene for the desired sodium channel α-subunit.

  • External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjusted to pH 7.3 with CsOH. (Cesium Fluoride is used to block potassium channels).

  • Test Compound Stock: High concentration stock of the activator dissolved in a suitable solvent (e.g., DMSO), for dilution into the external solution.

Protocol:

  • Cell Plating: Plate the transfected HEK293 cells onto glass coverslips 24-48 hours prior to the experiment, allowing them to adhere and grow to ~60-80% confluency.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Using a micromanipulator, approach a single cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Apply gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Voltage-Clamp Protocols:

    • Activation Protocol: Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state. Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 5 mV increments for 50 ms). Record the peak inward current at each voltage step.

    • Steady-State Inactivation Protocol: From the holding potential (-120 mV), apply a series of 500 ms pre-pulses ranging from -140 mV to 0 mV. Immediately following each pre-pulse, apply a test pulse to a voltage that elicits a maximal current (e.g., 0 mV) to measure the fraction of channels that were not inactivated by the pre-pulse.

  • Compound Application:

    • After recording baseline currents, perfuse the chamber with the external solution containing the desired concentration of the test compound.

    • Allow several minutes for the compound to equilibrate and exert its effect. For use-dependent compounds, a series of short depolarizing pulses may be required to facilitate binding.

    • Repeat the activation and inactivation voltage-clamp protocols in the presence of the compound.

  • Data Analysis:

    • Activation Curve: Convert peak currents from the activation protocol to conductance (G) using the formula G = I / (Vₘ - Eᵣₑᵥ), where Vₘ is the membrane potential and Eᵣₑᵥ is the reversal potential for Na⁺. Plot normalized conductance (G/Gₘₐₓ) against voltage and fit with a Boltzmann function to determine the half-maximal activation voltage (V½). Compare the V½ before and after compound application to quantify the voltage shift.

    • Inactivation Curve: Plot the normalized peak current from the inactivation protocol against the pre-pulse voltage and fit with a Boltzmann function. Observe for shifts in the curve and any non-inactivating (persistent) current.

    • Concentration-Response: Repeat the experiment with multiple concentrations of the compound to generate a concentration-response curve and calculate the EC₅₀ value.

References

The Intricate Dance of Structure and Activity in C19-Diterpenoid Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the complex architecture of C19-diterpenoid alkaloids and their potent biological effects is paramount. These natural products, primarily isolated from plants of the Aconitum and Delphinium genera, exhibit a fascinating duality of therapeutic potential and profound toxicity. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on their analgesic, anti-inflammatory, and cardiac activities, supported by experimental data and detailed methodologies.

C19-diterpenoid alkaloids are characterized by a complex hexacyclic or pentacyclic nitrogen-containing core structure. Subtle modifications to this intricate scaffold can dramatically alter their pharmacological profile, transforming a potent analgesic into a lethal cardiotoxin. The key to unlocking their therapeutic potential lies in deciphering the precise structural determinants of their activity.

Comparative Analysis of Biological Activities

The biological activities of C19-diterpenoid alkaloids are intricately linked to the nature and position of substituent groups on their core skeleton. The presence and type of ester groups, hydroxylations, and methoxylations are critical modulators of their potency and selectivity.

Analgesic Activity

Many C19-diterpenoid alkaloids, particularly the aconitine-type, exhibit significant analgesic properties. Their mechanism of action is primarily attributed to their interaction with voltage-gated sodium channels (VGSCs) in neurons, which are crucial for the transmission of pain signals.

The following table summarizes the analgesic activity of selected C19-diterpenoid alkaloids, with crassicauline A and lappaconitine serving as key reference compounds. The data is primarily from the acetic acid-induced writhing test in mice, a common model for assessing peripheral analgesia.

CompoundTypeModificationsAnalgesic Activity (ED50, mg/kg, s.c.)Reference
Crassicauline AAconitine-0.0480[1][2]
8-O-deacetyl-8-O-ethylcrassicauline AAconitineC8-acetoxyl replaced with ethoxyl0.0972[1][2]
YunaconitineAconitine--[1][2]
8-O-ethylyunaconitineAconitineC8-acetoxyl replaced with ethoxyl0.0591[1][2]
LappaconitineC18-diterpenoid-3.50[1][2]

Key SAR Insights for Analgesic Activity:

  • A tertiary amine in ring A is essential for activity.[1][2]

  • An acetoxyl or ethoxyl group at the C-8 position is a crucial feature for potent analgesic effects.[1][2]

  • An aromatic ester at the C-14 position contributes significantly to the analgesic activity.[1][2]

  • Saturation of ring D is important for maintaining analgesic potency.[1][2]

  • The presence of a 3α-hydroxyl group can enhance analgesic activity.

Anti-inflammatory Activity

C19-diterpenoid alkaloids also demonstrate notable anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO). The following table presents the anti-inflammatory activity of selected alkaloids, with dexamethasone and indomethacin as reference compounds. The data is from assays measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

CompoundTypeAnti-inflammatory Activity (IC50, µM)Reference
Compound 87Diterpenoid8.09 ± 1.31[3]
Compound 55C19-Aconitine7.46 ± 0.89[3]
Swatinine-ALycoctonine115.17[4]
Swatinine-BLycoctonine83.28[4]
DelvestineLycoctonine96.33[4]
ChasmanineLycoctonine137.21[4]
DexamethasoneStandard8.32 ± 1.45[3]

Key SAR Insights for Anti-inflammatory Activity:

  • The specific substitution patterns that govern potent anti-inflammatory activity are diverse and depend on the alkaloid subtype.

  • For some lycoctonine-type alkaloids, the presence and position of hydroxyl and methoxy groups are critical for their inhibitory effects on inflammatory mediators.

Cardiotoxicity and Anti-arrhythmic Potential

The cardiotoxicity of C19-diterpenoid alkaloids is a major concern and is also linked to their interaction with cardiac ion channels, particularly voltage-gated sodium channels (NaV1.5). This interaction can lead to arrhythmias and cardiac arrest. Conversely, some derivatives are being explored for their anti-arrhythmic potential. The toxicity is highly dependent on the ester substituents.

Compound TypeKey Structural FeaturesGeneral Cardiotoxicity
Diester-type (e.g., Aconitine)Ester groups at C8 and C14High
Monoester-type (e.g., Benzoylaconine)Ester group at C14Moderate
Aminoalcohol-type (e.g., Aconine)No ester groupsLow

Key SAR Insights for Cardiotoxicity:

  • The diester substitution at C8 and C14 is the primary determinant of high toxicity.

  • Hydrolysis of the ester group at C8 to a hydroxyl group significantly reduces toxicity.

  • Complete removal of both ester groups leads to a substantial decrease in toxicity.

  • The presence of an α-hydroxyl group at C-15 and a hydroxyl group at C-8 are important for the cardiac activities of aconitine-type alkaloids without ester groups.

  • An α-methoxyl or hydroxyl group at C-1 and a secondary amine or N-methyl group in ring A are also crucial for cardiac effects in non-esterified alkaloids.

Experimental Protocols

Acetic Acid-Induced Writhing Test for Analgesic Activity

This widely used method assesses the peripheral analgesic activity of a compound by measuring its ability to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.[3][4][5]

Materials:

  • Male ICR mice (20-30 g)

  • 0.6% Acetic acid solution in distilled water

  • Test compounds and vehicle (e.g., saline, DMSO)

  • Standard analgesic (e.g., Diclofenac sodium)

  • Syringes and needles for administration

Procedure:

  • Mice are randomly divided into control, standard, and test groups.

  • The vehicle (control), standard drug, or test compound is administered, typically via subcutaneous or oral route.

  • After a set absorption period (e.g., 30 minutes), each mouse receives an intraperitoneal injection of 0.6% acetic acid (10 mL/kg body weight).

  • Immediately after the acetic acid injection, the mice are placed in individual observation chambers.

  • The number of writhes (characterized by abdominal constriction and stretching of the hind limbs) is counted for a defined period, usually 15-20 minutes.

  • The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50 (the dose that produces 50% of the maximum effect) is then determined.

LPS-Induced Nitric Oxide (NO) Production in BV-2 Microglial Cells for Anti-inflammatory Activity

This in vitro assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in a microglial cell line stimulated with lipopolysaccharide (LPS).

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds and vehicle (e.g., DMSO)

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plates

Procedure:

  • BV-2 cells are seeded in a 96-well plate at a density of approximately 2.5 x 10^4 cells/well and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also included.

  • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • The percentage of inhibition of NO production is calculated for each compound concentration relative to the LPS-stimulated control. The IC50 (the concentration that causes 50% inhibition) is then determined.

Whole-Cell Patch-Clamp Electrophysiology for Cardiac Sodium Channel Activity

This technique allows for the direct measurement of ionic currents across the membrane of single cardiac cells, providing detailed insights into how a compound modulates the function of specific ion channels, such as the cardiac voltage-gated sodium channel (NaV1.5).

Materials:

  • Isolated primary cardiomyocytes or a cell line stably expressing the cardiac sodium channel (e.g., HEK293 cells)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling micropipettes

  • Extracellular and intracellular recording solutions with specific ionic compositions

  • Test compounds and vehicle

Procedure:

  • A glass micropipette with a very fine tip (around 1 µm diameter) is filled with the intracellular solution and brought into contact with the membrane of a single cardiomyocyte.

  • A tight seal (giga-seal) is formed between the pipette tip and the cell membrane through gentle suction.

  • The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • The membrane potential is clamped at a holding potential (e.g., -100 mV), and voltage steps are applied to elicit sodium currents.

  • The test compound is applied to the cell via the extracellular solution, and the resulting changes in the sodium current (e.g., peak current amplitude, kinetics of activation and inactivation) are recorded.

  • Dose-response curves are generated to determine the IC50 of the compound for blocking the sodium channel. Different voltage protocols can be used to assess the compound's interaction with different states of the channel (resting, open, inactivated).

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and the proposed signaling pathway for the action of C19-diterpenoid alkaloids.

experimental_workflow_analgesia cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_induction Pain Induction cluster_observation Observation & Data Collection animal Mice grouping Grouping (Control, Standard, Test) animal->grouping admin Compound Administration (s.c. or p.o.) grouping->admin acetic_acid Intraperitoneal Acetic Acid Injection admin->acetic_acid writhing Count Writhing Responses acetic_acid->writhing analysis Calculate % Inhibition & ED50 writhing->analysis

Workflow for the Acetic Acid-Induced Writhing Test.

experimental_workflow_inflammation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cells Seed BV-2 Cells adhesion Overnight Adhesion cells->adhesion pretreatment Pre-treat with Test Compound adhesion->pretreatment lps Stimulate with LPS pretreatment->lps supernatant Collect Supernatant lps->supernatant griess Griess Assay for Nitrite supernatant->griess calc Calculate % Inhibition & IC50 griess->calc signaling_pathway_sodium_channel cluster_membrane Cell Membrane cluster_alkaloids C19-Diterpenoid Alkaloids cluster_effects Cellular Effects NaV Voltage-Gated Sodium Channel (NaV) Resting State Open State Inactivated State NaV:resting->NaV:open Depolarization NaV:open->NaV:inactivated Inactivation NaV:inactivated->NaV:resting Repolarization Depolarization Persistent Depolarization (Toxicity, Analgesia) NaV:open->Depolarization Block Inhibition of Action Potential (Analgesia, Anti-arrhythmia) NaV:open->Block Aconitine Aconitine-type (Agonist) (e.g., Aconitine) C8-OAc, C14-OBz Aconitine->NaV:open Binds to open state, prevents inactivation Lappaconitine Lappaconitine-type (Antagonist) (e.g., Lappaconitine) Modified Core Lappaconitine->NaV:open Binds to open state, induces block

References

Comparative Cytotoxicity of 14-o-Acetylsachaconitine: An Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the cytotoxic effects of 14-o-Acetylsachaconitine across different cell lines. Despite extensive searches for experimental data, no specific studies detailing the half-maximal inhibitory concentration (IC50) values, detailed experimental protocols, or the underlying signaling pathways for this particular compound could be identified.

This absence of publicly available data prevents a direct comparative analysis of this compound's cytotoxicity. The scientific community has yet to publish research specifically investigating its impact on cell viability in various cancer or non-cancerous cell lines.

While research exists on the broader class of aconitine-type diterpenoid alkaloids and their derivatives, the specific modifications at the C-14 position with an acetyl group, which characterizes this compound, have not been the subject of detailed cytotoxic examination in the reviewed literature. Studies on related compounds, such as aconitine and jesaconitine derivatives, have explored their anti-proliferative and toxic effects. For instance, research on aconitine derivatives has highlighted the importance of substitutions at various positions on the aconitine skeleton for their anti-proliferative activity in canine mammary cancer cells.[1] Similarly, investigations into jesaconitine derivatives have linked substituents at C3 and C8 to their analgesic and toxic activities.[2] However, these studies do not provide the specific data required for a comparative cytotoxicity guide on this compound.

General Experimental Approaches for Cytotoxicity Profiling

In the absence of specific data for this compound, a general experimental workflow for assessing the cytotoxicity of a novel compound is presented below. This workflow represents a standard approach used in cellular and molecular biology to determine the cytotoxic potential of a test substance.

G cluster_0 Phase 1: In Vitro Cytotoxicity Assays cluster_1 Phase 2: Mechanistic Studies A Cell Line Selection (e.g., Cancer vs. Normal) B Compound Preparation & Concentration Gradient A->B C Cell Seeding & Treatment B->C D Incubation (24h, 48h, 72h) C->D E Cytotoxicity Assay (e.g., MTT, LDH) D->E F Data Analysis (IC50 Determination) E->F G Apoptosis Assays (e.g., Annexin V/PI) F->G H Cell Cycle Analysis (Flow Cytometry) F->H I Western Blotting (Signaling Proteins) G->I H->I

Figure 1. A generalized workflow for evaluating the cytotoxicity and mechanism of action of a test compound.

Hypothetical Signaling Pathway for Diterpenoid Alkaloid-Induced Apoptosis

While the precise signaling pathway for this compound remains unelucidated, many cytotoxic natural products induce cell death through apoptosis. A hypothetical pathway, based on common mechanisms of related compounds, is illustrated below. This diagram visualizes the potential sequence of events leading to programmed cell death.

G A This compound B Cell Membrane Interaction A->B C Induction of Oxidative Stress (ROS Generation) B->C D Mitochondrial Dysfunction C->D E Release of Cytochrome c D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Figure 2. A hypothetical signaling pathway for apoptosis induced by a cytotoxic compound.

Future Directions

To address the current knowledge gap, dedicated research is required to:

  • Determine the in vitro cytotoxicity of this compound against a panel of diverse human cancer cell lines (e.g., breast, lung, colon, leukemia) and normal, non-cancerous cell lines to establish its therapeutic index.

  • Elucidate the mechanism of action by which this compound exerts its cytotoxic effects, including investigations into the induction of apoptosis, cell cycle arrest, or other forms of cell death.

  • Investigate the key molecular targets and signaling pathways modulated by this compound to understand its mode of action at a molecular level.

The generation of such data would be invaluable for the drug development community and would enable the creation of a comprehensive and objective comparison guide as originally intended. Researchers are encouraged to undertake these studies to unlock the potential therapeutic value of this natural compound.

References

A Comparative Guide to the Bioactivity of C19-Diterpenoid Alkaloids: Correlating In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The C19-diterpenoid alkaloids, predominantly isolated from plants of the Aconitum and Delphinium genera, are a class of natural products known for their complex structures and diverse pharmacological activities.[1][2] These compounds have garnered significant interest for their potential as therapeutic agents, exhibiting a range of effects including cytotoxic, anti-inflammatory, and analgesic properties.[1][3][4] This guide provides a comparative overview of the in vitro and in vivo bioactivities of representative C19-diterpenoid alkaloids, supported by experimental data and detailed methodologies.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and analgesic activities of selected C19-diterpenoid alkaloids.

Table 1: In Vitro Cytotoxicity of C19-Diterpenoid Alkaloids

CompoundCell LineAssayIC50 (µM)Reference
LipojesaconitineA549 (Lung Carcinoma)MTT6.0[5]
MDA-MB-231 (Breast Cancer)MTT7.3[5]
MCF-7 (Breast Cancer)MTT6.8[5]
KB (Nasopharyngeal Carcinoma)MTT7.1[5]
LipomesaconitineKB (Nasopharyngeal Carcinoma)MTT9.9[5]
LipoaconitineA549 (Lung Carcinoma)MTT13.7[5]
MDA-MB-231 (Breast Cancer)MTT20.3[5]
MCF-7 (Breast Cancer)MTT18.5[5]
KB (Nasopharyngeal Carcinoma)MTT15.4[5]
DelbrunineMCF-7 (Breast Cancer)Not Specified16.5[2]
A549 (Lung Carcinoma)Not Specified10.6[2]
DelphelineMCF-7 (Breast Cancer)Not Specified17.3[2]

Table 2: In Vitro Anti-inflammatory Activity of C19-Diterpenoid Alkaloids

CompoundCell LineAssayIC50 (µM)Reference
Szechenyianine BRAW264.7NO Production Inhibition3.30 ± 0.11[6]
Szechenyianine CRAW264.7NO Production Inhibition7.46 ± 0.89[6]
N-deethyl-3-acetylaconitineRAW264.7NO Production Inhibition8.09 ± 1.31[6]
N-deethyldeoxyaconitineRAW264.7NO Production Inhibition11.73 ± 1.94[6]
Szechenyianine ARAW264.7NO Production Inhibition36.62 ± 6.86[6]

Table 3: In Vivo Analgesic Activity of C19-Diterpenoid Alkaloids

CompoundAnimal ModelTestED50 (mg/kg)Reference
8-O-deacetyl-8-O-ethylcrassicauline AMiceAcetic Acid-Induced Writhing0.0972[7][8]
8-O-ethylyunaconitineMiceAcetic Acid-Induced Writhing0.0591[7][8]
Crassicauline AMiceAcetic Acid-Induced Writhing0.0480[7][8]
LappaconitineMiceAcetic Acid-Induced Writhing3.50[7][8]
Aconitine (0.3 mg/kg)MiceHot Plate Test% Improvement: 17.12[9]
Aconitine (0.9 mg/kg)MiceHot Plate Test% Improvement: 20.27[9]
Aconitine (0.3 mg/kg)MiceAcetic Acid-Induced Writhing% Inhibition: 68[9][10]
Aconitine (0.9 mg/kg)MiceAcetic Acid-Induced Writhing% Inhibition: 76[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[12][13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium and incubate for 24 hours.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the culture medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours to allow the formation of formazan crystals.[13][14]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture medium using the Griess reagent.[15][16][17]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[17]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours to induce NO production.[17]

  • Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[17]

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.[17]

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test

Principle: This is a widely used model to evaluate the acute anti-inflammatory activity of compounds. Subplantar injection of carrageenan in the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.[18][19][20]

Protocol:

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[21]

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[21][22]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[21]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

In Vivo Analgesic Activity: Hot Plate Test

Principle: The hot plate test is used to assess the central analgesic activity of a compound. The latency of the animal's response (e.g., paw licking, jumping) to a thermal stimulus is measured. An increase in the reaction time indicates an analgesic effect.[23][24][25]

Protocol:

  • Animal Acclimatization: Acclimate mice to the experimental setup.

  • Compound Administration: Administer the test compound at various doses. A control group receives the vehicle, and a positive control group receives a standard analgesic like morphine.

  • Hot Plate Test: At a predetermined time after drug administration, place each mouse individually on a hot plate maintained at a constant temperature (e.g., 52-55°C).[25]

  • Latency Measurement: Record the time it takes for the mouse to exhibit a nociceptive response, such as licking its hind paw or jumping. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Data Analysis: The percentage increase in latency time for the treated groups is calculated relative to the control group.

Signaling Pathways and Mechanisms of Action

C19-diterpenoid alkaloids often exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell survival, and pain. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are prominent targets.[26][27][28][29]

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening the bioactivity of natural products like C19-diterpenoid alkaloids.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Mechanism of Action A Compound Isolation & Characterization B Cytotoxicity Assays (e.g., MTT) A->B C Anti-inflammatory Assays (e.g., NO Inhibition) A->C D Analgesic Models (e.g., Hot Plate) B->D E Anti-inflammatory Models (e.g., Paw Edema) C->E G Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) D->G E->G F Toxicity Studies H Lead Compound Optimization G->H

Caption: A typical workflow for the bioactivity screening of C19-diterpenoid alkaloids.

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2. Some diterpenoid alkaloids have been shown to inhibit this pathway, thereby reducing inflammation.[26][27]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatoryGenes Transcription DiterpenoidAlkaloids C19-Diterpenoid Alkaloids DiterpenoidAlkaloids->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by C19-diterpenoid alkaloids.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, which includes cascades like ERK, JNK, and p38, is involved in cellular processes such as inflammation, proliferation, and apoptosis. Isotalatizidine, a C19-diterpenoid alkaloid, has been shown to attenuate neuropathic pain by activating the ERK/CREB signaling pathway in microglia.[30][31] This suggests that the analgesic effects of some C19-diterpenoid alkaloids may be mediated through the modulation of MAPK pathways.

G ExtracellularStimuli Extracellular Stimuli MAPKKK MAPKKK ExtracellularStimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., CREB) MAPK->TranscriptionFactors CellularResponse Cellular Response (Inflammation, Pain Modulation) TranscriptionFactors->CellularResponse DiterpenoidAlkaloids C19-Diterpenoid Alkaloids DiterpenoidAlkaloids->MAPK Modulation

Caption: Modulation of the MAPK signaling pathway by C19-diterpenoid alkaloids.

References

A Head-to-Head Comparison of Extraction Techniques for Aconitum Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds from Aconitum species is a critical first step. This guide provides an objective, data-driven comparison of various extraction techniques, offering insights into their performance, efficiency, and suitability for isolating valuable alkaloids.

This document delves into a head-to-head comparison of traditional and modern extraction methods for Aconitum, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility. Furthermore, this guide utilizes visualizations to illustrate complex experimental workflows and the intricate signaling pathways influenced by Aconitum alkaloids.

Performance Comparison of Extraction Techniques

The choice of extraction method significantly impacts the yield of target alkaloids, extraction time, and solvent consumption. Below is a summary of quantitative data from various studies, providing a comparative overview of different techniques.

Extraction TechniqueAconitum SpeciesTarget Compound(s)Yield/EfficiencyExtraction TimeReference
Pulsed Electric Field (PEF) Aconitum coreanumGuanfu base A3.94 mg/g< 1 minute[1]
Ultrasound-Assisted Extraction (UAE) Aconitum coreanumGuanfu base A~2.7 mg/g (estimated from 40.50% yield improvement over HRE)40 minutes[1]
Heat Reflux Extraction (HRE) Aconitum coreanumGuanfu base ANot specified, used as baseline10 hours[1]
Microwave-Assisted Ultrasonic Extraction Aconitum sinomontanum nakaiLappaconitine1.227%Not specified
Microwave Extraction Aconitum sinomontanum nakaiLappaconitine1.208%Not specified
Ultrasonic Extraction Aconitum sinomontanum nakaiLappaconitine0.887%Not specified
Ultrasound-Assisted Extraction (UAE) Aconitum gymnandrumTotal Flavonoids1.278%30 minutes[2]
Optimized Ultrasonic Method Aconitum gymnandrumTotal Alkaloids0.2674 mg/g30 minutes (after 36h soaking)[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for scientific rigor. The following sections provide step-by-step methodologies for key extraction techniques discussed in this guide.

Heat Reflux Extraction (HRE) Protocol

This protocol is based on the methodology for extracting alkaloids from Aconitum coreanum.[2]

  • Preparation of Plant Material: Grind the dried roots of Aconitum coreanum into a powder.

  • Extraction:

    • Place 5 kg of the powdered plant material into a suitable reaction vessel.

    • Add 95% ethanol containing 10 mL of hydrochloric acid. The solid-to-solvent ratio should be sufficient to immerse the powder completely.

    • Heat the mixture to reflux and maintain for a specified period (e.g., 2 hours).

    • Repeat the reflux extraction process three times with fresh solvent each time.

  • Filtration and Concentration:

    • After each reflux cycle, filter the mixture to separate the extract from the solid residue.

    • Combine the filtrates from all three extractions.

    • Concentrate the combined extract using a rotary evaporator under reduced pressure to remove the ethanol.

  • Acid-Base Extraction:

    • Dissolve the resulting residue in 2 L of 1% hydrochloric acid.

    • Wash the acidic solution with petroleum ether to remove non-alkaloidal components.

    • Adjust the pH of the aqueous phase to 9.5 with ammonia water.

    • Extract the alkaline solution with chloroform multiple times.

    • Combine the chloroform extracts and evaporate to dryness to obtain the crude alkaloid extract.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is optimized for the extraction of total flavonoids from Aconitum gymnandrum.[2]

  • Preparation of Plant Material: Weigh 1.000 g of powdered Aconitum gymnandrum.

  • Extraction:

    • Place the powdered sample into a conical flask.

    • Add 20 mL of 60% ethanol (solid-liquid ratio of 1:20).

    • Place the flask in an ultrasonic bath with the following parameters:

      • Ultrasonic power: 100 W

      • Temperature: 45°C

      • Extraction time: 30 minutes

  • Filtration and Rinsing:

    • Filter the resulting solution to separate the extract.

    • Rinse the filter residue twice with a small volume of 60% ethanol.

  • Final Preparation:

    • Combine the filtrate and the rinsing solutions.

    • Adjust the final volume to 100 mL with 60% ethanol in a volumetric flask for subsequent analysis.

Microwave-Assisted Extraction (MAE) Protocol

This is a general protocol for MAE of plant metabolites, which can be adapted for Aconitum species.

  • Preparation of Plant Material: Weigh a specific amount of powdered Aconitum material (e.g., 1 g).

  • Extraction:

    • Place the sample in a microwave-safe extraction vessel.

    • Add a suitable solvent (e.g., 75:25 v/v methanol/2% formic acid in water) at a specific solid-to-solvent ratio.[4]

    • Set the microwave parameters:

      • Microwave power (e.g., 420 W).[5]

      • Extraction time (e.g., 1 minute).[5]

      • Temperature (if controllable).

  • Post-Extraction:

    • Allow the vessel to cool to a safe temperature.

    • Filter the extract to remove solid plant material.

    • The extract is then ready for analysis or further purification.

Supercritical Fluid Extraction (SFE) Protocol

This is a general protocol for SFE, which requires specialized equipment.

  • Preparation of Plant Material: Grind the dried Aconitum roots to a consistent particle size to ensure uniform extraction.

  • Loading the Extractor: Load the ground plant material into the extraction vessel of the SFE system.

  • Setting Parameters:

    • Pressurize the system with carbon dioxide to the desired supercritical pressure (e.g., 100-300 bar).

    • Heat the CO2 to the desired supercritical temperature (e.g., 40-60°C).

    • A co-solvent such as ethanol may be added to the CO2 stream to enhance the extraction of more polar alkaloids.[6]

  • Extraction:

    • Pass the supercritical fluid through the extraction vessel for a set period. The alkaloids will dissolve in the supercritical fluid.

  • Separation and Collection:

    • Route the extract-laden supercritical fluid to a separator vessel.

    • Reduce the pressure and/or change the temperature in the separator, causing the CO2 to return to a gaseous state and the extracted alkaloids to precipitate.

    • Collect the purified extract from the bottom of the separator.

Visualizing the Science: Workflows and Pathways

To further aid in the understanding of the extraction processes and the biological activity of Aconitum alkaloids, the following diagrams have been generated using Graphviz (DOT language).

ExperimentalWorkflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_PostExtraction Post-Extraction cluster_Analysis Analysis Aconitum Plant Material Aconitum Plant Material Grinding Grinding Aconitum Plant Material->Grinding Powdered Sample Powdered Sample Grinding->Powdered Sample Solvent Addition Solvent Addition Powdered Sample->Solvent Addition Extraction Method Extraction (HRE, UAE, MAE, SFE) Solvent Addition->Extraction Method Filtration Filtration Extraction Method->Filtration Concentration Concentration Filtration->Concentration Crude Extract Crude Extract Concentration->Crude Extract Purification Purification Crude Extract->Purification Analysis (HPLC, etc.) Analysis (HPLC, etc.) Purification->Analysis (HPLC, etc.)

Caption: General experimental workflow for the extraction of Aconitum alkaloids.

SignalingPathways cluster_AntiInflammatory Anti-Inflammatory Pathway cluster_Analgesic Analgesic Pathway Aconitum Alkaloids Aconitum Alkaloids MAPK MAPK Aconitum Alkaloids->MAPK Inhibits NF-kB NF-kB MAPK->NF-kB STAT3 STAT3 NF-kB->STAT3 Inflammatory Cytokines Inflammatory Cytokines STAT3->Inflammatory Cytokines Inhibition Aconitum Alkaloids_analgesic Aconitum Alkaloids Voltage-gated Na+ channels Voltage-gated Na+ channels Aconitum Alkaloids_analgesic->Voltage-gated Na+ channels Modulates CB1/CB2 Receptors CB1/CB2 Receptors Aconitum Alkaloids_analgesic->CB1/CB2 Receptors Activates TRPV1 TRPV1 Aconitum Alkaloids_analgesic->TRPV1 Modulates Pain Signal Transmission Pain Signal Transmission Voltage-gated Na+ channels->Pain Signal Transmission Inhibits CB1/CB2 Receptors->Pain Signal Transmission Inhibits TRPV1->Pain Signal Transmission Desensitizes

Caption: Simplified signaling pathways of Aconitum alkaloids.

Conclusion

The selection of an appropriate extraction technique for Aconitum alkaloids is a multi-faceted decision that depends on the specific research goals, available resources, and desired outcomes. Modern techniques like PEF and UAE offer significant advantages in terms of reduced extraction time and improved efficiency for specific alkaloids.[1] However, traditional methods such as HRE remain relevant and are often used as a baseline for comparison. This guide provides a foundational understanding and practical protocols to assist researchers in making informed decisions for their extraction strategies, ultimately facilitating the advancement of research and development in this critical area of natural product chemistry.

References

A Comparative Guide to Bioassay Validation for Screening Novel Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel diterpenoid alkaloids with therapeutic potential necessitates robust and validated screening bioassays. This guide provides a comprehensive comparison of two primary methodologies: a cell-based bioassay for assessing anti-inflammatory activity and an enzyme inhibition assay targeting cyclooxygenase-2 (COX-2). Detailed experimental protocols, quantitative validation data, and visual workflows are presented to aid researchers in selecting and implementing the most appropriate screening strategy.

Introduction to Diterpenoid Alkaloid Screening

Diterpenoid alkaloids are a diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.[1][2] Effective screening of novel diterpenoid alkaloids is a critical first step in the drug discovery pipeline. The choice of bioassay is paramount and should be guided by the specific therapeutic target and the desired screening throughput. This guide focuses on the validation of a cell-based assay that provides a holistic view of the cellular response to a compound and a more targeted enzyme inhibition assay.

Comparative Overview of Screening Bioassays

The selection of a screening bioassay depends on a balance between physiological relevance, throughput, and cost. Cell-based assays offer a more biologically relevant system by assessing the effect of a compound on a complex cellular environment. In contrast, enzyme inhibition assays are more targeted, measuring the direct interaction of a compound with a specific molecular target, which often allows for higher throughput and lower cost.

FeatureCell-Based Bioassay (Anti-Inflammatory)Enzyme Inhibition Assay (COX-2)
Principle Measures the inhibition of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in cultured cells stimulated with an inflammatory agent (e.g., LPS).Measures the direct inhibition of the enzymatic activity of a purified or recombinant enzyme (e.g., COX-2) by the test compound.
Physiological Relevance High - reflects the compound's effect on cellular signaling pathways and multiple targets.Moderate - focuses on a single molecular target, may not capture off-target effects or cellular uptake issues.
Throughput Moderate to HighHigh
Cost Generally higher due to cell culture maintenance.Generally lower.
Information Gained Provides insights into the overall cellular efficacy and potential cytotoxicity of the compound.Provides specific information on the compound's potency and selectivity for the target enzyme.
Potential for False Positives/Negatives Higher potential for false negatives due to poor cell permeability. Potential for false positives from cytotoxicity.Lower potential for false negatives related to permeability. Potential for false positives from non-specific enzyme inhibition.

Experimental Protocols

Cell-Based Anti-Inflammatory Bioassay

This protocol is adapted from studies on the anti-inflammatory effects of diterpenoid alkaloids in RAW264.7 macrophage cells.[1]

Objective: To determine the inhibitory effect of novel diterpenoid alkaloids on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Novel diterpenoid alkaloids

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the novel diterpenoid alkaloids for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Assay:

    • Collect 100 µL of the cell culture supernatant.

    • Mix with 100 µL of Griess reagent.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the NO concentration.

  • TNF-α and IL-6 Assays:

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • After removing the supernatant, add 100 µL of MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

    • Add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Experimental Workflow for Cell-Based Bioassay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture RAW264.7 Cells Seed Seed Cells in 96-well Plate Culture->Seed Treat Treat with Diterpenoid Alkaloids Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate NO NO Assay (Griess Reagent) Stimulate->NO Cytokine TNF-α & IL-6 Assays (ELISA) Stimulate->Cytokine Viability Cell Viability (MTT) Stimulate->Viability

Caption: Workflow for the cell-based anti-inflammatory bioassay.

COX-2 Enzyme Inhibition Assay

This protocol is based on commercially available COX-2 inhibitor screening kits.[3][4]

Objective: To determine the direct inhibitory effect of novel diterpenoid alkaloids on the activity of cyclooxygenase-2 (COX-2).

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Heme

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Novel diterpenoid alkaloids

  • Celecoxib (positive control)

  • 96-well black microplate

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

  • Enzyme and Inhibitor Incubation:

    • To each well of a 96-well plate, add the COX Assay Buffer, Heme, and the fluorometric probe.

    • Add the novel diterpenoid alkaloids at various concentrations or Celecoxib as a positive control.

    • Add the COX-2 enzyme to all wells except the background control.

    • Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at an excitation/emission wavelength appropriate for the probe (e.g., 535/587 nm).

  • Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the kinetic curve). The percent inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

Experimental Workflow for COX-2 Enzyme Inhibition Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagents Prepare Reagents Plate Add Reagents to 96-well Plate Reagents->Plate Incubate Add Enzyme & Inhibitor, Incubate Plate->Incubate Initiate Initiate Reaction with Substrate Incubate->Initiate Measure Measure Fluorescence (Kinetic) Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: Workflow for the COX-2 enzyme inhibition assay.

Bioassay Validation and Data Presentation

Validation of a bioassay is crucial to ensure that the results are reliable and reproducible. Key validation parameters include linearity, precision (repeatability and intermediate precision), accuracy, and specificity.

Validation of the Cell-Based Bioassay

The following table summarizes typical validation parameters for a cell-based anti-inflammatory bioassay.

ParameterMethodAcceptance CriteriaExample Data (Hypothetical)
Linearity A dilution series of a reference standard is tested to assess the dose-response relationship.R² ≥ 0.95 for the linear range of the dose-response curve.R² = 0.992 for NO inhibition by a reference compound.
Precision (Repeatability) The same sample is assayed multiple times on the same day by the same operator.Coefficient of Variation (CV) ≤ 15%.CV = 8.5% for TNF-α inhibition (n=6).
Precision (Intermediate) The same sample is assayed on different days by different operators.CV ≤ 20%.CV = 14.2% for IL-6 inhibition (n=3 days).
Accuracy The agreement between the measured value and a known true value (e.g., a spiked sample).Recovery of 80-120%.95% recovery of a known concentration of a reference inhibitor.
Specificity The ability of the assay to measure the analyte of interest in the presence of other components.No significant interference from the vehicle (e.g., DMSO).Vehicle control shows no significant inhibition.
Comparison of Bioassay Performance

The following table presents a hypothetical comparison of the screening results for three novel diterpenoid alkaloids using both the cell-based and enzyme inhibition assays.

CompoundCell-Based Assay (IC₅₀, µM)COX-2 Enzyme Inhibition Assay (IC₅₀, µM)
Alkaloid A 12.55.2
Alkaloid B > 10085.6
Alkaloid C 8.29.8
Celecoxib (Control) 0.50.1

Interpretation:

  • Alkaloid A shows good activity in both assays, suggesting it effectively enters cells and inhibits a relevant inflammatory pathway, which may include COX-2.

  • Alkaloid B is largely inactive in the cell-based assay but shows weak activity against the isolated enzyme. This could indicate poor cell permeability or rapid metabolism within the cell.

  • Alkaloid C demonstrates comparable activity in both assays, suggesting its primary anti-inflammatory mechanism may be through COX-2 inhibition.

Signaling Pathways of Diterpenoid Alkaloids

Understanding the mechanism of action of novel compounds is a key objective of screening. Diterpenoid alkaloids have been shown to modulate various signaling pathways.

NF-κB Signaling Pathway in Inflammation

Many anti-inflammatory compounds, including some diterpenoid alkaloids, exert their effects by inhibiting the NF-κB signaling pathway.[1][5][6] LPS stimulation of macrophages activates this pathway, leading to the transcription of pro-inflammatory genes.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) Transcription->Cytokines DA Diterpenoid Alkaloid DA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by diterpenoid alkaloids.

Mitochondria-Mediated Apoptosis Pathway

Some diterpenoid alkaloids can induce apoptosis, a programmed cell death process, which is a desirable characteristic for anti-cancer agents. The mitochondria play a central role in this process.

G DA Diterpenoid Alkaloid Bax Bax DA->Bax Activates Bcl2 Bcl-2 DA->Bcl2 Inhibits Mito Mitochondrion CytC Cytochrome c Mito->CytC Releases Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization Apaf1 Apaf-1 CytC->Apaf1 Binds to Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondria-mediated apoptosis induced by diterpenoid alkaloids.

Conclusion

The validation of bioassays is a critical component of the drug discovery process for novel diterpenoid alkaloids. Both cell-based and enzyme inhibition assays provide valuable, albeit different, insights into the biological activity of these compounds. A cell-based anti-inflammatory assay offers high physiological relevance, while a COX-2 enzyme inhibition assay provides a more targeted and higher-throughput alternative. The choice of assay should be aligned with the specific research goals. For a comprehensive screening cascade, an initial high-throughput screen with an enzyme inhibition assay could be followed by a more detailed characterization of hits using a validated cell-based bioassay. This tiered approach allows for the efficient identification and validation of promising diterpenoid alkaloid drug candidates.

References

Comparative Neuropharmacology of Aconitine, Mesaconitine, and Sachaconitine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the neuropharmacological properties of aconitine, mesaconitine, and sachaconitine derivatives reveals a class of potent modulators of neuronal excitability, primarily targeting voltage-gated sodium channels. While aconitine and mesaconitine have been more extensively studied, available data points to shared mechanisms of action with variations in potency and toxicity. This guide provides a comparative overview of their effects, supported by experimental data and detailed methodologies for key assays, to aid researchers and drug development professionals in their investigations.

The cardiotoxicity and neurotoxicity of these Aconitum alkaloids are primarily attributed to their interaction with voltage-sensitive sodium channels in the cell membranes of excitable tissues such as the myocardium, nerves, and muscles.[1] Aconitine and mesaconitine, for instance, bind with high affinity to the open state of these channels at neurotoxin binding site 2, leading to persistent activation and a subsequent refractory state to further excitation.[1] This sustained sodium influx disrupts normal action potential generation and propagation, underpinning their neurotoxic and cardiotoxic effects.

Quantitative Comparison of Neuropharmacological Parameters

The following tables summarize the available quantitative data on the toxicity and potency of aconitine and mesaconitine. It is important to note that comprehensive, directly comparative data for sachaconitine is limited in the current scientific literature.

Table 1: Acute Toxicity (LD50) in Mice

CompoundAdministration RouteLD50 (mg/kg)SpeciesReference
AconitineIntraperitoneal0.27 - 1.8Mouse[2]
Oral1.8Mouse[2]
MesaconitineIntraperitonealNot specified
OralNot specified
SachaconitineIntraperitonealNot Available
OralNot Available

Table 2: In Vitro Activity on Neuronal Targets

CompoundTargetAssayPotency (IC50/Ki)Cell Line/TissueReference
AconitineVoltage-gated Na+ channels[3H]Batrachotoxin bindingKi: ~1 µM (high affinity)Rat brain synaptosomes
MesaconitineVoltage-gated Na+ channelsNot specifiedNot specified
SachaconitineVoltage-gated Na+ channelsNot specifiedNot specified

Core Signaling Pathway and Experimental Workflow

The primary mechanism of action for these alkaloids involves the modulation of voltage-gated sodium channels, leading to downstream effects on neurotransmitter release and intracellular calcium concentrations.

Aconitine_Signaling_Pathway Aconitine Aconitine/ Mesaconitine/ Sachaconitine VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC Binds to site 2 Na_Influx Persistent Na+ Influx VGSC->Na_Influx Prevents inactivation Depolarization Membrane Depolarization Na_Influx->Depolarization VGCC Voltage-Gated Calcium Channel (VGCC) Depolarization->VGCC Activates Ca_Influx Ca2+ Influx VGCC->Ca_Influx Neurotransmitter_Release Increased Neurotransmitter Release (e.g., Glutamate) Ca_Influx->Neurotransmitter_Release Triggers Excitotoxicity Neuronal Excitotoxicity & Apoptosis Neurotransmitter_Release->Excitotoxicity

Figure 1. Simplified signaling pathway of aconitine alkaloids on neuronal cells.

The experimental investigation of these compounds typically follows a workflow from in vitro characterization to in vivo toxicity assessment.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Assessment Patch_Clamp Whole-Cell Voltage Clamp (Effect on Na+ currents) Calcium_Imaging Intracellular Ca2+ Imaging (e.g., Fura-2) Neurotransmitter_Release Synaptosome Preparation & Neurotransmitter Release Assay LD50_Determination Acute Toxicity (LD50) (Mouse model) Neurotransmitter_Release->LD50_Determination

Figure 2. General experimental workflow for neuropharmacological assessment.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of the neuropharmacological effects of aconitine derivatives.

Whole-Cell Voltage Clamp Electrophysiology

This technique is used to measure the effect of the alkaloids on voltage-gated sodium channels in isolated neurons or cell lines expressing specific channel subtypes.

Objective: To characterize the modulation of sodium channel currents (I_Na) by aconitine, mesaconitine, and sachaconitine.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) or HEK293 cells stably expressing a specific sodium channel isoform.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 125 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, 5 Na₂ATP; pH adjusted to 7.2 with KOH.

  • Stock solutions of aconitine, mesaconitine, and sachaconitine in a suitable solvent (e.g., DMSO).

Procedure:

  • Prepare cells on coverslips suitable for patch-clamp recording.

  • Pull glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Switch to voltage-clamp mode and hold the cell at a potential of -70 mV.

  • To measure sodium currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

  • After recording baseline currents, perfuse the bath with the external solution containing the test compound at various concentrations.

  • Repeat the voltage-step protocol to record currents in the presence of the compound.

  • Analyze the data to determine the effect of the compound on peak current amplitude, current-voltage (I-V) relationship, and channel gating kinetics (activation and inactivation).

  • Calculate the IC50 value by fitting the concentration-response data to a Hill equation.

Intracellular Calcium Imaging

This method visualizes changes in intracellular calcium concentration ([Ca²⁺]i) in response to alkaloid application, often using a fluorescent calcium indicator like Fura-2.

Objective: To measure changes in [Ca²⁺]i in cultured neurons following exposure to the aconitine derivatives.

Materials:

  • Cultured neurons on glass coverslips.

  • Fluorescence microscope equipped with an excitation wavelength switcher, emission filter, and a sensitive camera.

  • Fura-2 AM (cell-permeant calcium indicator).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Stock solutions of the test compounds.

Procedure:

  • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

  • Incubate the cultured neurons with the loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

  • Mount the coverslip onto the microscope stage and perfuse with HBSS.

  • Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Perfuse the cells with the test compound at the desired concentration.

  • Continuously record the fluorescence ratio (F340/F380), which is proportional to the [Ca²⁺]i.

  • Analyze the data to determine the baseline [Ca²⁺]i and the magnitude and kinetics of the calcium response to the compound.

Synaptosome Preparation and Neurotransmitter Release Assay

This ex vivo technique uses isolated nerve terminals (synaptosomes) to study the effects of compounds on neurotransmitter release.

Objective: To determine the effect of aconitine derivatives on the release of neurotransmitters (e.g., glutamate) from presynaptic terminals.

Materials:

  • Rodent brain tissue (e.g., cortex or hippocampus).

  • Sucrose solutions of varying molarity for density gradient centrifugation.

  • Physiological buffer (e.g., Krebs-Ringer buffer).

  • High potassium buffer to induce depolarization-dependent release.

  • Assay kit for the specific neurotransmitter to be measured (e.g., fluorescent glutamate assay).

  • Stock solutions of the test compounds.

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue in ice-cold 0.32 M sucrose buffer.

    • Perform a series of differential centrifugations to isolate the crude synaptosomal fraction.

    • Further purify the synaptosomes using a discontinuous sucrose or Percoll density gradient.

    • Resuspend the purified synaptosomes in a physiological buffer.

  • Neurotransmitter Release Assay:

    • Pre-incubate aliquots of the synaptosome suspension with the test compound or vehicle at 37°C.

    • Stimulate neurotransmitter release by adding a high potassium buffer.

    • Terminate the release by rapid centrifugation or filtration.

    • Measure the amount of neurotransmitter released into the supernatant using a suitable detection method (e.g., HPLC with fluorescence detection or a fluorescent plate-based assay).

    • Analyze the data to determine the effect of the compound on basal and stimulated neurotransmitter release.

Conclusion

Aconitine, mesaconitine, and to a lesser extent, what is known about sachaconitine, represent a group of neurotoxins with a well-defined primary mechanism of action on voltage-gated sodium channels. Their ability to persistently activate these channels leads to profound effects on neuronal excitability, neurotransmitter release, and intracellular calcium homeostasis. While in vivo toxicity limits their direct therapeutic application, the study of these compounds and their derivatives continues to provide valuable insights into the structure and function of sodium channels and the mechanisms of neuroexcitability. Further comparative studies, particularly focusing on obtaining comprehensive neuropharmacological data for sachaconitine and its derivatives, are warranted to fully understand the structure-activity relationships within this class of potent natural products.

References

Assessing the Therapeutic Index of Diterpenoid Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and effective doses. For compounds with potent pharmacological activity, such as the diterpenoid alkaloids derived from Aconitum species, a thorough understanding of their therapeutic index is paramount for any potential clinical development. This guide provides a comparative assessment of the therapeutic index of several diterpenoid alkaloids, with a focus on available data for analogues and related compounds to contextualize the potential profile of 14-o-Acetylsachaconitine, for which specific experimental data remains elusive.

Comparative Analysis of Therapeutic Indices

CompoundAnimal ModelLD50 (mg/kg)RouteED50 (mg/kg)RouteTherapeutic Index (LD50/ED50)
Lappaconitine Mouse11.7-3.5-~3.3
Aconitine Mouse1.8Oral---
Franchetine Analog (Compound 1) Mouse> 20-2.15 ± 0.07-> 9.3

Note: The routes of administration for LD50 and ED50 for Lappaconitine and the Franchetine Analog were not specified in the available search results. The therapeutic index is a calculated ratio and should be interpreted with caution, especially when routes of administration differ.

Experimental Protocols

The determination of the therapeutic index relies on standardized preclinical assays to establish both the toxicity and efficacy of a compound.

Acute Toxicity Testing (LD50 Determination)

The median lethal dose (LD50) is typically determined through acute toxicity studies in animal models, most commonly rodents.

Protocol:

  • Animal Model: Healthy, adult mice or rats of a specific strain are used.

  • Groups: Animals are divided into several groups, including a control group receiving the vehicle and multiple test groups receiving different doses of the compound.

  • Administration: The compound is administered via a clinically relevant route, such as oral gavage or intraperitoneal injection.

  • Observation: Animals are observed for a set period (e.g., 24 to 72 hours) for signs of toxicity and mortality.

  • LD50 Calculation: The LD50 value, the dose at which 50% of the animals die, is calculated using statistical methods such as probit analysis.

Analgesic Efficacy Testing (ED50 Determination)

The median effective dose (ED50) for analgesic properties is often assessed using models of pain in animals. The acetic acid-induced writhing test is a common method for evaluating peripheral analgesic activity.

Protocol:

  • Animal Model: Male or female mice are typically used.

  • Groups: Animals are divided into a control group and several test groups receiving graded doses of the test compound.

  • Drug Administration: The test compound is administered, usually 30-60 minutes before the induction of pain.

  • Induction of Writhing: A dilute solution of acetic acid is injected intraperitoneally to induce a characteristic stretching and writhing response.

  • Observation: The number of writhes is counted for a specific period (e.g., 15-20 minutes) following the acetic acid injection.

  • ED50 Calculation: The dose of the compound that causes a 50% reduction in the number of writhes compared to the control group is calculated as the ED50.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the assessment of therapeutic agents.

G Simplified Signaling Pathway for Analgesia cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System Noxious_Stimulus Noxious Stimulus (e.g., Acetic Acid) Nociceptor_Activation Nociceptor Activation Noxious_Stimulus->Nociceptor_Activation Signal_Transduction Signal Transduction (e.g., Ion Channels) Nociceptor_Activation->Signal_Transduction Pain_Signal_to_Spinal_Cord Pain Signal to Spinal Cord Signal_Transduction->Pain_Signal_to_Spinal_Cord Spinal_Cord Spinal Cord Pain_Signal_to_Spinal_Cord->Spinal_Cord Brain Brain Spinal_Cord->Brain Pain_Perception Pain Perception Brain->Pain_Perception Diterpenoid_Alkaloid Diterpenoid Alkaloid (e.g., this compound) Diterpenoid_Alkaloid->Signal_Transduction Inhibition

Caption: Simplified signaling pathway for analgesia.

G Experimental Workflow for Therapeutic Index Assessment cluster_0 Toxicity Assessment cluster_1 Efficacy Assessment Acute_Toxicity_Study Acute Toxicity Study (e.g., in mice) Dose_Groups_Tox Multiple Dose Groups Acute_Toxicity_Study->Dose_Groups_Tox Observation_Tox Observation for Mortality and Toxic Signs Dose_Groups_Tox->Observation_Tox LD50_Calculation LD50 Calculation Observation_Tox->LD50_Calculation Therapeutic_Index_Calculation Therapeutic Index (TI) Calculation (LD50/ED50) LD50_Calculation->Therapeutic_Index_Calculation Analgesia_Model Analgesia Model (e.g., Acetic Acid Writhing) Dose_Groups_Eff Multiple Dose Groups Analgesia_Model->Dose_Groups_Eff Observation_Eff Measurement of Analgesic Effect Dose_Groups_Eff->Observation_Eff ED50_Calculation ED50 Calculation Observation_Eff->ED50_Calculation ED50_Calculation->Therapeutic_Index_Calculation

Caption: Experimental workflow for therapeutic index assessment.

Conclusion and Future Directions

The available data on related diterpenoid alkaloids such as lappaconitine and a franchetine analog suggest that these compounds can possess potent analgesic effects. However, their therapeutic indices vary, underscoring the importance of individual assessment. The high toxicity of some aconitum alkaloids, like aconitine, highlights the critical need for rigorous safety evaluation.

For this compound, a comprehensive assessment of its therapeutic index is a crucial next step for any further development. This will require dedicated preclinical studies to determine its specific LD50 and ED50 values. Such data will be essential for comparing its safety and efficacy profile against existing analgesics and other diterpenoid alkaloids, and for making informed decisions about its potential as a therapeutic agent.

A Comparative Analysis of C19-Diterpenoid Alkaloids: Unraveling Structural Nuances and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C19-diterpenoid alkaloids, a complex and structurally diverse class of natural products primarily isolated from plants of the Aconitum (monkshood) and Delphinium (larkspur) genera, have long captured the attention of chemists and pharmacologists.[1] These compounds are renowned for their potent biological activities, which range from therapeutic effects such as analgesia and anti-inflammation to severe cardiotoxicity and neurotoxicity.[1] The subtle interplay between their intricate molecular architecture and biological function makes them a compelling subject for structure-activity relationship (SAR) studies and a potential source of lead compounds for drug discovery.

This guide provides a comparative overview of several well-characterized C19-diterpenoid alkaloids, focusing on their differential effects on cardiotoxicity, analgesic activity, and cytotoxicity. While the initial aim was to include a detailed analysis of 14-o-Acetylsachaconitine, a comprehensive literature search revealed a significant lack of available experimental data for this specific compound. Therefore, this guide will focus on a selection of more extensively studied C19-diterpenoid alkaloids, namely Aconitine, Mesaconitine, Hypaconitine, and Deoxyaconitine. By examining the available quantitative data and understanding the underlying experimental protocols, we aim to provide a valuable resource for researchers in the field.

Structural Framework of C19-Diterpenoid Alkaloids

The C19-diterpenoid alkaloids share a common hexacyclic or pentacyclic nitrogen-containing core structure.[1] They are broadly classified into several subtypes, with the aconitine-type being one of the most prominent and toxicologically significant. The key structural variations that dictate their biological activity lie in the nature and position of substituent groups, particularly the ester and methoxy groups on the core skeleton.

For instance, the toxicity of aconitine-type alkaloids is largely attributed to the presence of ester groups at C-8 and C-14. Hydrolysis of these ester groups significantly reduces toxicity.[1] The monoester derivatives are considerably less toxic than their diester counterparts, and the complete removal of both ester groups to form the parent amino alcohol further diminishes toxicity.[1]

Comparative Biological Activities

The biological effects of C19-diterpenoid alkaloids are intrinsically linked to their chemical structures. Here, we compare the cardiotoxicity, analgesic activity, and cytotoxicity of selected aconitine-type alkaloids.

Cardiotoxicity

The cardiotoxicity of C19-diterpenoid alkaloids is a major concern and the primary cause of poisoning incidents involving Aconitum species.[2] This toxicity is primarily mediated through their interaction with voltage-gated sodium channels in cardiomyocytes.[3][4] By binding to site 2 of the channel, these alkaloids cause persistent activation, leading to an influx of sodium ions, membrane depolarization, and ultimately, life-threatening arrhythmias.[3][4]

Table 1: Comparative Cardiotoxicity of C19-Diterpenoid Alkaloids

CompoundAnimal Model/Cell LineEndpointResultReference
Aconitine H9c2 cellsIC5014.8 µM[5]
Mesaconitine H9c2 cellsIC5018.2 µM[5]
Hypaconitine H9c2 cellsIC5025.6 µM[5]
Deoxyaconitine H9c2 cellsIC50> 100 µM[5]

Note: IC50 values represent the concentration at which 50% of the cell viability is inhibited.

The data clearly indicates that the presence and nature of the ester groups are critical for cardiotoxicity. Aconitine, a diester alkaloid, is the most potent cardiotoxin in this series. The replacement of the acetyl group at C-8 with a hydroxyl group (in Mesaconitine and Hypaconitine) slightly reduces toxicity. Deoxyaconitine, which lacks the hydroxyl group at C-13, shows significantly lower cardiotoxicity.

Analgesic Activity

Despite their toxicity, many C19-diterpenoid alkaloids exhibit potent analgesic effects, which has led to their historical use in traditional medicine for pain relief.[6][7] This activity is also linked to their interaction with voltage-gated sodium channels in neurons, which can modulate pain signaling pathways.

Table 2: Comparative Analgesic Activity of C19-Diterpenoid Alkaloids

CompoundAnimal ModelAssayED50Reference
Crassicauline A MiceAcetic acid-induced writhing0.0480 mg/kg (s.c.)[6][8][9]
8-O-deacetyl-8-O-ethylcrassicauline A MiceAcetic acid-induced writhing0.0972 mg/kg (s.c.)[6][8]
8-O-ethylyunaconitine MiceAcetic acid-induced writhing0.0591 mg/kg (s.c.)[6][8]
Lappaconitine MiceAcetic acid-induced writhing3.50 mg/kg (s.c.)[6][8]

Note: ED50 values represent the dose at which a 50% analgesic effect is observed. Lower values indicate higher potency. (s.c. = subcutaneous administration)

The structure-activity relationship for analgesic activity highlights the importance of the substituents at C-8 and C-14. An acetoxyl or ethoxyl group at C-8 and an aromatic ester at C-14 are considered important for potent analgesic effects.[6][8]

Cytotoxicity

Several C19-diterpenoid alkaloids have been investigated for their potential as anti-cancer agents due to their cytotoxic effects on various cancer cell lines.[10][11][12]

Table 3: Comparative Cytotoxicity of C19-Diterpenoid Alkaloids

CompoundCell LineIC50 (µM)Reference
Lipojesaconitine A549 (Lung)6.0[10][11]
MDA-MB-231 (Breast)7.3[10][11]
MCF-7 (Breast)6.8[10][11]
Lipomesaconitine KB (Nasopharyngeal)9.9[10][11]
Lipoaconitine A549 (Lung)13.7[10][11]
MDA-MB-231 (Breast)20.3[10][11]

Note: IC50 values represent the concentration at which 50% of the cancer cell growth is inhibited.

The cytotoxicity of these "lipo-alkaloids" suggests that the presence of a fatty acid ester at C-8 and an anisoyl group at C-14 may be important for their anti-tumor activity.[10][11]

Experimental Protocols

Cardiotoxicity Assessment in H9c2 Cells

Objective: To determine the cytotoxic effect of C19-diterpenoid alkaloids on cardiomyocytes.

Methodology:

  • Cell Culture: H9c2 rat myocardial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Treatment: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (e.g., Aconitine, Mesaconitine, Hypaconitine, Deoxyaconitine) and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours. The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control group (untreated cells). The IC50 value is calculated from the dose-response curve.

Analgesic Activity Assessment: Acetic Acid-Induced Writhing Test in Mice

Objective: To evaluate the peripheral analgesic activity of C19-diterpenoid alkaloids.

Methodology:

  • Animals: Male Kunming mice (18-22 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Drug Administration: The test compounds are dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered subcutaneously (s.c.) at various doses. A control group receives the vehicle only, and a positive control group receives a standard analgesic drug (e.g., aspirin).

  • Induction of Writhing: Thirty minutes after drug administration, each mouse is intraperitoneally (i.p.) injected with 0.6% acetic acid solution (10 mL/kg) to induce the writhing response (a characteristic stretching and constriction of the abdomen).

  • Observation and Data Collection: Immediately after the acetic acid injection, the number of writhes is counted for each mouse over a 15-minute period.

  • Data Analysis: The percentage of analgesic activity is calculated using the following formula: % Analgesia = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100 The ED50 value is determined by regression analysis of the dose-response data.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the toxicity and some of the therapeutic effects of aconitine-type C19-diterpenoid alkaloids involves their interaction with voltage-gated sodium channels. This interaction disrupts normal cellular function in excitable tissues like the heart and nervous system.

Aconitine_Mechanism Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (Site 2) Aconitine->VGSC Binds to open state Persistent_Activation Persistent Channel Activation VGSC->Persistent_Activation Prevents inactivation Na_Influx Increased Na+ Influx Persistent_Activation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Arrhythmia Cardiac Arrhythmias Depolarization->Arrhythmia In Cardiomyocytes Pain_Modulation Modulation of Pain Signaling Depolarization->Pain_Modulation In Neurons Cytotoxicity_Workflow cluster_0 Experimental Workflow for Cytotoxicity Assessment Start Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Add_Compound Add C19-Diterpenoid Alkaloid (various concentrations) Incubate1->Add_Compound Incubate2 Incubate for 48h Add_Compound->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_DMSO Add DMSO to dissolve formazan Incubate3->Add_DMSO Measure_Absorbance Measure Absorbance at 490 nm Add_DMSO->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

References

Safety Operating Guide

Safe Disposal of 14-o-Acetylsachaconitine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this document provides essential safety and logistical information for the proper disposal of 14-o-Acetylsachaconitine.

This compound belongs to the aconitine family of alkaloids, which are known for their high toxicity.[1][2] Due to its hazardous nature, it is imperative that this compound is managed and disposed of in a manner that ensures the safety of laboratory personnel and the protection of the environment. Disposal procedures must comply with all applicable regional, national, and local regulations for hazardous waste.[3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with extreme care in a designated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[4] Personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile), and chemical safety goggles.[4]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its containers is through an approved hazardous waste disposal plant.[3][5][6] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a dedicated, leak-proof, and sealable container.

    • Ensure the container is compatible with the chemical.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound"

      • The concentration (if in solution)

      • The words "Acutely Toxic" and "Poison"

      • Appropriate hazard pictograms (e.g., skull and crossbones)

      • The date of accumulation

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[5][6]

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental services contractor. Follow your institution's specific procedures for hazardous waste pickup.

    • Provide the waste manifest or any required documentation to the disposal company, including the Safety Data Sheet (SDS) for a related aconitine alkaloid if one for the specific compound is unavailable.

In the event of a spill, evacuate the area immediately.[4] Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[4] Collect the absorbed material into a sealed container for disposal as hazardous waste.[4] Ventilate the area and wash the spill site after material pickup is complete.[4]

Hazard Profile of Aconitine Alkaloids

The following table summarizes the key hazard information for aconitine alkaloids, the chemical class to which this compound belongs. This information underscores the critical need for stringent disposal protocols.

Hazard ClassificationDescription
Acute Oral Toxicity Aconitine alkaloids are recognized as being highly toxic and can be fatal if swallowed.[3][7] The lethal dose for adults can be as low as 2 mg of pure aconitine.[7]
Neurotoxicity These compounds can interact with voltage-gated sodium ion channels, leading to neurological symptoms such as paresthesia (tingling and numbness) and muscle weakness.[1][2]
Cardiotoxicity A primary danger of aconitine poisoning is its effect on the cardiovascular system, which can lead to arrhythmias, hypotension, and potentially fatal cardiac arrest.[2][7]
Environmental Hazard Some aconitine-related compounds are classified as harmful to aquatic life with long-lasting effects, necessitating containment and preventing release into the environment.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_label Labeling & Storage cluster_disposal Final Disposal cluster_spill Spill Contingency A Identify this compound as Waste B Wear Full Personal Protective Equipment (PPE) A->B C Collect Waste in a Designated, Sealed Container B->C D Label Container: 'Hazardous Waste - Acutely Toxic' 'this compound' C->D E Store in Secure Secondary Containment Area D->E F Contact Institutional EHS or Licensed Waste Contractor E->F G Complete Waste Manifest and Documentation F->G H Transfer Waste to Authorized Personnel G->H I Decontaminate Work Area H->I S1 Spill Occurs S2 Evacuate Area S1->S2 S3 Absorb with Inert Material S2->S3 S4 Collect as Hazardous Waste S3->S4 S4->C

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 14-o-Acetylsachaconitine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 14-o-Acetylsachaconitine

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety information for the closely related and highly toxic parent compound, Aconitine. This compound is an aconitine-type alkaloid and should be handled with extreme caution, assuming a similar high level of toxicity. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this compound and consult with their institution's environmental health and safety department.

Immediate Safety and Hazard Information

This compound belongs to the aconitine family of alkaloids, which are known to be potent neurotoxins and cardiotoxins. Exposure can be fatal through ingestion or inhalation.

Primary Hazards:

  • Acute Toxicity: Fatal if swallowed or inhaled.

  • Neurotoxicity: Can cause numbness and paresthesias.

  • Cardiotoxicity: May lead to bradycardia, hypotension, and dysrhythmias.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent any potential exposure.

PPE CategorySpecification
Respiratory Protection A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended. If a respirator is the sole means of protection, a full-face supplied-air respirator should be used. Always use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
Hand Protection Wear two pairs of compatible chemical-resistant gloves. The outer glove should be removed and disposed of immediately after handling. Handle with impervious gloves.
Eye Protection Chemical safety goggles or a full-face shield are required.
Protective Clothing A disposable, solid-front, long-sleeved gown with tight-fitting cuffs is required. A chemically resistant apron should be worn over the gown. All skin must be covered.
Operational Plan for Handling this compound

1. Preparation and Engineering Controls:

  • All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Prepare all necessary materials and equipment before introducing the compound into the work area.

  • Post warning signs indicating the high toxicity of the compound being handled.

2. Handling Procedure:

  • Don the required PPE as outlined in the table above before entering the designated handling area.

  • Handle the compound with extreme care to avoid the creation of dust or aerosols.

  • Use tools and equipment dedicated solely to work with this compound to prevent cross-contamination.

  • If weighing the solid compound, do so within the chemical fume hood on a tared and stable surface.

3. Spill and Emergency Procedures:

  • In case of a spill:

    • Evacuate the immediate area.

    • Alert colleagues and the institutional safety officer.

    • If trained and equipped for hazardous spill cleanup, cover the spill with an absorbent material, starting from the outside and working inwards.

    • Carefully collect the absorbed material into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • In case of skin contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.

    • Seek immediate medical attention.

  • In case of eye contact:

    • Immediately flush the eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • In case of inhalation:

    • Move the individual to fresh air immediately.

    • If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so and have appropriate barrier protection.

    • Seek immediate medical attention.

  • In case of ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Disposal Plan

All waste generated from handling this compound is considered hazardous waste.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., pipette tips, weighing paper, gloves, gowns) must be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste All contaminated liquid waste must be collected in a sealed, properly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is known.
Empty Containers Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should then be disposed of as hazardous solid waste.
Final Disposal Dispose of all hazardous waste through your institution's approved hazardous waste disposal program, following all local, state, and federal regulations.

Visual Workflow for Handling this compound

The following diagram outlines the critical steps for safely handling this compound.

Caption: Workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.